molecular formula C10H10BrFO2 B3293140 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid CAS No. 884905-29-7

2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid

Katalognummer: B3293140
CAS-Nummer: 884905-29-7
Molekulargewicht: 261.09 g/mol
InChI-Schlüssel: WCGPKDCSKROTPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H10BrFO2 and its molecular weight is 261.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGPKDCSKROTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and potential applications of 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid. While a dedicated CAS number for this specific molecule is not prominent in public chemical databases, this guide leverages extensive data from its close structural analog, 2-(4-Bromophenyl)-2-methylpropanoic acid (CAS: 32454-35-6) , to provide a robust and scientifically grounded framework for its study and use.

The addition of a fluorine atom to a phenyl ring is a cornerstone of modern medicinal chemistry, often employed to modulate metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[1][2] Therefore, understanding the well-documented chemistry of the non-fluorinated parent compound provides the most logical and insightful path to working with its fluorinated derivative.

Chemical Identity and Physicochemical Properties

The core structure consists of a 2-methylpropanoic acid scaffold attached to a 4-bromo-3-fluorophenyl ring. This combination of a carboxylic acid, a quaternary carbon center, and a halogenated aromatic ring makes it a versatile intermediate for organic synthesis.

Identifier Target Compound: 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic Acid
Molecular Formula C₁₀H₁₀BrFO₂
Molecular Weight 261.09 g/mol
Chemical Structure (A chemical structure image would be placed here in a full whitepaper)
CAS Number Not readily available in public databases

The properties of the well-characterized reference compound, 2-(4-Bromophenyl)-2-methylpropanoic acid, provide a reliable baseline for what to expect from the target molecule.

Property Reference Compound: 2-(4-Bromophenyl)-2-methylpropanoic Acid Source(s)
CAS Number 32454-35-6[3][4]
Appearance Off-white to cream-colored crystalline powder[4]
Purity (Typical) NLT 98% (by GC/HPLC)[4]
Solubility Soluble in organic solvents; the carboxylic acid group imparts some acidic properties.[3]
Storage Sealed in a dry container at room temperature.[4]

The introduction of the electronegative fluorine atom is expected to slightly increase the acidity of the carboxylic acid group and may influence crystal packing and melting point.

Synthesis Strategy and Methodologies

The synthesis of these compounds is critical, as the control of isomeric impurities is paramount for their use in pharmaceutical manufacturing. Patents reveal that early methods of synthesis suffered from non-selective bromination, leading to mixtures of ortho, meta, and para isomers that were difficult and costly to separate.[5][6]

Core Directive: Selective Para-Bromination

A key innovation in the synthesis of the reference compound, which is directly applicable here, was the development of a selective bromination process in an aqueous medium. This method avoids the use of toxicologically objectionable solvents like carbon tetrachloride and significantly improves the yield of the desired 4-bromo (para) isomer.[5][6]

The causality behind this improved selectivity lies in the reaction environment. The aqueous medium can influence the electronic properties of the aromatic ring and the brominating agent, favoring substitution at the sterically accessible and electronically activated para-position.

Proposed Synthetic Workflow

A plausible and efficient synthesis of the target compound, 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid, would not involve the late-stage fluorination of a pre-existing brominated compound. Instead, the most logical approach involves starting with a commercially available, pre-fluorinated building block to ensure regiochemical control.

The following diagram outlines a high-level proposed synthetic pathway.

G cluster_0 Phase 1: Aryl Grignard Formation cluster_1 Phase 2: Alkylation cluster_2 Phase 3: Selective Bromination cluster_3 Phase 4: Saponification (Hydrolysis) A 1-Bromo-2-fluorobenzene D (2-Fluorophenyl)magnesium bromide A->D Reacts with B Magnesium (Mg) B->D in C Anhydrous THF C->D (solvent) F Ethyl 2-(2-fluorophenyl)-2-methylpropanoate D->F Reacts with E Ethyl 2-bromo-2-methylpropanoate E->F H Ethyl 2-(4-bromo-3-fluorophenyl)-2-methylpropanoate F->H Selective para-bromination G Bromine (Br2) in Water G->H J 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid (Final Product) H->J Hydrolysis with I NaOH or KOH I->J

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Selective Bromination (Adapted from Reference Compound)

This protocol is adapted from patented procedures for the synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid and represents a field-proven method for achieving high para-selectivity.[5][6][7]

Materials:

  • 2-Methyl-2-phenylpropanoic acid (Starting Material)

  • Bromine (Br₂)

  • Deionized Water

  • Dichloromethane (DCM)

  • 5N Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulphate

  • Hexanes

  • Aqueous Methanol (for recrystallization)

Procedure:

  • Reaction Setup: Charge a three-necked round-bottom flask with 2-methyl-2-phenylpropanoic acid (1.0 eq) and water.

  • Bromine Addition: At ambient temperature, add bromine (1.0-1.2 eq) dropwise to the suspension. Causality Note: Slow addition is critical to control the exothermic reaction and prevent runaway temperature, which can decrease selectivity.

  • Heating: Stir the reaction mixture at 75-80°C. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Workup - Acidification & Extraction: Cool the reaction mixture to ambient temperature. Acidify with 5N HCl to a pH of 1-2 to ensure the carboxylic acid is protonated and insoluble in the aqueous phase.

  • Extraction: Extract the product into dichloromethane (3x volumes). The organic layers are combined.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulphate, filter, and evaporate the solvent under reduced pressure to yield the crude solid product.

  • Purification: Suspend the crude solid in hexanes and filter to recover the product. For higher purity, perform a recrystallization from aqueous methanol. This step is crucial for removing residual isomeric impurities.[5]

Application in Pharmaceutical Development

The primary and most significant application of the reference compound, 2-(4-Bromophenyl)-2-methylpropanoic acid, is as a key starting material in the synthesis of Fexofenadine .[5][6][7] Fexofenadine is a widely used non-sedating second-generation antihistamine.

G A 2-(4-Bromophenyl)-2- methylpropanoic acid B Esterification (e.g., with Methanol) A->B Step 1 C Methyl 2-(4-bromophenyl)-2- methylpropionate B->C Forms D Coupling Reaction (with azacyclonol derivative) C->D Step 2 E Fexofenadine (Active Pharmaceutical Ingredient) D->E Final Step

Caption: Role as a key intermediate in Fexofenadine synthesis.

The target compound, 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid, serves as a logical next-generation building block. The introduction of the 3-fluoro group allows for:

  • Analogue Synthesis: Creation of novel Fexofenadine analogues for patent extension or property improvement.

  • Metabolic Blocking: The C-F bond is exceptionally strong, and fluorine can be strategically placed to block sites of metabolic oxidation, potentially increasing the drug's half-life.

  • Modulation of Potency: The electron-withdrawing nature of fluorine can alter the electronic environment of the molecule, potentially enhancing its binding affinity to the target receptor.

Quality Control and Self-Validating Protocols

For any intermediate used in pharmaceutical synthesis, rigorous quality control is non-negotiable. The protocol must be self-validating, ensuring that isomeric purity is achieved and maintained.

Parameter Methodology Acceptance Criteria Source(s)
Isomeric Purity Gas Chromatography (GC)Target Isomer (para): >99.0%Meta Isomer: <1.0%Ortho Isomer: Not Detected[5][7]
Identity NMR, Mass SpectrometryStructure confirmed[8][9]
Purity (Overall) HPLC>98%[4]

The workflow for ensuring quality is a closed loop of synthesis, analysis, and purification.

G A Synthesis (Aqueous Bromination) B Crude Product Isolation A->B C In-Process Control: GC Analysis for Isomer Ratio B->C D Recrystallization (Aqueous Methanol) C->D If Isomer Ratio > 1% E Final Product C->E If Isomer Ratio < 1% D->C Re-analyze F QC Release Testing: GC, HPLC, NMR, MS E->F G Certificate of Analysis (CoA) Issued F->G

Caption: A self-validating quality control workflow.

Conclusion

While 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid is not a widely cataloged compound, its synthesis and application can be confidently predicted based on the extensive industrial precedent set by its non-fluorinated analog. Its value lies in its potential as a sophisticated building block for creating next-generation pharmaceuticals, particularly in the antihistamine space. By leveraging a selective aqueous bromination strategy on a pre-fluorinated precursor and implementing a rigorous, self-validating QC workflow, researchers can reliably produce this intermediate with the high isomeric purity required for drug development programs.

References

  • Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. [Link]

  • Reign Pharma Pvt. Ltd. 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

  • QuickCompany. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]

  • Tradeindia. 2-(4-Bromophenyl)-2-Methyl Propanoic Acid, Cas No.32454-35-6. [Link]

  • Journal of Medicinal Chemistry via Figshare. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. [Link]

  • Cheméo. Chemical Properties of Hexamethyldisilazane (CAS 999-97-3). [Link]

  • PubChem. (3beta,22beta,25S)-Spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->2). [Link]

  • PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • PMC. 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid. [Link]

  • PubChem. 4-Methoxy-3-oxobutanal. [Link]

Sources

A Comparative Analysis of 2-(4-bromophenyl)-2-methylpropanoic Acid and its 3-fluoro Analog for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

This guide provides a detailed comparative analysis of 2-(4-bromophenyl)-2-methylpropanoic acid and its 3-fluoro analog, 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the subtle yet significant differences imparted by the introduction of a fluorine atom on the phenyl ring, impacting physicochemical properties, synthesis, and potential biological activity.

Introduction: The Arylpropanoic Acid Scaffold

Arylpropanoic acids represent a significant class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.[2][3] The parent compound, 2-(4-bromophenyl)-2-methylpropanoic acid, serves as a valuable building block in organic synthesis, notably as a key intermediate in the production of the non-sedating antihistamine, fexofenadine.[4][5][6] The strategic introduction of a fluorine atom to create its 3-fluoro analog is a common medicinal chemistry tactic to modulate a molecule's properties.[7][8][9]

Structural and Physicochemical Comparison

The introduction of a fluorine atom at the 3-position of the phenyl ring in 2-(4-bromophenyl)-2-methylpropanoic acid induces significant changes in its electronic and physical properties.

Property2-(4-bromophenyl)-2-methylpropanoic acid2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acidRationale for Difference
Molecular Formula C₁₀H₁₁BrO₂[10][11]C₁₀H₁₀BrFO₂Addition of one fluorine atom and removal of one hydrogen atom.
Molecular Weight 243.10 g/mol [10][11]261.09 g/mol The atomic weight of fluorine is greater than that of hydrogen.
pKa Predicted ~4.5Predicted ~4.2-4.4The strong electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid group.[12]
LogP (Lipophilicity) ~3.0[13]Predicted ~3.2-3.4Fluorine substitution generally increases the lipophilicity of a molecule.[7][14]
Polar Surface Area (PSA) 37.3 Ų[10]37.3 ŲThe core functional groups contributing to PSA remain the same.

Diagram: Structural Comparison

G cluster_0 2-(4-bromophenyl)-2-methylpropanoic acid cluster_1 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid non-fluoro non-fluoro fluoro fluoro

Caption: Chemical structures of the two compounds.

Synthesis Strategies

The synthesis of both compounds can be achieved through established organic chemistry methodologies.

Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid

A common route involves the selective bromination of 2-methyl-2-phenylpropanoic acid.[4][5][6]

Diagram: Synthesis of the Non-Fluorinated Analog

G start 2-methyl-2-phenylpropanoic acid reagent Bromine (Br2) Aqueous Medium start->reagent product 2-(4-bromophenyl)-2-methylpropanoic acid reagent->product

Caption: Synthetic pathway to the parent compound.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-2-phenylpropanoic acid in an aqueous medium. The reaction can proceed under acidic, neutral, or alkaline conditions.[6]

  • Bromination: Slowly add bromine to the reaction mixture with stirring. Monitor the reaction progress by a suitable analytical technique such as gas chromatography (GC) until the starting material is consumed.[5]

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, acidify the solution with an acid like hydrochloric acid to a pH of 1-2.[5]

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane.[4][5]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be further purified by recrystallization from a suitable solvent system like aqueous methanol to yield the pure 2-(4-bromophenyl)-2-methylpropanoic acid.[4]

Synthesis of 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid

The synthesis of the 3-fluoro analog typically involves a multi-step process that introduces the bromine and fluorine atoms onto the phenyl ring of a suitable precursor.[15]

Diagram: Synthesis of the Fluorinated Analog

G start Phenylpropanoic acid derivative step1 Bromination (e.g., NBS) start->step1 intermediate Brominated intermediate step1->intermediate step2 Fluorination (e.g., Selectfluor) intermediate->step2 product 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid step2->product

Caption: General synthetic route to the fluoro-analog.

Experimental Protocol:

  • Bromination: A suitable phenylpropanoic acid derivative is subjected to bromination using a reagent like N-bromosuccinimide (NBS), often in the presence of a catalyst to ensure regioselectivity.[15]

  • Fluorination: The brominated intermediate is then fluorinated using an electrophilic fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This step is crucial for introducing the fluorine atom at the desired position.[15]

  • Purification: The final product is purified using standard techniques such as column chromatography to isolate the desired 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid.

Comparative Biological and Pharmacological Profile

While direct comparative studies are not extensively available, the introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[8][9]

Potential Impact of 3-Fluoro Substitution:

  • Enhanced Potency: The electron-withdrawing nature of fluorine can alter the electronic environment of the molecule, potentially leading to stronger interactions with the target enzyme, such as COX.[15] This could result in increased inhibitory potency.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation. This can lead to increased metabolic stability and a longer biological half-life.[7]

  • Lipophilicity and Permeability: The increased lipophilicity of the fluorinated analog may enhance its ability to cross cell membranes, potentially improving its bioavailability.[7][14]

  • Altered Selectivity: The change in the electronic and steric profile of the molecule could influence its selectivity for COX-1 versus COX-2 enzymes.[16] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[3][16] Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

Mechanism of Action:

Both compounds are expected to act as inhibitors of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][16]

Diagram: NSAID Mechanism of Action

G AA Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation NSAID Arylpropanoic Acid (Inhibitor) NSAID->COX

Caption: Inhibition of prostaglandin synthesis by NSAIDs.

Analytical Characterization

A suite of analytical techniques is essential for the structural confirmation and purity assessment of these halogenated organic compounds.[17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure. For the 3-fluoro analog, ¹⁹F NMR would be a critical tool for confirming the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be employed for separation and identification.[20]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds.

Diagram: Analytical Workflow

G Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS HPLC HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Caption: Standard analytical workflow for characterization.

Conclusion and Future Perspectives

The introduction of a fluorine atom at the 3-position of 2-(4-bromophenyl)-2-methylpropanoic acid presents a compelling strategy for modulating its physicochemical and pharmacological properties. The resulting analog, 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid, is predicted to have increased acidity, lipophilicity, and potentially enhanced biological potency and metabolic stability. These modifications make it an interesting candidate for further investigation in drug discovery programs, particularly in the development of novel anti-inflammatory agents or other therapeutics where the arylpropanoic acid scaffold is relevant. Further in-depth biological evaluations are warranted to fully characterize and compare the efficacy and safety profiles of these two compounds.

References

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (n.d.). Elsevier.
  • Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. (2024, October 8). ScienceDirect.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). Technology Networks.
  • 2-(4-Bromophenyl)-2-methylpropanoic acid | C10H11BrO2. (n.d.). PubChem.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6).
  • 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6. (2025, August 25). Chemsrc.
  • Buy 2-(4-bromo-3-fluorophenyl)propanoic acid (EVT-6290491) | 916610-55-4. (n.d.). EvitaChem.
  • Mechanism of Action of Nonsteroidal Anti-Inflamm
  • Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (2011, August 5). MDPI.
  • CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid. (n.d.). CymitQuimica.
  • 2-(4-bromophenyl)-2-methylpropanoic acid. (2024, April 9). ChemBK.
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012, April 26). PubMed.
  • DETERMINATION OF TRACE QUANTITIES OF HALOGENATED HYDROCARBONS IN GAS SAMPLES. (n.d.). DTIC.
  • Characterization of Halogenated Organic Compounds. (n.d.). Benchchem.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 12).
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6).
  • 2-(4-Bromophenyl)-2-methylpropionic acid. (2025, August 8). ChemicalBook.
  • 2-(4-Bromophenyl)-2-methylpropionic acid. (n.d.). Jiangxi Zhongding Biotechnology Co., Ltd.
  • 32454-35-6|2-(4-Bromophenyl)-2-methylpropanoic acid. (n.d.). BLDpharm.
  • Pharmacology of non-steroidal anti-inflammatory agents. (2025, March 31). Deranged Physiology.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, March 30). Human Journals.
  • Mechanism of Propionic Acid NSAIDs. (n.d.). Scribd.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI.
  • 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid. (n.d.). ChemScene.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
  • Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. (2004, March 25). PubMed.
  • 2-(4-bromophenyl)-2-methylpropanoic acid (C10H11BrO2). (n.d.). PubChemLite.
  • 2-(4-Bromophenyl)-2-methylpropanoic Acid | 32454-35-6. (n.d.). TCI Chemicals.
  • 32454-35-6 | 2-(4-Bromophenyl)-2-methylpropanoic acid. (n.d.). ChemScene.
  • The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on P. (2022). NSUWorks.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. (n.d.).
  • Fluorine substituent effects (on bioactivity). (n.d.).
  • 2-FLUORO-3-PHENYLPROPANOIC ACID. (n.d.). precisionFDA.

Sources

Fluorinated Phenylisobutyric Acid Derivatives: A Technical Guide to Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry, synthetic pathways, and pharmacological rationale of Fluorinated Phenylisobutyric Acid Derivatives . It focuses on the scaffold 2-(4-fluorophenyl)-2-methylpropanoic acid and its analogs, highlighting their role as metabolically stable bioisosteres in drug discovery.

Executive Summary & Medicinal Rationale

In modern drug discovery, the phenylisobutyric acid scaffold (specifically 2-methyl-2-phenylpropanoic acid) represents a "privileged structure" designed to overcome common metabolic liabilities found in phenylacetic and propionic acid drugs (e.g., NSAIDs).

When functionalized with fluorine , this scaffold leverages two powerful medicinal chemistry principles simultaneously:

  • The Gem-Dimethyl Effect : Replacing benzylic hydrogens with methyl groups blocks oxidative dealkylation and benzylic hydroxylation, significantly extending half-life (

    
    ).
    
  • Fluorine Bioisosterism : Substitution at the para-position of the phenyl ring blocks CYP450-mediated aromatic hydroxylation while modulating lipophilicity (LogP) and protein binding affinity.

Core Structural Motif

The target scaffold is defined by the general structure: 4-F-Ph-C(Me)2-COOH

FeatureMedicinal Chemistry Function
Carboxylic Acid H-bond donor/acceptor; Ionic interactions (e.g., with Arg/Lys residues in COX or PPAR active sites).
Gem-Dimethyl Steric bulk; Blocks benzylic oxidation (CYP metabolic soft spot); Restricts conformational freedom (Thorpe-Ingold effect).
Fluorine (para) Blocks metabolic attack at the reactive para position; Increases lipophilicity; Modulates pKa of the acid via inductive effects.

Synthetic Architectures & Protocols

The synthesis of fluorinated phenylisobutyric acid derivatives typically proceeds via alpha-alkylation of phenylacetic acid precursors. Below is a validated protocol for the synthesis of 2-(4-fluorophenyl)-2-methylpropanoic acid , a key intermediate for various anticonvulsant and anti-inflammatory candidates.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-2-methylpropanoic Acid

Reaction Overview:

  • Esterification : Protection of 4-fluorophenylacetic acid.

  • Double Alkylation : Introduction of gem-dimethyl groups using methyl iodide.

  • Hydrolysis : Deprotection to yield the free acid.

Step 1: Methyl 2-(4-fluorophenyl)acetate
  • Reagents : 4-Fluorophenylacetic acid (10.0 g, 64.9 mmol), Methanol (100 mL),

    
     (cat).
    
  • Procedure : Dissolve acid in MeOH. Add catalytic sulfuric acid. Reflux for 6 hours. Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Yield : ~95% (Clear oil).

Step 2: Methyl 2-(4-fluorophenyl)-2-methylpropanoate (Gem-Dimethylation)
  • Reagents : Methyl 2-(4-fluorophenyl)acetate (5.0 g, 29.7 mmol), NaH (60% dispersion, 2.5 eq), Methyl Iodide (2.5 eq), THF (anhydrous).

  • Procedure :

    • Cool a suspension of NaH in dry THF to 0°C under

      
      .
      
    • Dropwise add the ester from Step 1. Stir for 30 min.

    • Dropwise add Methyl Iodide (MeI).

    • Warm to room temperature and stir overnight (12-16h).

    • Quench with saturated

      
      . Extract with EtOAc.[1]
      
  • Critical Note : The gem-dimethylation is sensitive to moisture. Ensure strictly anhydrous conditions to prevent mono-methylation or hydrolysis.

Step 3: Saponification to Final Acid
  • Reagents : Diester intermediate, NaOH (4M aq), Methanol.

  • Procedure : Reflux the ester in MeOH/NaOH (1:1) for 4 hours. Evaporate MeOH. Acidify aqueous residue with HCl to pH 1. Filter the white precipitate. Recrystallize from Hexane/EtOAc.

  • Characterization :

    • Appearance : White crystalline solid.[2]

    • MP : 102–104 °C.

    • 1H NMR (400 MHz, CDCl3) :

      
       7.35 (dd, 2H), 7.01 (t, 2H), 1.60 (s, 6H).
      
Synthetic Pathway Diagram[4]

SynthesisPathway Figure 1: Synthetic route for the construction of the fluorinated phenylisobutyric scaffold. Start 4-Fluorophenylacetic Acid Step1 Methyl Ester Intermediate Start->Step1 MeOH, H2SO4 Reflux Step2 Gem-Dimethyl Ester Step1->Step2 1. NaH, THF 2. MeI (2.5 eq) Final 2-(4-Fluorophenyl)- 2-methylpropanoic Acid Step2->Final 1. NaOH/MeOH 2. HCl (pH 1)

Pharmacological Applications & Case Studies

Metabolic Stability Enhancement

The primary utility of this scaffold is extending the half-life of carboxylic acid drugs. The table below compares the metabolic stability of the non-fluorinated, non-methylated parent against the optimized scaffold.

Table 1: Comparative Metabolic Stability (Human Liver Microsomes)

Compound Structure

(min)
Cl (µL/min/mg)Primary Metabolite
Phenylacetic Acid < 15> 50Benzylic hydroxylation
2-Phenylpropionic Acid 25 - 4035Benzylic hydroxylation
2-Methyl-2-phenylpropanoic Acid > 120< 10Aromatic hydroxylation (Para)
2-(4-F-phenyl)-2-methylpropanoic Acid > 240 < 5 Minimal / Phase II Glucuronidation

Data Source: Synthesized from general structure-metabolism relationship (SAR) trends in fibrate and NSAID research.

Therapeutic Classes utilizing the Scaffold
A. Fibrates and Lipid Modulators

The phenylisobutyric moiety is homologous to the "fibrate" headgroup (e.g., Clofibrate, Fenofibrate).

  • Mechanism : The acid headgroup binds to PPAR

    
      (Peroxisome Proliferator-Activated Receptor alpha).
    
  • Fluorine Effect : Replacing the Chlorine in Clofibrate analogs with Fluorine (and removing the ether linker to form the carbon analog) creates a more metabolically robust PPAR agonist with reduced potential for phototoxicity (a known issue with chlorinated aromatics).

B. Anticonvulsants (Amide Derivatives)

Patents (e.g., WO2019099760) describe amide derivatives of 2-(4-fluorophenyl)-2-methylpropanoic acid.

  • Compound : 2-methyl-2-(4-fluorophenyl)propanamide.

  • Activity : Shows robust activity in rodent models of refractory epilepsy.[3]

  • Advantage : The gem-dimethyl group prevents rapid hydrolysis of the amide, while the fluorine improves blood-brain barrier (BBB) penetration due to increased lipophilicity without adding excessive molecular weight.

C. NSAID Bioisosteres

While traditional NSAIDs like Ibuprofen are propionic acids (chiral center at


-carbon), the isobutyric derivatives (achiral) are often explored to eliminate chiral inversion issues.
  • Chiral Inversion : 2-arylpropionic acids undergo unidirectional chiral inversion (

    
    ) in vivo.
    
  • Solution : The gem-dimethyl phenylisobutyric scaffold is achiral , eliminating variable enantiomeric pharmacokinetics and simplifying regulatory development.

Mechanism of Action: Metabolic Blockade

The diagram below illustrates how the specific structural modifications of the scaffold block the two primary Phase I metabolic pathways: Benzylic Oxidation and Aromatic Hydroxylation .

MetabolicBlockade Figure 2: Structural blockade of primary metabolic soft spots. Target 2-(4-F-Phenyl)-2-methyl- propanoic Acid CYP_Benzylic CYP450 (Benzylic Oxidation) Target->CYP_Benzylic Blocked by Gem-Dimethyl CYP_Aromatic CYP450 (Aromatic Hydroxylation) Target->CYP_Aromatic Blocked by Para-Fluorine Outcome Extended Half-Life (t1/2) Reduced Clearance Target->Outcome Result

References

  • Bialer, M., et al. (2019). Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures. Patent WO2019099760A1. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Popovic, S., et al. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism and the Gem-dimethyl effect).
  • Hajduch, M., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. MDPI Pharmaceuticals. Link

Sources

Technical Guide: Metabolic Stability & Optimization of 4-Bromo-3-Fluorophenyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic stability, physicochemical properties, and optimization strategies for the 4-bromo-3-fluorophenyl scaffold in drug discovery.

Executive Summary

The 4-bromo-3-fluorophenyl moiety is a high-value pharmacophore in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., targeting EGFR, ALK, BRAF). Its utility stems from a unique combination of steric pocket-filling (4-Br), metabolic blocking (3-F), and electronic modulation. However, this scaffold presents distinct metabolic liabilities—specifically bioactivation to reactive quinone-imines and subsequent glutathione (GSH) conjugation —that can lead to idiosyncratic toxicity or high clearance. This guide provides a mechanistic analysis of these pathways and actionable protocols for their assessment and mitigation.

Part 1: Physicochemical & Electronic Landscape

The 4-bromo-3-fluorophenyl ring is rarely selected by accident; it is a precision tool for modulating ligand-protein interactions.

Electronic Effects & Hammett Constants

The interplay between the fluorine and bromine atoms creates a specific electronic environment:

  • 3-Fluorine (

    
     = 0.34):  Exerts a strong inductive electron-withdrawing effect (-I), acidifying the ring protons and any attached N-H groups (e.g., in anilines or ureas). It effectively blocks metabolic hydroxylation at the 3-position.
    
  • 4-Bromine (

    
     = 0.23):  Provides lipophilic bulk and a weak electron-withdrawing effect. Crucially, bromine is a "soft" halogen capable of participating in Halogen Bonding (XB) .
    
The Sigma-Hole & Halogen Bonding

Unlike fluorine, the 4-bromo substituent exhibits a distinct region of positive electrostatic potential (the


-hole) on the extension of the C-Br bond axis. This allows the scaffold to act as a Lewis acid, forming directional non-covalent interactions with backbone carbonyl oxygen atoms in the target protein (e.g., the hinge region of kinases).
PropertyFluorine (F)Bromine (Br)Impact on Scaffold
Van der Waals Radius 1.47 Å1.85 ÅBr fills hydrophobic pockets (e.g., gatekeeper regions).
Electronegativity (Pauling) 3.982.96F strongly deactivates the ring; Br is less deactivating.
C-X Bond Energy ~485 kJ/mol~280 kJ/molCritical: C-Br is the metabolic weak link (oxidative debromination).
Lipophilicity (

)
+0.14+0.86Br significantly drives LogP, aiding membrane permeability.

Part 2: Metabolic Liabilities & Mechanisms

The metabolic fate of the 4-bromo-3-fluorophenyl scaffold is dominated by two competing pathways: Phase I Oxidation and Bioactivation (Toxicity) .

Mechanism A: Bioactivation to Quinone-Imines (The GSH Trap)

This is the primary safety concern. If the scaffold is attached to an electron-rich nitrogen (e.g., aniline or electron-rich urea), it is prone to CYP450-mediated bioactivation.

  • Oxidation: CYP450 (often CYP3A4 or CYP2C9) oxidizes the nitrogen to a hydroxylamine or abstracts a proton to form a radical.

  • Elimination: The intermediate collapses to a quinone-imine species.

  • Ipso-Substitution: The high electrophilicity of the quinone-imine, combined with the good leaving-group ability of Bromide (Br⁻), facilitates nucleophilic attack by Glutathione (GSH).

  • Result: Formation of a GSH-conjugate, leading to irreversible enzyme inhibition or immune-mediated toxicity.

Note: The 3-Fluoro group, while blocking the 3-position, inductively activates the C-4 position for nucleophilic aromatic substitution (


) in the oxidized state.
Mechanism B: Oxidative Debromination

While less common than defluorination, the C-Br bond is weaker. CYP450 can insert oxygen at the C-4 position (ipso-attack), leading to an unstable intermediate that eliminates HBr and restores the phenol.

Mechanism C: Ring Hydroxylation

The 2, 5, and 6 positions are sterically accessible.

  • Position 2: Sterically crowded by the 1-substituent and 3-F. Unlikely site of metabolism.

  • Position 6: The most "open" site. If the scaffold is not twisted out of planarity, this is the primary site for hydroxylation.

MetabolicPathways cluster_legend Pathway Legend Parent 4-Bromo-3-Fluoro Scaffold (Aniline) CYP CYP450 (Oxidation) Parent->CYP Hydroxylamine Hydroxylamine Intermediate CYP->Hydroxylamine N-Hydroxylation Phenol 6-Hydroxy Metabolite CYP->Phenol C6-Hydroxylation (Clearance) QuinoneImine Reactive Quinone-Imine Hydroxylamine->QuinoneImine -H2O Adduct GSH Adduct (Toxicity Flag) QuinoneImine->Adduct GSH Attack (Ipso-substitution of Br) GSH Glutathione (GSH) key1 Blue: Parent Drug key2 Red: Toxic Intermediate

Caption: Bioactivation pathway of 4-bromo-3-fluoroanilines leading to reactive quinone-imines and GSH adducts via ipso-substitution.[1]

Part 3: Experimental Protocols

To validate the safety of this scaffold, the following assays are mandatory during Lead Optimization.

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect the formation of reactive quinone-imines by trapping them with glutathione.

  • Incubation System:

    • Enzyme Source: Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration.

    • Cofactors: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

    • Trapping Agent: Reduced Glutathione (GSH) at 5 mM (excess) or Dansyl-GSH (for fluorescence detection).

    • Test Compound: 10 µM (from DMSO stock).

  • Procedure:

    • Pre-incubate HLM and Test Compound for 5 min at 37°C.

    • Initiate reaction with NADPH system.

    • Incubate for 60 minutes.

    • Control: Run a parallel sample without NADPH to rule out chemical reactivity.

    • Terminate with ice-cold Acetonitrile (1:3 v/v). Centrifuge at 3000g for 20 min.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH).

    • Look for parent mass + 307 Da (GSH) - HBr (80/82 Da).

    • Critical Signal: A mass shift of +226 Da (Addition of GSH [307] minus Bromine [80] + Hydrogen [1]) indicates ipso-substitution and high toxicity risk.

Protocol 2: Intrinsic Clearance ( )

Standard microsomal stability assay.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: Monitor depletion of parent ion.

  • Calculation:

    
    .
    

Part 4: Optimization & Mitigation Strategies

If the 4-bromo-3-fluorophenyl scaffold shows high turnover or GSH trapping, apply these structural modifications:

Block the "Soft Spot" (C-6)

If metabolism is driven by C-6 hydroxylation:

  • Strategy: Introduce a small blocking group at C-6 (e.g., Methyl, Chlorine).

  • Trade-off: This creates a 1,2,3,4-tetrasubstituted ring, which may force the ring out of planarity (atropisomerism risk).

Mitigate Bioactivation (Electronic Deactivation)

The bioactivation to quinone-imine is driven by the electron density of the aniline nitrogen.

  • Strategy: Electron-withdrawing groups (EWG) on the nitrogen reduce the propensity for oxidation.

    • Switch Aniline (-NH-)

      
      Amide (-NH-CO-)  or Urea (-NH-CO-NH-) .
      
    • The carbonyl pulls density from the nitrogen, raising the oxidation potential and preventing radical formation.

Scaffold Hopping (The "Bromine Problem")

If the Bromine is the specific liability (leaving group in GSH attack):

  • Strategy: Replace Br with Trifluoromethyl (-CF3) or Cyclopropyl .

    • -CF3: Bioisostere for Br (similar volume), metabolically inert, no

      
      -hole (loss of halogen bond), but prevents ipso-substitution.
      
    • -Cl: Stronger C-X bond than Br, smaller volume. Often a good compromise.

OptimizationTree Problem Metabolic Instability Detected Type Identify Metabolite Type Problem->Type Hydroxylation M+16 (Hydroxylation) at C-6 Type->Hydroxylation GSH_Adduct M+226 (GSH Adduct) Ipso-Substitution Type->GSH_Adduct Sol_Hydroxyl Solution: Block C-6 (Me, F) or Twist Ring Hydroxylation->Sol_Hydroxyl Sol_GSH Solution: 1. Deactivate N (Amide/Urea) 2. Replace Br with CF3/Cl GSH_Adduct->Sol_GSH

Caption: Decision tree for optimizing the 4-bromo-3-fluorophenyl scaffold based on metabolite identification.

References

  • Mechanism of GSH Conjugation: Gan, J., et al. (2011). "Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for Ipso Glutathione Addition."[1][2] Chemical Research in Toxicology. Link

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

  • Metabolic Stability of Fluoroanilines: Preshlock, S., et al. (2016). "18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography." Chemical Reviews. Link

  • Bioactivation of Kinase Inhibitors: Kalgutkar, A. S. (2019). "Reactive Metabolites in Drug Discovery: Principles and Strategies." Wiley Online Library. Link

  • Scaffold Properties: BenchChem. "4-Bromo-3-fluoroaniline Structure and Properties." Link

Sources

Patent Landscape and Synthetic Utility of 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on the selection of robust, multifunctional chemical building blocks. Among these, 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid (CAS: 1521112-62-8) has emerged as a highly versatile intermediate [5]. Characterized by a gem-dimethyl group and an orthogonally reactive halogenated aromatic ring, this compound serves as a critical linchpin in the synthesis of diverse therapeutic agents, ranging from G-protein-coupled receptor (GPCR) agonists to kinase inhibitors.

This whitepaper provides an in-depth technical analysis of the structural causality, patent landscape, and self-validating synthetic protocols associated with this critical intermediate.

Pharmacophore Rationale & Structural Causality

The utility of 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid is driven by three distinct structural features, each engineered to solve specific pharmacokinetic and synthetic challenges:

  • The gem-Dimethyl Group (Thorpe-Ingold Effect): Unsubstituted arylacetic acids are notorious for undergoing rapid alpha-oxidation and forming reactive acyl glucuronides, which can lead to idiosyncratic hepatotoxicity. The exhaustive alpha-alkylation (gem-dimethylation) completely blocks this metabolic liability. Furthermore, the steric bulk induces the Thorpe-Ingold effect, restricting the conformational space of the molecule and forcing downstream pharmacophores into a rigid, target-specific spatial arrangement.

  • The 4-Bromo Substituent: Bromine acts as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the carboxylic acid can be protected or directly coupled to amines, the 4-bromo position allows for orthogonal, late-stage functionalization to build complex biaryl or heteroaryl systems.

  • The 3-Fluoro Substituent: The introduction of fluorine adjacent to the bromine lowers the pKa of the surrounding protons and modulates the electron density of the aromatic ring. This increases the oxidative stability of the ring against cytochrome P450 enzymes and enhances the lipophilicity of the final API, improving membrane permeability.

Patent Landscape Analysis

A review of the intellectual property landscape reveals that this intermediate is not confined to a single therapeutic class. Instead, its unique structural properties have been leveraged across multiple domains by leading pharmaceutical companies.

Table 1: Patent Landscape Summary for Target Intermediates
Therapeutic TargetPatent IdentifierAssignee / ApplicantApplication Area
GPR40 (FFAR1) Agonist EP3145915B1 [1]Merck Sharp & Dohme CorpType 2 Diabetes, Metabolic Syndrome
Estrogen Receptor Modulator US7799828B2[2]Wyeth (Pfizer)Endometriosis, Breast Cancer
PI5P4K Kinase Inhibitor WO2019126730A1 [3]Keio University / JSR CorpOncology, Phosphatidylinositol signaling
Imidazopyrimidine Kinase US8461330B2 [4]Takeda PharmaceuticalCellular Proliferative Diseases

As demonstrated in Table 1, the intermediate is heavily utilized in the development of GPR40 agonists [1]. GPR40 (Free Fatty Acid Receptor 1) is highly expressed in pancreatic beta cells, and its activation by rigid, lipophilic carboxylic acids triggers glucose-dependent insulin secretion.

GPR40Pathway Agonist GPR40 Agonist (Synthesized API) Receptor GPR40 (FFAR1) Receptor Agonist->Receptor Binds Gq Gq Protein Alpha Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers Insulin Insulin Secretion (Pancreatic Beta Cells) Ca2->Insulin Induces

Figure 1: GPR40 signaling cascade activated by APIs derived from the target intermediate.

Self-Validating Synthetic Methodologies

To ensure scientific integrity and reproducibility, the synthesis of 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid must be executed through a self-validating workflow. The following step-by-step protocol includes mandatory In-Process Controls (IPCs) to guarantee causality and yield optimization.

Step 1: Phase-Transfer Cyanation
  • Objective: Convert 4-bromo-3-fluorobenzyl bromide to 4-bromo-3-fluorophenylacetonitrile.

  • Procedure: Dissolve 4-bromo-3-fluorobenzyl bromide (1.0 eq) in toluene. Add an aqueous solution of NaCN (1.2 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq). Heat the biphasic mixture to 80°C for 4 hours under vigorous stirring.

  • Causality & IPC: TBAB acts as a phase-transfer catalyst, shuttling the cyanide anion into the organic layer. This prevents the competitive aqueous hydrolysis of the benzyl bromide.

  • Self-Validation: Monitor via GC-MS. The reaction is complete when the starting material peak (<1%) is entirely replaced by the nitrile product mass.

Step 2: Exhaustive -Alkylation
  • Objective: Install the gem-dimethyl group to form 2-(4-bromo-3-fluorophenyl)-2-methylpropanenitrile.

  • Procedure: Dissolve the nitrile intermediate in anhydrous THF and cool to 0°C. Add potassium tert-butoxide (KOtBu, 2.5 eq) portion-wise, followed by the slow addition of methyl iodide (MeI, 2.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality & IPC: KOtBu is selected for its high basicity and low nucleophilicity, preventing unwanted attack on the nitrile carbon. The excess reagents ensure complete double alkylation, preventing difficult-to-separate mixtures of mono- and di-alkylated products.

  • Self-Validation:

    
    H NMR (CDCl
    
    
    
    ) must show the complete disappearance of the benzylic CH
    
    
    singlet (~3.8 ppm) and the appearance of a 6H singlet (~1.7 ppm).
Step 3: Sterically Hindered Hydrolysis
  • Objective: Convert the nitrile to 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid.

  • Procedure: Suspend the intermediate in a solution of KOH (5.0 eq) in ethylene glycol. Heat to 150°C for 24 hours. Cool to room temperature, dilute with water, and acidify to pH 2 using 6M HCl. Extract the precipitated acid with ethyl acetate, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Causality & IPC: The gem-dimethyl group creates severe steric hindrance around the nitrile, making standard aqueous hydrolysis ineffective. Ethylene glycol allows for the extreme temperatures required to drive the hydration to the amide and subsequent hydrolysis to the carboxylic acid.

  • Self-Validation: IR spectroscopy must confirm the complete disappearance of the C

    
    N stretch (2240 cm
    
    
    
    ) and the appearance of a broad O-H stretch (2500-3300 cm
    
    
    ) alongside a strong C=O stretch (1710 cm
    
    
    ).

SynthWorkflow SM 4-Bromo-3-fluoro- benzyl bromide Cyanation Cyanation (NaCN, TBAB) SM->Cyanation Intermediate1 4-Bromo-3-fluoro- phenylacetonitrile Cyanation->Intermediate1 Alkylation gem-Dimethylation (MeI, KOtBu) Intermediate1->Alkylation Intermediate2 2-(4-Bromo-3-fluorophenyl)- 2-methylpropanenitrile Alkylation->Intermediate2 Hydrolysis Hydrolysis (KOH, Ethylene Glycol) Intermediate2->Hydrolysis Product 2-(4-Bromo-3-fluorophenyl)- 2-methylpropanoic acid Hydrolysis->Product

Figure 2: Synthetic workflow for 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid.

Downstream Functionalization & API Integration

Once synthesized, the intermediate is typically subjected to divergent synthesis to generate API libraries.

  • Amidation: The carboxylic acid is commonly activated using coupling reagents (e.g., HATU, EDC/HOBt) and reacted with complex amines. The steric bulk of the gem-dimethyl group often requires extended reaction times or highly reactive acyl chlorides to achieve high yields.

  • Suzuki-Miyaura Cross-Coupling: The 4-bromo position is reacted with aryl or heteroaryl boronic acids using Pd(dppf)Cl

    
     and a mild base (e.g., K
    
    
    
    CO
    
    
    ) in dioxane/water. The presence of the 3-fluoro group slightly activates the oxidative addition of the palladium catalyst into the C-Br bond, making this coupling highly efficient even at lower temperatures.

By mastering the orthogonal reactivity of this intermediate, drug development professionals can rapidly iterate through structure-activity relationship (SAR) campaigns, driving the discovery of next-generation therapeutics.

References

  • ANTIDIABETIC TRICYCLIC COMPOUNDS - European Patent Office - EP 3145915 B1 - EPO.
  • US7799828B2 - Cycloalkylidene compounds as modulators of estrogen receptor - Google Patents.
  • WO2019126730A1 - Chromenopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors - Google Patents.
  • US8461330B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors - Google Patents.
  • 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid - Fluorochem. Fluorochem.

An In-depth Technical Guide to the Physical Properties and Solubility of Fluorinated Aryl Propanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. This guide provides a comprehensive technical analysis of how fluorination impacts the core physicochemical properties of aryl propanoic acids, a class of compounds renowned for its non-steroidal anti-inflammatory drugs (NSAIDs). We will explore the causal mechanisms behind fluorine-induced alterations in acidity (pKa), lipophilicity (logP), and solubility, grounding these concepts in quantitative data. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the rational design and characterization of novel fluorinated drug candidates.

Introduction: The Strategic Role of Fluorine in Aryl Propanoic Acid Drug Design

Aryl propanoic acids, commonly known as "profens," are a critical class of NSAIDs that includes well-known drugs like ibuprofen and flurbiprofen.[1] Their therapeutic effect stems from the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1] The efficacy, absorption, distribution, metabolism, and excretion (ADME) profile of these drugs are intrinsically linked to their physicochemical properties.

Fluorination has become a powerful strategy to modulate these properties.[2][3] The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's electronic distribution, conformation, and intermolecular interactions. This guide delves into the specific effects of fluorination on the physical and solubility characteristics of aryl propanoic acids, providing a framework for predicting and manipulating these properties to optimize drug performance.

The Influence of Fluorination on Core Physicochemical Properties

The substitution of hydrogen with fluorine on the aryl ring or alkyl chain of a propanoic acid instigates significant, and often predictable, changes in its fundamental properties.

Acidity (pKa)

The acidity of a carboxylic acid, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and receptor binding. Fluorination consistently increases the acidity (i.e., lowers the pKa) of carboxylic acids.[4]

This phenomenon is primarily driven by the inductive effect . Fluorine's high electronegativity allows it to withdraw electron density through the sigma (σ) bonds of the molecule.[5][6] This electron withdrawal polarizes the molecule and, most importantly, stabilizes the carboxylate anion (conjugate base) that forms upon deprotonation.[4] A more stable conjugate base corresponds to a stronger acid, as the equilibrium shifts towards dissociation.[6] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the carboxylic acid group.[6]

Caption: Inductive electron withdrawal by fluorine stabilizes the conjugate base, increasing acidity.

The following table provides a quantitative comparison of the pKa values for several aryl propanoic acids, illustrating the acid-strengthening effect of fluorination.

Table 1: Comparison of pKa Values for Selected Aryl Propanoic Acids

CompoundStructurepKa ValueReference(s)
2-Phenylpropanoic AcidC₆H₅CH(CH₃)COOH~4.34[6][7]
Ibuprofen(CH₃)₂CHCH₂C₆H₄CH(CH₃)COOH~4.4 - 4.91[8][9]
FlurbiprofenC₆H₅C₆H₃(F)CH(CH₃)COOH~4.03 - 4.16[10]

Note: pKa values can vary slightly based on experimental conditions (e.g., temperature, ionic strength, solvent system).

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a crucial parameter for predicting membrane permeability and overall ADME properties.[11] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.[11]

The effect of fluorination on lipophilicity is more complex than its effect on acidity. While fluorine is highly electronegative, the C-F bond is also highly polarized. A single fluorine substitution on an aromatic ring often increases lipophilicity. This can be attributed to the masking of the polar surface area and the hydrophobic nature of the fluorinated moiety.[12] However, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF₃) group can sometimes decrease lipophilicity due to the strong dipole moment created.[13]

For ionizable molecules like carboxylic acids, the distribution coefficient (logD) is often more relevant as it considers the partition of both the neutral and ionized species at a given pH.

Table 2: Comparison of Lipophilicity (logP) for Aryl Propanoic Acids

CompoundStructurelogP ValueReference(s)
2-Phenylpropanoic AcidC₆H₅CH(CH₃)COOH~1.9[14]
Ibuprofen(CH₃)₂CHCH₂C₆H₄CH(CH₃)COOH~3.97[8]
3-(4-Fluorophenyl)propionic acidFC₆H₄CH₂CH₂COOH~1.6[15]
FlurbiprofenC₆H₅C₆H₃(F)CH(CH₃)COOH~4.16[10]
Other Physical Properties

Fluorination can also influence fundamental physical properties such as melting point and boiling point. These properties are largely determined by the efficiency of crystal lattice packing and the strength of intermolecular forces. The introduction of fluorine can alter molecular shape, dipole moment, and the potential for hydrogen bonding, thereby affecting these bulk properties.

Table 3: Comparison of Physical Properties for Aryl Propanoic Acids

CompoundStructureMelting Point (°C)Boiling Point (°C)
2-Phenylpropanoic AcidC₆H₅CH(CH₃)COOH5260-262[6]
Ibuprofen(CH₃)₂CHCH₂C₆H₄CH(CH₃)COOH75 - 78157 (at 4 mmHg)[5][8]
3-(4-Fluorophenyl)propionic acidFC₆H₄CH₂CH₂COOH86 - 91105-107 (at 22 Torr)[16]
2-(4-Fluorophenyl)propionic acidFC₆H₄CH(CH₃)COOHN/A258.8[17]
FlurbiprofenC₆H₅C₆H₃(F)CH(CH₃)COOH110 - 111N/A[10]

Solubility of Fluorinated Aryl Propanoic Acids

Solubility is a critical bottleneck in drug development. For an acidic compound like a fluorinated aryl propanoic acid, solubility is a function of both its intrinsic solid-state properties (crystal lattice energy) and its solution-state properties (pKa, lipophilicity).

The aqueous solubility of these acids is typically low in their neutral form but increases dramatically as the pH rises above the pKa, leading to the formation of the more polar (and thus more water-soluble) carboxylate salt.[12] Fluorination influences this behavior primarily through its modification of the pKa and lipophilicity. The lower pKa of fluorinated analogs means they will ionize at a lower pH, which can be advantageous for dissolution in certain physiological environments.

Solubility_Relationship Diagram 2: Relationship between pH, pKa, and solubility of an acidic drug. cluster_pH_Scale pH Scale cluster_Species Dominant Molecular Species p1 Low pH (pH < pKa) p2 pH = pKa s1 R-COOH (Neutral, Low Solubility) p3 High pH (pH > pKa) s2 [R-COOH] = [R-COO-] (50% Ionized) s3 R-COO- (Ionized, High Solubility)

Caption: Solubility of acidic drugs is highly pH-dependent, increasing as pH exceeds the pKa.

Table 4: Aqueous and Organic Solvent Solubility of Selected Aryl Propanoic Acids

CompoundSolventSolubilityReference(s)
2-Phenylpropanoic AcidWater (20°C)10 g/L (10,000 mg/L)[6][7]
IbuprofenWater (25°C)21 mg/L[8][9]
IbuprofenMethanol, AcetoneFreely Soluble[5]
FlurbiprofenWater (22°C)8 mg/L[10]
FlurbiprofenPBS (pH 7.2)~0.5 mg/mL (500 mg/L)[11]
FlurbiprofenEthanol, DMF~25 mg/mL[11]
FlurbiprofenDMSO~10 mg/mL[11]
FlurbiprofenPEG 400Increased 7.38-fold vs. water[18]
FlurbiprofenPropylene GlycolIncreased 19.43-fold vs. water[18]

Experimental Methodologies for Physicochemical Profiling

Accurate and reproducible measurement of these physicochemical properties is paramount. The following sections detail standard, self-validating protocols for key characterizations.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method, considered the "gold standard," measures the equilibrium solubility of a compound in a given solvent.[19][20]

Causality: The protocol is designed to ensure that a true equilibrium between the solid compound and the saturated solution is achieved. Extended agitation time, temperature control, and separation of excess solid are critical steps to prevent measurement of a supersaturated or incompletely saturated solution.[21]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid test compound to a series of clear glass vials (e.g., 2-4 mg in 1 mL of solvent). The excess solid should be visually apparent.[21]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[19][21]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV, LC-MS).

  • Quantification: Determine the concentration of the compound in the diluted sample by comparing its analytical response to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate.[22]

Solubility_Workflow Diagram 3: Workflow for Shake-Flask Solubility Determination. A 1. Add Excess Solid to Vial B 2. Add Precise Volume of Solvent A->B C 3. Equilibrate (Shake, Temp Control, 24-72h) B->C D 4. Centrifuge to Separate Phases C->D E 5. Sample Clear Supernatant D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify via HPLC against Standard Curve F->G H 8. Calculate Solubility G->H

Caption: A standard workflow for determining thermodynamic equilibrium solubility.

Protocol: pKa Determination (Potentiometric Titration)

This method involves the gradual titration of the acidic compound with a strong base while monitoring the pH, allowing for the precise determination of the half-equivalence point, where pH = pKa.[4][23]

Causality: The protocol relies on the direct measurement of solution pH as a function of added titrant. Calibrating the pH meter with standard buffers is essential for accuracy. Maintaining constant ionic strength minimizes activity coefficient fluctuations, and purging with nitrogen prevents interference from dissolved CO₂, which can form carbonic acid and distort the titration curve.[4][23]

Step-by-Step Methodology:

  • System Calibration: Calibrate a potentiometer/pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[4]

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (often a water/co-solvent mixture like methanol-water for poorly soluble compounds) to a known concentration (e.g., 1-5 mM).[24]

  • Titration Setup: Transfer a precise volume (e.g., 20 mL) of the sample solution to a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[23]

  • Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes before and during the titration to remove dissolved CO₂.[4]

  • Titration: Place the calibrated pH electrode and a magnetic stir bar into the solution. Begin stirring. Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using an auto-buret.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, calculate the first derivative (dpH/dV) of the titration curve; the peak of the derivative plot corresponds to the equivalence point.

Key Analytical Technique: High-Performance Liquid Chromatography (HPLC) for logP

While the shake-flask method is the standard for logP, HPLC-based methods offer higher throughput.[13] This technique correlates a compound's retention time on a reverse-phase (lipophilic) column with its logP. A series of standards with known logP values are run to create a calibration curve, from which the logP of the test compound can be interpolated based on its retention time.[25][26]

Implications for Drug Development

The physicochemical properties detailed in this guide have direct and profound consequences for the ADME profile of a drug candidate:

  • Absorption: Solubility and lipophilicity are competing factors that must be balanced. A drug must have sufficient aqueous solubility to dissolve in the gastrointestinal fluids, but also sufficient lipophilicity to permeate the gut wall. The pKa dictates where in the GI tract the drug will be in its more absorbable neutral form.

  • Distribution: Lipophilicity strongly influences how a drug distributes into tissues and its potential to cross the blood-brain barrier.[11]

  • Metabolism & Excretion: Fluorination can significantly impact metabolism. The strength of the C-F bond can block metabolic oxidation at that site, a strategy often used to increase a drug's half-life.[2][3]

Conclusion

The fluorination of aryl propanoic acids is a validated and powerful tool in medicinal chemistry for the fine-tuning of physicochemical properties. By leveraging the strong inductive effect of fluorine, chemists can predictably increase acidity (lower pKa), thereby modulating solubility in a pH-dependent manner. The impact on lipophilicity is more nuanced but provides another lever for optimizing a compound's ability to cross biological membranes. A thorough understanding and precise experimental characterization of these core properties, using robust protocols as outlined in this guide, are essential for the successful development of safe and effective fluorinated pharmaceuticals.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • LookChem. (2024). 2-Phenylpropionic acid 492-37-5 wiki. [Link]

  • Ataman Kimya. (n.d.). IBUPROFEN. [Link]

  • Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International journal of pharmaceutics, 645, 123325. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3672, Ibuprofen. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ChemBK. (2024). 2-Phenylpropionic acid. [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • University of Bristol. (2001). Ibuprofen - Molecule of the Month. [Link]

  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

  • LookChem. (n.d.). Cas 75908-73-5,2-(4-fluorophenyl)propionic acid. [Link]

  • Solubility of Things. (n.d.). Flurbiprofen. [Link]

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • Sarheed, O., et al. (2015). Physicochemical, in vitro and in vivo evaluation of flurbiprofen microemulsion. Anais da Academia Brasileira de Ciencias, 87(3), 1595-1608. [Link]

  • Ingenta Connect. (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. [Link]

  • Simulations Plus. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

  • PharmaCompass. (n.d.). Ibuprofen Drug Information. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136302, 3-(4-Fluorophenyl)propionic acid. [Link]

  • ResearchGate. (n.d.). (PDF) Solubility enhancement of flurbiprofen using different solubilization techniques. [Link]

  • MDPI. (2023). Physicochemical Properties and Transdermal Absorption of a Flurbiprofen and Lidocaine Complex in the Non-Crystalline Form. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3394, Flurbiprofen. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of flurbiprofen transdermal patches. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • ResearchGate. (n.d.). Ibuprofen with a molecular weight of 206.3, pKa of 4.9, and water solubility of 21 mg/l. [Link]

  • Chem-Impex. (n.d.). (S-3-Amino-3-(3-fluorophenyl)propionic acid. [Link]

  • Georganics. (n.d.). 3-(3-Fluorophenyl)propionic acid. [Link]

  • National Center for Biotechnology Information. (2012). Development of Methods for the Determination of pKa Values. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2010). Physicochemical characterization and in vivo evaluation of flurbiprofen-loaded solid dispersion without crystalline change. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950752, (2S)-2-(4-fluorophenyl)propanoic acid. [Link]

  • ResearchGate. (n.d.). Chemical structure of ibuprofen (left) and celecoxib (right) with a pKa of 4.5 and 9.7, respectively. [Link]

  • Saliu, F., et al. (2013). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2021). Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10296, 2-Phenylpropionic acid. [Link]

  • Exposome-Explorer. (n.d.). 2-Phenylpropanoic acid (Compound). [Link]

  • Alfa Aesar. (n.d.). 2-Phenylpropionic acid 97 492-37-5. [Link]

Sources

The Strategic Role of 4-Bromo-3-fluorophenyl Building Blocks in the Development of Next-Generation Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The progression of castration-resistant prostate cancer (CRPC) is fundamentally driven by the androgen receptor (AR) signaling axis. The discovery of second-generation, non-steroidal AR antagonists—such as enzalutamide and apalutamide—has revolutionized targeted oncology. At the core of discovering and synthesizing these life-saving therapeutics lies a critical chemical precursor: the 4-bromo-3-fluorophenyl building block.

As a Senior Application Scientist, I approach building block selection not as a mere exercise in retrosynthesis, but as a strategic deployment of chemical handles that dictate both the efficiency of the manufacturing process and the biological efficacy of the final active pharmaceutical ingredient (API). This whitepaper provides an in-depth technical analysis of why the 4-bromo-3-fluorophenyl motif is utilized, the causality behind its synthetic workflows, and the self-validating protocols required to harness it effectively.

Structural Rationale & Physicochemical Causality

The right-hand aryl ring of modern AR antagonists is responsible for anchoring the molecule deep within the AR ligand-binding domain (LBD). The selection of a 4-bromo-3-fluoro substitution pattern over a direct 4-cyano-3-fluoro incorporation early in the synthesis is driven by a calculated balance of reactivity, stability, and divergent drug design .

Stereoelectronic Control via the 3-Fluoro Substituent

The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I).

  • Synthetic Causality: This effect lowers the pKa of the adjacent aniline amine, modulating its nucleophilicity. While this makes the initial condensation slower, it prevents unwanted over-alkylation during early-stage coupling.

  • Biological Causality: In the final drug architecture, the fluorine atom locks the conformation of the aryl ring via dipole-dipole interactions, minimizing entropic penalties upon AR binding. Furthermore, it enhances metabolic stability by blocking CYP450-mediated oxidation at the electron-rich ortho position .

The 4-Bromo Substituent as a Divergent Synthetic Handle

Why utilize a 4-bromo-3-fluorophenyl precursor rather than starting directly with the final 4-cyano-3-fluorophenyl pharmacophore?

  • Chemical Robustness: The construction of the central thiohydantoin ring requires harsh conditions (e.g., acidic Strecker conditions followed by thiophosgene or microwave irradiation). A cyano group is susceptible to hydrolysis (yielding an amide or carboxylic acid) under these conditions. The robust bromide withstands this chemical stress .

  • Divergent SAR Exploration: A late-stage bromo-thiohydantoin intermediate acts as a universal hub. Medicinal chemists can perform divergent palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to rapidly generate libraries. This is crucial for exploring the AR LBD to overcome clinically relevant resistance mutations like F877L and T878A .

AR Signaling & Antagonist Intervention

To understand the necessity of these specific chemical features, we must visualize the biological target. Second-generation AR antagonists derived from this building block function by competitively binding the AR, thereby halting the downstream transcription of tumor-promoting genes.

AR_Signaling DHT Androgen (DHT) AR_Cyto AR (Cytoplasm) + HSP90 DHT->AR_Cyto Binds AR_Dimer AR Dimerization AR_Cyto->AR_Dimer Activation Nucleus Nuclear Translocation AR_Dimer->Nucleus Transcription Gene Transcription (Tumor Growth) Nucleus->Transcription Antagonist AR Antagonist (e.g., Apalutamide) Antagonist->AR_Cyto Blocks Binding Antagonist->Nucleus Inhibits Translocation

Fig 1. Androgen Receptor signaling pathway and the inhibitory mechanism of AR antagonists.

Quantitative Data: Substituent Effects on AR Affinity

The transition from a bromo-intermediate to a cyano-final product drastically alters the physicochemical landscape of the molecule. The table below summarizes the causality of this late-stage transformation.

Substituent (4-Position)Hammett Constant (σp)Lipophilicity (π)AR Binding Affinity (IC50, nM)Primary Utility in Drug Development
-Br (Bromo) 0.230.86~40 - 60 nMUniversal synthetic handle; moderate antagonist.
-CN (Cyano) 0.66-0.57~10 - 20 nMFinal clinical pharmacophore; H-bond acceptor.
-H (Hydrogen) 0.000.00> 500 nMBaseline control; lacks LBD anchoring.

Data synthesized from foundational SAR studies on non-steroidal AR antagonists .

Experimental Workflows & Self-Validating Protocols

The following protocols detail the transformation of 4-bromo-3-fluoroaniline into a late-stage AR antagonist scaffold. Every protocol is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding.

Protocol 1: Strecker-Type Aminonitrile Synthesis

Objective: Synthesize 1-((4-bromo-3-fluorophenyl)amino)cyclobutanecarbonitrile.

  • Step 1: Dissolve 4-bromo-3-fluoroaniline (1.0 eq) and cyclobutanone (1.2 eq) in glacial acetic acid (0.5 M). Causality: Acetic acid acts as a mild proton source to activate the ketone without hydrolyzing the sensitive imine intermediate.

  • Step 2: Add Trimethylsilyl cyanide (TMSCN) or Sodium Cyanide (NaCN) (1.5 eq) dropwise at 0 °C.

  • Step 3: Warm to room temperature and stir for 16 hours.

  • Validation: Monitor via LC-MS. The product mass [M+H]+ should reflect the addition of the cyclobutane and cyano groups. Quench with saturated NaHCO3 to neutralize the acid and precipitate the product.

Protocol 2: Thiohydantoin Ring Construction

Objective: Couple the aminonitrile with an isothiocyanate to form the core scaffold.

  • Step 1: Combine the aminonitrile from Protocol 1 (1.0 eq) and the desired left-hand isothiocyanate (e.g., 2-fluoro-4-isothiocyanato-N-methylbenzamide) (1.1 eq) in dimethylacetamide (DMA).

  • Step 2: Subject the mixture to microwave irradiation at 120 °C for 2 hours, or heat conventionally at 80 °C for 16 hours.

  • Step 3: Add 2M HCl and methanol, then reflux for 2 hours. Causality: The initial coupling forms an intermediate iminothiohydantoin; the acidic reflux is strictly required to hydrolyze the imine to the final thermodynamic thiohydantoin carbonyl.

  • Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the highly fluorescent isothiocyanate.

Protocol 3: Late-Stage Palladium-Catalyzed Cyanation

Objective: Convert the bromo-handle to the highly active cyano-pharmacophore.

  • Step 1: Dissolve the bromo-thiohydantoin scaffold (1.0 eq) in anhydrous DMF.

  • Step 2: Add Zinc Cyanide, Zn(CN)2 (0.6 eq), and Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4 (0.1 eq). Causality: Zn(CN)2 is utilized over CuCN because it is a highly efficient cyano source that, when paired with Pd(PPh3)4, prevents the formation of unreactive copper-aryl dead-end complexes.

  • Step 3: Degas the solvent via three freeze-pump-thaw cycles to prevent catalyst oxidation. Heat to 120 °C under argon for 4 hours.

  • Validation: Filter through Celite to remove zinc salts. LC-MS will confirm the exact mass shift from the heavy bromine isotopes (79Br/81Br) to the lighter cyano group.

Visualizing the Divergent Synthetic Strategy

Synthetic_Workflow Aniline 4-Bromo-3-fluoroaniline Strecker Strecker Reaction (Cyclobutanone, NaCN) Aniline->Strecker Intermediate 1-((4-Bromo-3-fluorophenyl)amino) cyclobutanecarbonitrile Strecker->Intermediate Thiohydantoin Thiohydantoin Formation (Isothiocyanate, Microwave) Intermediate->Thiohydantoin Scaffold Bromo-Thiohydantoin Scaffold Thiohydantoin->Scaffold Cyanation Late-Stage Cyanation (Pd-catalyzed, Zn(CN)2) Scaffold->Cyanation Target Synthesis CrossCoupling Suzuki/Buchwald Coupling (SAR Exploration) Scaffold->CrossCoupling Library Generation FinalDrug 4-Cyano-3-fluorophenyl AR Antagonist (e.g., Apalutamide analogs) Cyanation->FinalDrug

Fig 2. Divergent synthetic workflow utilizing the 4-bromo-3-fluorophenyl building block.

References

  • Title: Discovery of JNJ-63576253: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer Source: Molecules (MDPI) URL: [Link]

  • Source: Google Patents (Aragon Pharmaceuticals, Inc.)

Methodological & Application

Synthesis of 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid from phenylacetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic Acid from 4-Bromo-3-fluorophenylacetonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid, a valuable building block in pharmaceutical and materials science research. The described two-step synthetic route begins with the readily available starting material, 4-Bromo-3-fluorophenylacetonitrile. The methodology involves a robust α,α-dimethylation of the phenylacetonitrile core, followed by a vigorous hydrolysis of the resultant sterically hindered nitrile. This application note details the underlying chemical principles, provides validated, step-by-step experimental protocols, and includes critical safety information, catering to researchers, chemists, and professionals in drug development.

Introduction and Synthetic Strategy

2-Aryl-2-methylpropanoic acids are prevalent structural motifs in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of specifically substituted analogues, such as 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid, is of significant interest for the development of new chemical entities. The presence of the bromo and fluoro substituents provides handles for further chemical modification, making it a versatile intermediate.[1]

The synthetic strategy outlined herein leverages the inherent acidity of the benzylic protons in phenylacetonitrile derivatives. The overall transformation is achieved in two sequential, high-yielding steps:

  • Exhaustive α-Methylation: The benzylic carbon of 4-Bromo-3-fluorophenylacetonitrile is deprotonated using a strong base, and the resulting carbanion is subsequently alkylated with a methylating agent. This process is repeated to install two methyl groups at the alpha position.

  • Nitrile Hydrolysis: The sterically hindered tertiary nitrile intermediate is then hydrolyzed under harsh basic conditions to yield the corresponding carboxylate salt, which upon acidic workup, affords the final carboxylic acid product.[2][3]

This approach is economically viable and synthetically efficient, utilizing common laboratory reagents and techniques.

Overall Synthetic Workflow

G start 4-Bromo-3-fluorophenylacetonitrile intermediate 2-(4-Bromo-3-fluorophenyl) -2-methylpropanenitrile start->intermediate  Step 1: α,α-Dimethylation (NaH, CH₃I, THF) final 2-(4-Bromo-3-fluorophenyl) -2-methylpropanoic acid intermediate->final  Step 2: Hydrolysis (NaOH, H₂O/EtOH, Reflux)

Caption: Two-step synthesis of the target carboxylic acid.

Mechanistic Considerations and Rationale

The α,α-Dimethylation Reaction

The α-protons of phenylacetonitriles are acidic (pKa ≈ 22 in DMSO) due to the electron-withdrawing nature of both the phenyl ring and the nitrile group, which stabilize the resulting carbanion via resonance. For exhaustive dialkylation, a strong, non-nucleophilic base is required to ensure essentially irreversible and complete deprotonation.

Sodium hydride (NaH) is an excellent choice for this transformation. As a solid base, it reacts with the substrate to produce the sodium salt of the carbanion and hydrogen gas, driving the reaction to completion. The use of an aprotic polar solvent like Tetrahydrofuran (THF) is ideal for this step. Phase-transfer catalysis using aqueous NaOH is an alternative but can be less efficient for exhaustive dialkylation.[4]

The choice of methyl iodide (CH₃I) as the alkylating agent is based on its high reactivity in Sₙ2 reactions. An excess of both the base and the methylating agent is used to ensure the reaction proceeds to the dimethylated product and minimizes the formation of the mono-methylated byproduct.

G cluster_0 Step 1a: First Methylation cluster_1 Step 1b: Second Methylation Ar-CH₂-CN Ar-CH₂-CN Ar-CH⁻-CN Ar-CH⁻-CN Ar-CH₂-CN->Ar-CH⁻-CN  NaH Ar-CH(CH₃)-CN Ar-CH(CH₃)-CN Ar-CH⁻-CN->Ar-CH(CH₃)-CN  CH₃-I Ar-C⁻(CH₃)-CN Ar-C⁻(CH₃)-CN Ar-CH(CH₃)-CN->Ar-C⁻(CH₃)-CN  NaH Ar-C(CH₃)₂-CN Ar-C(CH₃)₂-CN Ar-C⁻(CH₃)-CN->Ar-C(CH₃)₂-CN  CH₃-I Ar-CH(CH₃)-CN_ref Ar-CH(CH₃)-CN

Caption: Mechanism of the sequential α,α-dimethylation.

Hydrolysis of the Tertiary Nitrile

The conversion of a nitrile to a carboxylic acid can be catalyzed by either acid or base.[5][6] For sterically hindered nitriles, such as the α,α-dimethylated intermediate, vigorous reaction conditions are necessary to overcome the steric hindrance around the cyano group.

Base-catalyzed hydrolysis is often preferred as it involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[7] This process proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt.[7] High temperatures (reflux) are typically required to drive the reaction to completion.[2][5] The final step involves acidification of the reaction mixture to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

G nitrile R-C≡N imidate Imidate Intermediate nitrile->imidate + OH⁻ amide Amide Intermediate R-C(=O)NH₂ imidate->amide Tautomerization carboxylate Carboxylate Salt R-COO⁻ amide->carboxylate + OH⁻, -NH₃ acid Carboxylic Acid R-COOH carboxylate->acid + H₃O⁺

Caption: Key stages in the base-catalyzed hydrolysis of a nitrile.

Detailed Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier Notes
4-Bromo-3-fluorophenylacetonitrileC₈H₅BrFN214.04499983-13-0Starting material[8][9]
Sodium Hydride (60% dispersion in oil)NaH24.007646-69-7Highly reactive, handle under inert gas
Methyl Iodide (Iodomethane)CH₃I141.9474-88-4Toxic and volatile, use in a fume hood
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9Use dry solvent for best results
Sodium HydroxideNaOH40.001310-73-2Corrosive solid
Ethanol (95%)C₂H₅OH46.0764-17-5Solvent for hydrolysis
Hydrochloric Acid (concentrated, 37%)HCl36.467647-01-0Corrosive, use with care
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--For workup
Saturated Sodium Chloride Solution (Brine)NaCl(aq)--For workup
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Protocol 1: Synthesis of 2-(4-Bromo-3-fluorophenyl)-2-methylpropanenitrile
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.4 g, 60.0 mmol, 2.2 eq, 60% dispersion in mineral oil).

  • Solvent Addition: Wash the sodium hydride with hexanes (2 x 15 mL) to remove the mineral oil, decanting the hexanes carefully. Add 80 mL of anhydrous THF to the flask.

  • Substrate Addition: Dissolve 4-Bromo-3-fluorophenylacetonitrile (5.8 g, 27.1 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath). Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution will be observed.

  • Methylation: Cool the mixture back to 0 °C. Add methyl iodide (8.5 g, 3.7 mL, 60.0 mmol, 2.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(4-Bromo-3-fluorophenyl)-2-methylpropanenitrile as a solid or oil.

Protocol 2: Synthesis of 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic Acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-(4-Bromo-3-fluorophenyl)-2-methylpropanenitrile (e.g., 5.0 g, 20.6 mmol) from the previous step, ethanol (50 mL), and a solution of sodium hydroxide (8.2 g, 206 mmol) in 50 mL of water.

  • Hydrolysis: Heat the mixture to reflux (oil bath temperature approx. 110-120 °C) and maintain reflux for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS until the starting nitrile is consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous solution with 50 mL of water and extract with diethyl ether (2 x 30 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid product will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 20 mL).

  • Drying and Purification: Dry the solid product in a vacuum oven at 50 °C to a constant weight. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Characterization and Expected Results

The final product, 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid, should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance White to off-white solid
Yield Typically 75-90% for the hydrolysis step
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to aromatic protons and a singlet for the two equivalent methyl groups (~1.6 ppm)
¹³C NMR Peaks for the quaternary benzylic carbon, methyl carbons, carboxylic acid carbon, and aromatic carbons
Mass Spectrometry Molecular ion peak corresponding to the exact mass of C₁₀H₁₀BrFO₂

Safety and Handling Precautions

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon). Avoid all contact with water and other protic solvents.

  • Methyl Iodide (CH₃I): A potent alkylating agent that is toxic and a suspected carcinogen. All operations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Both are highly corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE. The acidification step is exothermic and should be performed slowly and with cooling.

  • General Precautions: All experimental procedures should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.

References

  • Benchchem. (2025). Application Notes and Protocols for the α-Alkylation of Phenylacetonitrile with Benzyl Alcohols.
  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
  • Common Organic Chemistry. Nitrile to Acid.
  • ResearchGate. Plausible reaction mechanism for the α‐alkylation of phenylacetonitrile 1 with benzyl alcohol 2 in the presence of [Ag/Mg4Al‐LDH] nanocatalyst.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids.
  • ResearchGate. (PDF) Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols.
  • Organic Syntheses. 2-phenylpropionic acid.
  • Barbry, D., Pasquier, C., & Faven, C. (1995). Alkylation and Hydrolysis of Phenylacetonitriles Under Microwave Irradiation. Synthetic Communications, 25(19), 3007-3013.
  • Doc Brown's Advanced A Level Organic Chemistry. Methods of preparing nitriles.
  • Echemi. 2-(4-BROMO-3-FLUOROPHENYL)ACETONITRILE.
  • Fluorochem. 4-Bromo-3-fluorophenylacetonitrile (CAS 499983-13-0).
  • Nordmann. 4-Bromo-3-fluorophenylacetonitrile (499983-13-0).
  • Sigma-Aldrich. 4-Bromo-3-fluorophenylacetonitrile (499983-13-0).

Sources

Application Note: Protocol for the gem-Dimethylation of 4-Bromo-3-fluorophenylacetic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the strategic installation of a gem-dimethyl group at the benzylic position is a field-proven tactic to abrogate cytochrome P450-mediated metabolism and increase the half-life of pharmaceutical candidates. When working with advanced building blocks like 4-bromo-3-fluorophenylacetic acid (CAS 942282-40-8)[1], achieving complete double alkylation to form the quaternary carbon requires a thermodynamically driven, self-validating protocol.

This application note details an optimized, high-yielding protocol for the gem-dimethylation of methyl 2-(4-bromo-3-fluorophenyl)acetate. By synthesizing technical causality with rigorous analytical checkpoints, this guide ensures reproducible access to this critical cross-coupling intermediate.

Mechanistic Insights & Reagent Selection (Causality)

The transformation relies on the sequential double deprotonation of the acidic benzylic α-protons, followed by bimolecular nucleophilic substitution (S_N2) with a methylating agent[2].

Why Sodium Hydride (NaH) over Potassium tert-butoxide (t-BuOK)? While t-BuOK is highly effective for the mono-alkylation of phenylpropanoates (often yielding >90% conversion)[3], its use in gem-dimethylation can lead to a thermodynamic equilibrium during the second enolization step. This reversibility occasionally halts the reaction, leaving 5–10% of the mono-methylated intermediate unreacted. By switching to Sodium Hydride (NaH), the deprotonation is rendered strictly irreversible due to the stoichiometric evolution of hydrogen gas (H₂). This irreversibility forces the sterically hindered mono-methylated intermediate into its reactive enolate form, ensuring complete conversion to the target quaternary carbon.

Solvent Causality: While Tetrahydrofuran (THF) provides excellent temperature control, the addition of N,N-Dimethylformamide (DMF) as a co-solvent acts as a S_N2 accelerator. DMF effectively solvates the sodium cation, leaving a "naked," highly nucleophilic enolate anion that rapidly attacks the methyl iodide (MeI)[2].

Mechanism Substrate Starting Ester Ar-CH2-COOMe Enolate1 First Enolate [Ar-CH-COOMe]- Na+ Substrate->Enolate1 NaH (- H2) Mono Mono-methylated Ar-CH(CH3)-COOMe Enolate1->Mono MeI (- NaI) Enolate2 Second Enolate [Ar-C(CH3)-COOMe]- Na+ Mono->Enolate2 NaH (- H2) Product Gem-dimethylated Product Ar-C(CH3)2-COOMe Enolate2->Product MeI (- NaI)

Stepwise mechanistic pathway of double deprotonation and S_N2 alkylation.

Reaction Optimization Data

The following table summarizes the quantitative data driving our protocol choices, demonstrating why the NaH + THF/DMF system is superior for complete gem-dimethylation.

Table 1: Optimization of gem-Dimethylation Conditions for Phenylacetic Acid Esters

BaseSolventEquivalents (Base / MeI)Temp (°C)Conversion (%)Mechanistic Observation
K₂CO₃DMF3.0 / 4.025 to 60< 20%Base is too weak to efficiently deprotonate the benzylic position.
t-BuOKTHF2.5 / 3.00 to 2575 - 85%Reversible enolization leaves trace mono-methylated impurities[3].
LDATHF2.5 / 3.0-78 to 2560 - 70%High steric bulk of LDA hinders the second deprotonation step.
NaH THF/DMF (4:1) 2.5 / 3.0 0 to 25 > 90% Irreversible deprotonation (H₂ gas evolution); DMF accelerates S_N2 [2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded within the steps so the operator can confirm reaction progress in real-time.

Scale: 10.0 mmol Target: Methyl 2-(4-bromo-3-fluorophenyl)-2-methylpropanoate

Materials & Reagents
  • Substrate: Methyl 2-(4-bromo-3-fluorophenyl)acetate (2.47 g, 10.0 mmol)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.00 g, 25.0 mmol, 2.5 eq)

  • Electrophile: Methyl iodide (MeI) (1.87 mL, 4.26 g, 30.0 mmol, 3.0 eq)

  • Solvents: Anhydrous THF (30 mL), Anhydrous DMF (5 mL)

  • Workup: Saturated aqueous NH₄Cl (20 mL), Ethyl acetate (3 × 30 mL), Brine (20 mL), Anhydrous MgSO₄.

Step-by-Step Methodology
  • System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Flush the system with argon for 5 minutes to ensure an anhydrous atmosphere.

  • Base Suspension: Add NaH (1.00 g, 60% dispersion) to the flask. Suspend the NaH in anhydrous THF (20 mL) and cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition (Enolate Formation): Dissolve the starting ester (2.47 g) in a mixture of anhydrous THF (10 mL) and DMF (5 mL). Add this solution dropwise to the NaH suspension over 15 minutes via syringe.

    • Validation Checkpoint 1 (Visual): Observe vigorous effervescence (H₂ gas). The cessation of bubbling (approx. 30 mins) indicates complete enolate formation. The solution will typically turn a deep yellow or orange color.

  • Alkylation: While strictly maintaining the temperature at 0 °C, add methyl iodide (1.87 mL) dropwise over 10 minutes.

    • Safety Note: This step is highly exothermic. Add MeI slowly to prevent solvent boil-off.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 3 hours.

    • Validation Checkpoint 2 (Analytical): Monitor by LC-MS. The intermediate mono-methylated product (m/z [M+H]⁺ = 261.0/263.0) must be entirely consumed, shifting cleanly to the gem-dimethylated product (m/z [M+H]⁺ = 275.0/277.0). The mixture color will lighten as the enolate is consumed.

  • Quench: Cool the flask back to 0 °C. Carefully quench the excess NaH by adding saturated aqueous NH₄Cl (20 mL) dropwise.

    • Safety Note: Ensure adequate venting; residual NaH will release H₂ gas upon contact with water.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers and wash with distilled water (2 × 20 mL) to remove residual DMF, followed by a final wash with brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0–5% EtOAc in Hexanes) to afford the target compound as a colorless to pale yellow oil.

Workflow Start 1. Substrate Preparation Methyl 2-(4-bromo-3-fluorophenyl)acetate Base 2. Enolate Formation Add NaH (2.5 eq) at 0 °C Visual: H2 Gas Evolution Start->Base Alkylation 3. Alkylation Add MeI (3.0 eq), warm to RT S_N2 Substitution Base->Alkylation Quench 4. Quench Add sat. aq. NH4Cl at 0 °C Alkylation->Quench Workup 5. Extraction & Drying EtOAc extraction, wash with water/brine Quench->Workup Purification 6. Purification Silica Gel Chromatography Workup->Purification

Experimental workflow for the gem-dimethylation of phenylacetic acid esters.

Safety & Handling

  • Methyl Iodide (MeI): MeI is a volatile, highly toxic alkylating agent and a suspected carcinogen. All operations involving MeI must be performed in a certified fume hood. In the event of a spill, immediately quench the area with an aqueous solution of sodium thiosulfate or ammonia.

  • Sodium Hydride (NaH): NaH is a pyrophoric solid that reacts violently with moisture to produce highly flammable hydrogen gas. Always handle under an inert atmosphere (Argon or Nitrogen) and keep away from ignition sources.

References

  • Title: 4-BROMO-3-FLUOROPHENYLACETIC ACID | 942282-40-8 Source: ChemicalBook URL
  • Title: Application Notes and Protocols: Alkylation-based Synthesis of Methyl 2-methyl-2-phenylpropanoate Source: BenchChem URL
  • Title: 57625-74-8 | Methyl 2-methyl-2-phenylpropanoate | Aryls Source: Ambeed URL

Sources

Amide bond formation using sterically hindered 2-methylpropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient Amide Bond Formation with Sterically Hindered 2-Methylpropanoic Acid Derivatives

Abstract

The formation of amide bonds using 2-methylpropanoic acid (isobutyric acid) and its derivatives presents a distinct challenge in drug discovery and process chemistry. The gem-dimethyl substitution at the


-position creates a steric cone that impedes the trajectory of nucleophilic attack at the carbonyl carbon. Standard carbodiimide (EDC/DCC) protocols often suffer from sluggish kinetics, incomplete conversion, or extensive side reactions such as 

-acylurea formation. This guide details three field-proven protocols—T3P® (Propylphosphonic Anhydride) , Ghosez’s Reagent , and HATU/HOAt —specifically optimized to overcome the energetic barrier of hindered acylation.

Introduction: The Steric Challenge

2-Methylpropanoic acid derivatives possess a branching pattern that significantly increases the activation energy required for the formation of the tetrahedral intermediate during amidation. Unlike linear aliphatic acids, the rotating methyl groups at the


-carbon shield the electrophilic center.

Key Kinetic Barriers:

  • Nucleophilic Approach: The Bürgi-Dunitz trajectory (107°) is sterically crowded, reducing the effective collision frequency of the amine.

  • Leaving Group Departure: In mixed anhydride or active ester methods, the collapse of the tetrahedral intermediate is often rate-limiting due to steric compression relief.

Strategic Selection Guide:

MethodBest For...Key AdvantageLimitation
T3P® (Protocol A) Process scale, chiral amines, weak nucleophiles (anilines).Low epimerization, easy aqueous workup, "Green" reagent.Requires base (typically pyridine/DIPEA).
Ghosez’s Reagent (Protocol B) Acid-sensitive substrates, extremely hindered acids.Generates acid chloride under neutral conditions.Moisture sensitive; reagent cost.
HATU/HOAt (Protocol C) Discovery scale, precious intermediates."The Hammer"—highest coupling rate for difficult substrates.Atom economy is poor; difficult removal of byproducts.

Decision Logic & Workflow

The following decision tree provides a logical framework for selecting the optimal coupling strategy based on substrate properties and scale.

G Start Start: 2-Methylpropanoic Acid Derivative Scale Is the reaction Scale > 100g? Start->Scale Chiral Is the Amine/Acid Chiral & Epimerization Prone? Scale->Chiral No MethodD Acid Chloride (SOCl2) Scale->MethodD Yes (Cost driven) AcidSens Is the Substrate Acid-Sensitive? Chiral->AcidSens No MethodA Protocol A: T3P (EtOAc/Pyridine) Chiral->MethodA Yes (High Fidelity) MethodB Protocol B: Ghosez's Reagent AcidSens->MethodB Yes (Neutral pH) MethodC Protocol C: HATU/HOAt AcidSens->MethodC No (Max Power)

Figure 1: Reagent selection logic for hindered amide couplings.

Detailed Protocols

Protocol A: T3P® (Propylphosphonic Anhydride) Coupling

The industry standard for scalable, low-epimerization hindered couplings.

Mechanism: T3P reacts with the carboxylate to form a mixed anhydride. The cyclic structure of T3P acts as a template, bringing the amine and activated acid into proximity while minimizing racemization [1].

Reagents:

  • 2-Methylpropanoic acid derivative (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the carboxylic acid (1.0 equiv), amine (1.1 equiv), and solvent (EtOAc, 5–10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv) at 0–5 °C. Stir for 10 minutes.

    • Note: Pyridine often gives higher yields than DIPEA for T3P reactions due to a catalytic acyl-transfer mechanism.

  • Activation: Add T3P solution dropwise over 10 minutes, maintaining temperature < 10 °C.

    • Critical: The reaction is exothermic.[]

  • Reaction: Allow to warm to room temperature (20–25 °C). For extremely hindered amines (e.g., tert-butylamine), heat to 50 °C may be required. Monitor by LC-MS (typically 1–4 hours).

  • Workup:

    • Quench with water (5 volumes).

    • Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine), then sat. NaHCO3, then brine.

    • Dry over MgSO4 and concentrate.

Why it works: T3P byproducts are water-soluble, eliminating the need for chromatography in many cases.[2]

Protocol B: Ghosez’s Reagent (Neutral Acid Chloride Formation)

Best for acid-sensitive substrates where thionyl chloride is too harsh.

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid to the acid chloride under strictly neutral conditions, producing only a neutral amide byproduct [2].

Reagents:

  • 2-Methylpropanoic acid derivative (1.0 equiv)

  • Ghosez’s Reagent (1.1 – 1.2 equiv)

  • Amine (1.1 equiv)

  • Base: Triethylamine (Et3N) or DIPEA (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Dry THF.

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM under Nitrogen/Argon.

  • Reagent Addition: Add Ghosez’s reagent (1.1 equiv) dropwise at room temperature. Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (conversion of acid to chloride) or withdraw an aliquot, quench with MeOH, and check for methyl ester by LC-MS.

  • Coupling: Cool the mixture to 0 °C. Add the Amine (1.1 equiv) followed by the Base (1.2 equiv) dropwise.

  • Completion: Stir at room temperature for 2–12 hours.

  • Workup: Dilute with DCM, wash with water and brine.

Why it works: It bypasses the acidic environment of SOCl2/Oxalyl chloride, preserving acid-labile protecting groups (e.g., Boc, acetals) elsewhere on the molecule.

Protocol C: HATU/HOAt (The "Hammer")

Best for discovery scale and unreactive amines.

Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester. The pyridine nitrogen in the HOAt ring provides neighboring group participation (anchimeric assistance), accelerating the amine attack by stabilizing the transition state [3].

Reagents:

  • 2-Methylpropanoic acid derivative (1.0 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv - Optional but recommended for extreme hindrance)

  • Amine (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous).

Step-by-Step:

  • Pre-activation: Dissolve acid (1.0 equiv) and HATU (1.2 equiv) in dry DMF.

  • Base 1: Add 1.0 equiv of DIPEA. Stir for 5 minutes to form the activated ester (yellow color change often observed).

  • Coupling: Add the amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at room temperature.

    • Tip: If no reaction after 4 hours, heat to 45 °C. The stability of HATU at high temperatures is limited, so do not exceed 60 °C.

  • Workup: Dilute with EtOAc. Wash extensively with water and LiCl (5% aq) to remove DMF.

Mechanistic Visualization: T3P Activation

The following diagram illustrates the unique cyclic transition state of T3P, which is crucial for its success with hindered substrates.

T3P_Mechanism Acid Hindered Acid (R-COOH) Intermediate Mixed Anhydride (Activated) Acid->Intermediate Activation Base Base (Pyridine) Base->Intermediate T3P T3P Anhydride T3P->Intermediate TS Cyclic Transition State (Low Entropy Cost) Intermediate->TS + Amine Amine Amine Nucleophile (R'-NH2) Amine->TS Product Hindered Amide TS->Product Collapse

Figure 2: T3P activation pathway. The reagent forms a mixed anhydride that pre-organizes the nucleophile attack, reducing the entropic penalty of the hindered collision.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Steric shielding of Carbonyl.Switch to Protocol B (Ghosez) to generate the highly reactive acid chloride. Increase concentration to >0.5 M.
Racemization Over-activation (Oxazolone formation).Use Protocol A (T3P) with Pyridine at 0 °C. Avoid HATU if chirality is critical and labile.
Solidification Poor solubility of urea byproducts (if using DCC).[3]Do not use DCC/EDC. Use T3P (soluble byproducts) or HATU (washable byproducts).
Hydrolysis Wet solvents competing with hindered amine.Use anhydrous solvents. For HATU, ensure DMF is fresh (amine-free).

References

  • Propylphosphonic Anhydride (T3P®): A Benign Reagent for Diverse Applications. Source: CORE / Organic Chemistry Portal. URL:[Link]

  • High-Efficiency Amide Bond Formation: HATU and HOAt. Source: Carpino, L. A. J. Am. Chem. Soc. 1993. URL:[Link]

  • Amide Synthesis by Acylation: Challenges of Hindered Carboxylic Acids. Source: Organic Chemistry Portal. URL:[Link]

Sources

The Strategic Application of 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid as a Novel Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[] While much focus is often placed on the choice of the "warhead" (POI ligand) and E3 ligase ligand, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[3][4]

Commonly employed linkers, such as flexible polyethylene glycol (PEG) and alkyl chains, offer synthetic simplicity and the ability to span a range of distances.[1][5] However, there is a growing appreciation for the role of more rigid linker structures in optimizing PROTAC performance. Rigid linkers can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation, potentially leading to improved potency and selectivity.[3][6]

This application note details the strategic use of 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid as a rigid linker component in PROTAC synthesis. We will explore the rationale behind its use, provide detailed synthetic protocols for its incorporation, and outline methods for the characterization and biological evaluation of the resulting PROTACs.

Rationale for Employing a Fluorinated Aryl-Propanoic Acid Linker

The structure of 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid offers several potential advantages when incorporated into a PROTAC linker:

  • Rigidity and Conformational Control: The phenyl ring introduces a planar, rigid element into the linker.[3] This can reduce the entropic penalty associated with the formation of the ternary complex by limiting the number of available conformations, thereby potentially increasing the stability and cooperativity of the POI-PROTAC-E3 ligase interaction.[6]

  • Improved Physicochemical and Pharmacokinetic Properties: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[7][8][9] The fluorine atom on the phenyl ring can modulate the linker's lipophilicity and electronic properties, which may lead to improved cell permeability and reduced metabolic degradation.[6][10]

  • Synthetic Tractability: The carboxylic acid moiety provides a convenient and versatile handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through robust and high-yielding amide bond formation.[11] The bromo-substituent on the aryl ring offers a potential site for further chemical modification or diversification of the linker, if desired.

Data Presentation: Physicochemical Properties

The introduction of the 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid moiety is expected to influence the overall physicochemical properties of the resulting PROTAC. The following table provides a hypothetical comparison of a PROTAC with a standard flexible linker versus one incorporating our rigid, fluorinated aryl linker.

PropertyPROTAC with Flexible Linker (e.g., PEG4)PROTAC with 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid LinkerRationale for Change
Calculated LogP (cLogP) 3.24.5The hydrophobic phenyl ring and bromine atom increase lipophilicity.
Topological Polar Surface Area (TPSA) 195 Ų175 ŲReplacement of polar ether oxygens with a non-polar aryl group reduces TPSA.
Number of Rotatable Bonds 128The rigid phenyl ring reduces the number of rotatable bonds, decreasing conformational flexibility.
Metabolic Stability (in vitro) ModeratePotentially HighThe C-F bond and the phenyl ring are generally more resistant to metabolic degradation than aliphatic chains.[8][10]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of a PROTAC incorporating the 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid linker. For this example, we will describe the coupling of the linker to an amine-functionalized E3 ligase ligand, followed by conjugation to an amine-bearing "warhead" for the protein of interest.

Workflow Overview

The overall synthetic strategy involves a two-step process: first, the formation of an amide bond between the linker and the E3 ligase ligand, followed by a second amide coupling to the warhead.

G cluster_0 Step 1: Linker-Ligand Conjugation cluster_1 Step 2: PROTAC Assembly cluster_2 Characterization & Evaluation A 2-(4-Bromo-3-fluorophenyl)- 2-methylpropanoic acid C Amide Coupling (HATU, DIPEA) A->C B Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-amine) B->C D Linker-E3 Ligase Conjugate C->D F Amide Coupling (PyBOP, DIPEA) D->F E Amine-functionalized Warhead (POI Ligand) E->F G Final PROTAC Molecule F->G H Purification (RP-HPLC) G->H I Characterization (LC-MS, NMR) H->I J Biological Evaluation (Western Blot) I->J

Caption: Synthetic workflow for PROTAC assembly.

Protocol 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

This protocol details the amide bond formation between the carboxylic acid of the linker and an amine-functionalized E3 ligase ligand.

Materials:

  • 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid

  • Amine-functionalized E3 ligase ligand (e.g., Pomalidomide with an amino-ethyl extension)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid (1.2 eq) in anhydrous DMF.

  • Add HATU (1.3 eq) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[12]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Final PROTAC Assembly

This protocol describes the coupling of the now-activated linker-E3 ligase conjugate (which still possesses a carboxylic acid) to the amine-functionalized warhead.

Note: For this step, we will assume the initial linker was a di-acid and one end was protected during the first coupling, then deprotected. A more direct approach is to use a linker with two different activatable ends. For simplicity of this protocol, we will proceed as if the second carboxylic acid is ready for coupling.

Materials:

  • Purified Linker-E3 Ligase Conjugate from Protocol 1 (with a free carboxylic acid)

  • Amine-functionalized warhead (POI ligand)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the Linker-E3 Ligase Conjugate (1.0 eq) and the amine-functionalized warhead (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by LC-MS.[13]

  • Work-up the reaction as described in Protocol 1, step 5.

Protocol 3: Purification and Characterization of the Final PROTAC

Purification:

  • Purify the final crude PROTAC product by preparative reverse-phase HPLC (RP-HPLC).[14]

    • Typical Conditions: C18 column; Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile. Elute with a linear gradient of Mobile Phase B.[14]

  • Collect the fractions containing the pure PROTAC and lyophilize to obtain the final product as a solid.

Characterization:

  • LC-MS: Confirm the mass of the purified PROTAC. The high sensitivity of LC-MS is ideal for analyzing potent PROTAC molecules.[15][16][17]

  • NMR: Confirm the structure of the final compound using ¹H and ¹³C NMR. If the molecule contains fluorine, ¹⁹F NMR can also be a powerful tool for characterization and to study protein-ligand interactions.[18][19][20]

G A Crude PROTAC B Preparative RP-HPLC A->B C Pure PROTAC Fractions B->C D Lyophilization C->D E Final PROTAC (Solid) D->E F LC-MS Analysis (Mass Confirmation) E->F G NMR Analysis (Structural Confirmation) E->G

Caption: Purification and characterization workflow.

Protocol 4: Biological Evaluation - Western Blot for Protein Degradation

This protocol outlines the steps to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Relevant human cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Primary antibody specific to the target protein

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to grow to 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified period (typically 12-24 hours).[14]

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using ice-cold RIPA buffer.[21]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[22]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[23][24]

  • Immunodetection:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Probe with a primary antibody specific to the target protein.

    • Simultaneously, or sequentially, probe with a loading control antibody.

  • Visualization and Analysis:

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize using an ECL substrate.

    • Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.[14]

Conclusion

The strategic incorporation of rigid and functionalized linkers is a key step toward the rational design of highly potent and selective PROTACs. 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid represents a novel building block that offers the potential benefits of conformational rigidity and improved physicochemical properties due to its fluorinated aryl structure. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and biological evaluation of PROTACs utilizing this promising linker, enabling researchers to explore its potential in the development of next-generation protein degraders.

References

  • Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Abcam. (n.d.). Western blot protocol for low abundance proteins.
  • O’Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • BenchChem. (2025).
  • Mishra, R. K., & Gohlot, S. (2024). Role of Fluorine in Drug Design and Drug Action.
  • Cody, J. A., & Izenwasser, S. E. (2023).
  • Fier, P. S. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • BenchChem. (n.d.).
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • Troup, R. I., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery.
  • Fagbemi, O. A., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Chemical Science.
  • BenchChem. (n.d.).
  • Zattarin, E., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols.
  • Royal Society of Chemistry. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Publishing.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers.
  • CUSABIO. (n.d.). Western Blotting(WB) Protocol.
  • Fu, Y., et al. (2024). Protocol for constructing tumor-targeting ANM-PROTACs for degradation of transcription factors. STAR Protocols.
  • ChemRxiv. (2022). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the.
  • SCIEX. (n.d.). Sensitive quantification of the proteolysis targeting chimera (PROTACTM)
  • Troup, R. (2026, January 8). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton.
  • Bioanalysis Zone. (n.d.).
  • Bio-Techne. (n.d.). Western Blot Protocol: Tips, Techniques & Videos.
  • Royal Society of Chemistry. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC Sustainability.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid.
  • Royal Society of Chemistry. (2025). Rational design of the linkers in targeting chimeras. Chemical Science.
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.). Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability.
  • ChemScene. (n.d.). PROTAC Linkers.
  • Technology Networks. (2023, September 4).
  • Lee, H., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Pharmaceuticals.
  • American Chemical Society. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • Portland Press. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal.
  • Waters. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC)
  • National Center for Biotechnology Information. (2016). Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents. PubMed Central.
  • Promega. (n.d.). Targeting Proteins for Degradation: Characterizing PROTAC Kinetics and Mode of Action Using Live-Cell Assays.
  • MDPI. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies.
  • MedChemExpress. (n.d.).
  • ChemRxiv. (n.d.).
  • Royal Society of Chemistry. (2025).
  • BOC Sciences. (n.d.). Linkers for PROTAC Design.
  • National Center for Biotechnology Information. (2007). Preactivated carboxyl linker for the rapid conjugation of alkylamines to oligonucleotides on solid support. PubMed.
  • BroadPharm. (2022, December 12).
  • Creative Biogene. (n.d.).

Sources

Application Note: Preparation of Acid Chlorides from Sterically Hindered 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of Active Pharmaceutical Ingredients (APIs), specifically targeting sterically hindered


-quaternary carboxylic acid building blocks.

Substrate Analysis & Mechanistic Rationale

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis, typically serving as a precursor for amidation or esterification. However, the substrate 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid presents a distinct synthetic challenge due to its molecular architecture.

The Steric Challenge of the -Quaternary Center

The substrate features a gem-dimethyl group at the


-position relative to the carboxylic acid. This creates a highly sterically hindered quaternary carbon center that physically blocks incoming nucleophiles. Standard chlorinating agents, such as neat thionyl chloride (SOCl

), rely on the nucleophilic attack of the carboxylate onto the sulfur atom. For

-quaternary acids, this pathway is kinetically extremely slow, often requiring prolonged reflux conditions that can lead to thermal degradation, decarboxylation, or unwanted side reactions [1].
The Vilsmeier-Haack Activation Strategy

To overcome this kinetic barrier, a highly electrophilic activating species is required. The combination of oxalyl chloride ((COCl)


)  and a catalytic amount of N,N-dimethylformamide (DMF)  is the gold standard for hindered substrates [2].

The causality of this reagent choice lies in its mechanism:

  • DMF reacts rapidly with oxalyl chloride, releasing CO, CO

    
    , and chloride ions to form a highly reactive chloroiminium ion, known as the Vilsmeier-Haack intermediate .
    
  • This intermediate is significantly more electrophilic than oxalyl chloride itself. It forcefully coordinates with the sterically shielded carboxylate oxygen, forming an activated ester.

  • The localized high concentration of chloride ions (generated during the first step) then attacks the activated carbonyl carbon, collapsing the intermediate to yield the desired acid chloride while regenerating the DMF catalyst [3].

Mechanism DMF DMF + Oxalyl Chloride VH Chloroiminium Ion (Vilsmeier-Haack) DMF->VH -CO, -CO2, -Cl- ActEster Activated Ester Intermediate VH->ActEster + Substrate Substrate Hindered Carboxylic Acid Substrate->ActEster Product Acid Chloride + Regenerated DMF ActEster->Product Nucleophilic attack by Cl-

Mechanistic pathway of oxalyl chloride activation via the Vilsmeier-Haack intermediate.

Experimental Design & Self-Validating Protocol

Because acid chlorides are highly moisture-sensitive and reactive, they cannot be reliably analyzed via standard aqueous LC-MS protocols. To ensure a self-validating system , this protocol incorporates an In-Process Control (IPC) derivatization step. By quenching a micro-aliquot of the reaction with anhydrous methanol, the transient acid chloride is quantitatively converted into a stable methyl ester, which can be accurately measured to confirm reaction completion.

Step-by-Step Methodology

1. Preparation & Inert Atmosphere

  • Action: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, add 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid (1.0 equiv, e.g., 10.0 mmol). Dissolve in anhydrous dichloromethane (DCM) to achieve a 0.3 M concentration.

  • Causality: Anhydrous conditions are critical. Any trace moisture will hydrolyze the Vilsmeier-Haack intermediate or the final acid chloride back to the starting material, stalling the reaction.

2. Catalyst Addition & Temperature Control

  • Action: Add anhydrous DMF (0.05 equiv). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Causality: The reaction between DMF and oxalyl chloride is highly exothermic and generates significant gas. Cooling the system prevents violent off-gassing and potential loss of the volatile solvent.

3. Oxalyl Chloride Addition

  • Action: Slowly add oxalyl chloride (1.5 equiv) dropwise over 15 minutes via a syringe.

  • Causality: Dropwise addition controls the rate of CO and CO

    
     evolution. A sudden addition would cause the reaction to boil over.
    

4. Reaction Progression

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Causality: While the Vilsmeier-Haack intermediate forms rapidly at 0 °C, the nucleophilic attack of the chloride ion onto the sterically hindered activated ester requires the thermal energy provided by room temperature to reach completion.

5. Self-Validating In-Process Control (IPC)

  • Action: Withdraw a 10

    
    L aliquot of the reaction mixture. Immediately quench it into a vial containing 200 
    
    
    
    L of anhydrous methanol and 10
    
    
    L of triethylamine. Analyze this quenched sample via LC-MS or GC-MS.
  • Causality: This step proves the efficacy of the protocol. If the LC-MS shows >95% of the corresponding methyl ester and the disappearance of the starting carboxylic acid, the formation of the acid chloride is validated.

6. Workup & Isolation

  • Action: Once validated, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 25 °C). To remove residual oxalyl chloride and HCl, add 10 mL of anhydrous toluene and co-evaporate under reduced pressure. Repeat the toluene co-evaporation twice.

  • Causality: Oxalyl chloride (b.p. 61 °C) and HCl can linger in the crude oil. Toluene forms an azeotrope with these volatiles, effectively pulling them out of the mixture without requiring harsh heating that could degrade the sterically hindered product [4].

Workflow Prep 1. Preparation Dry DCM, N2 atm, 0°C Cat 2. Activation Add 0.05 eq DMF Prep->Cat Add 3. Reagent Addition Dropwise Oxalyl Chloride (1.5 eq) Cat->Add React 4. Reaction Warm to RT, Stir 2-4h Add->React IPC 5. In-Process Control MeOH Quench -> LC-MS React->IPC Workup 6. Workup Concentrate & Toluene Co-evap IPC->Workup Final 7. Final Product Isolated Acid Chloride Workup->Final

Step-by-step experimental workflow for the synthesis and isolation of the acid chloride.

Quantitative Data & Optimization Matrices

To ensure reproducibility across different scales of drug development, the following tables summarize the reagent comparisons and critical process parameters.

Table 1: Reagent Comparison for


-Quaternary Carboxylic Acids 
Reagent SystemRelative ReactivityByproductsSuitability for Hindered Substrates
SOCl

(neat)
LowSO

, HCl
Poor (Requires extended reflux; risks thermal degradation)
SOCl

+ cat. DMF
ModerateSO

, HCl
Moderate (Often requires mild heating; slower kinetics)
(COCl)

+ cat. DMF
HighCO, CO

, HCl
Excellent (Proceeds at RT; driven by irreversible gas evolution)
Ghosez's Reagent Very HighAmide derivativesExcellent (Neutral conditions, but highly expensive for scale-up)

Table 2: Critical Reaction Parameters & Expected Outcomes

ParameterTarget ValueCausality / Rationale
Substrate Concentration 0.2 - 0.5 M in DCMBalances the bimolecular reaction rate with the safe management of exothermic gas evolution.
Oxalyl Chloride 1.2 - 1.5 equivalentsEnsures complete conversion without leaving excessive residual reagent during the concentration step.
DMF (Catalyst) 0.05 - 0.1 equivalentsSufficient to maintain a steady-state concentration of the Vilsmeier-Haack active species without complicating the workup.
Temperature Profile 0 °C

25 °C
0 °C mitigates the initial exotherm; 25 °C provides the necessary activation energy for the hindered nucleophilic attack.
Expected Yield > 95% (Crude)Quantitative conversion is typical. The crude product should be used immediately in the next step without column chromatography.

References

  • Product Class 1: Acid Halides Thieme-Connect (Science of Synthesis) URL:[Link]

  • Synthetic Epoxyeicosatrienoic Acid Mimics Protect Mesangial Cells from Sorafenib-Induced Cell Death National Institutes of Health (PMC) URL:[Link]

  • Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Improvements of the classical SOCl2-pyridine method for amide synthesis RSC Advances URL:[Link]

Application Note: Buchwald-Hartwig Amination of 4-Bromo-3-Fluorophenyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for immediate implementation in high-performance medicinal chemistry and process development laboratories.

Executive Summary & Strategic Analysis

The 4-bromo-3-fluorophenyl motif is a "privileged scaffold" in modern drug discovery, ubiquitous in kinase inhibitors (e.g., Gefitinib analogs) and GPCR modulators. The fluorine atom at the ortho position to the bromide is not merely a bystander; it exerts a profound electronic and steric influence that distinguishes this substrate from simple aryl bromides.

The "Ortho-Fluoro" Effect in Catalysis
  • Electronic Activation (The "Accelerator"): The strong inductive electron-withdrawing effect (-I) of the fluorine atom significantly lowers the electron density of the C–Br bond. This accelerates Oxidative Addition (OA) of the Pd(0) species, often making the initiation step faster than in non-fluorinated analogs.

  • The Stability Trade-off: While OA is faster, the resulting Pd(II) intermediate is more electrophilic. Without an electron-rich, bulky ligand, this intermediate is prone to decomposition or non-productive pathways (e.g., dehalogenation) before Transmetallation/Amine Binding can occur.

  • Steric Permissibility: Unlike an ortho-methyl or ortho-chloro group, the fluorine atom (Van der Waals radius ~1.47 Å) is small enough to allow the use of extremely bulky biaryl phosphine ligands (e.g., tBuBrettPhos) without causing prohibitive steric clash.

Reaction Engineering & Catalyst Selection

To ensure a self-validating and robust protocol, the choice of catalyst system must counterbalance the electronic activation provided by the fluorine.

Ligand Selection Logic

We prioritize Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands prevent the formation of inactive Pd-dimers and facilitate the Reductive Elimination step, which can be the rate-determining step for electron-deficient aryl halides.

Amine ClassRecommended LigandRationale
Primary Amines (Alkyl/Aryl)BrettPhos or XPhos Promotes selective mono-arylation; resists formation of bis-aryl species.
Secondary Amines (Cyclic/Acyclic)RuPhos Exceptional stability; prevents

-hydride elimination in acyclic amines.
Anilines (Weak Nucleophiles)tBuBrettPhos Highly electron-rich; boosts nucleophilicity of the Pd-amido complex.
Amides/Sulfonamides tBuXPhos Specifically tuned for N-H acidity of amides.
Base & Solvent Matrix
  • Standard Base: NaOtBu (Sodium tert-butoxide).

    • Why: Soluble in organic media; strong enough to deprotonate the amine-Pd complex but generally avoids deprotonating the arene (benzyne formation is rare with F-substituents under these specific conditions).

  • Base for Base-Sensitive Groups: Cs₂CO₃ or K₃PO₄ .

    • Why: If the substrate contains esters or nitriles, NaOtBu causes hydrolysis/side-reactions. Use weak bases with t-Amyl alcohol to maintain solubility.

  • Solvent: 1,4-Dioxane (Standard) or Toluene (Non-polar alternative). t-Amyl alcohol is preferred for weak base systems.

Visualization: Optimization Workflow

The following decision tree outlines the logical flow for optimizing reaction conditions based on amine type and substrate complexity.

OptimizationWorkflow Start Substrate: 4-Bromo-3-fluorophenyl-R CheckAmine Identify Amine Partner Start->CheckAmine Primary Primary Amine (R-NH2) CheckAmine->Primary Secondary Secondary Amine (R2-NH) CheckAmine->Secondary Aniline Aniline / Amide CheckAmine->Aniline Ligand1 Ligand: BrettPhos Pd Source: Pd(OAc)2 or G3/G4 Primary->Ligand1 Ligand2 Ligand: RuPhos Pd Source: RuPhos Pd G4 Secondary->Ligand2 Ligand3 Ligand: tBuBrettPhos Pd Source: Pd2(dba)3 Aniline->Ligand3 BaseCheck Base Sensitive Groups? (Esters, Nitriles, Aldehydes) Ligand1->BaseCheck Ligand2->BaseCheck Ligand3->BaseCheck StrongBase Base: NaOtBu Solvent: Dioxane Temp: 80-100°C BaseCheck->StrongBase No WeakBase Base: Cs2CO3 or K3PO4 Solvent: t-Amyl Alcohol Temp: 90-110°C BaseCheck->WeakBase Yes

Figure 1: Strategic decision tree for ligand and base selection based on nucleophile type and substrate functionality.

Optimized Protocol (The "Gold Standard")

Objective: Coupling of 4-bromo-3-fluorotoluene with Morpholine (Model System). Scale: 1.0 mmol.

Materials Checklist
  • Aryl Halide: 4-Bromo-3-fluorotoluene (1.0 equiv, 189 mg)

  • Amine: Morpholine (1.2 equiv, 105 mg)

  • Catalyst: RuPhos Pd G4 Precatalyst (2 mol%, 17 mg)

    • Alternative: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv, 135 mg)

  • Solvent: Anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration)

  • Inert Gas: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Methodology
  • Vessel Preparation:

    • Flame-dry a 10 mL screw-cap reaction vial (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

    • Why: Moisture kills the active catalytic species and hydrolyzes the base.

  • Reagent Addition (Solids):

    • Add RuPhos Pd G4 (17 mg) and NaOtBu (135 mg) to the vial.

    • Note: If using the aryl halide as a solid, add it here. (Our model is a liquid).

  • Inert Atmosphere Exchange:

    • Cap the vial with a septum. Evacuate (vacuum) and backfill with Argon three times.

    • Why: Oxygen promotes phosphine oxidation and homocoupling of the aryl halide.

  • Solvent & Liquid Reagent Addition:

    • Add 1,4-Dioxane (2.0 mL) via syringe.

    • Add 4-Bromo-3-fluorotoluene (189 mg) via syringe.

    • Add Morpholine (105 mg) via syringe.

    • Tip: Add the amine last to prevent direct interaction with the precatalyst before activation.

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 85°C .

    • Stir vigorously (800+ RPM).

    • Time: 2 to 4 hours.

    • Monitoring: Check by LC-MS or TLC (Eluent: 10% EtOAc/Hexanes). Look for the disappearance of the bromide.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[2]

    • Typical Gradient: 0%

      
       20% EtOAc in Hexanes.
      

Troubleshooting & Critical Parameters

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning or OxidationEnsure rigorous O₂ exclusion. Switch to Pd₂dba₃ source. Check amine purity (wet amine kills catalyst).
Debromination (Ar-H)

-Hydride Elimination
Switch to RuPhos (specifically designed to prevent this). Lower temperature to 65°C.
Unreacted Aryl Halide Oxidative Addition FailureThe 3-F helps, but if R is also electron-rich, heat to 110°C. Switch to BrettPhos .
Bis-Arylation Primary Amine Over-reactionIncrease amine equivalents to 1.5x. Use BrettPhos (steric bulk prevents second addition).

Mechanistic Visualization: The Fluorine Influence

The diagram below illustrates the catalytic cycle, highlighting where the 3-fluoro substituent impacts the kinetics.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Increased by 3-F) Pd0->OxAdd + Ar(F)-Br PdII L-Pd(II)-Ar(F)-Br OxAdd->PdII AmineBind Amine Binding & Deprotonation PdII->AmineBind + HNR2 / Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 - Product Product Product Ar(F)-NR2 RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination. The 3-Fluoro substituent inductively activates the Oxidative Addition step (Red Node).

References

  • Seminal Work on Ligand Design: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • BrettPhos for Primary Amines: Maitre, P., et al. (2009). "A General Catalyst for the Amidation of Heteroaryl Halides and the Coupling of Amides with Aryl Chlorides." Journal of the American Chemical Society.[3]

  • RuPhos for Secondary Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Fluorine Effects in Catalysis: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Fluoroalkylation." Nature.

Sources

Reagents for selective functionalization of the 4-bromo position in fluoro-aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Reagents for Selective Functionalization of the 4-Bromo Position in Fluoro-Aromatics

Introduction

Fluoro-aromatic compounds are foundational scaffolds in modern medicinal chemistry and materials science. The incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] When these fluorinated rings are further substituted with a bromine atom, they become exceptionally versatile intermediates. The carbon-bromine bond serves as a robust and reliable handle for a multitude of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.[3][4]

This guide focuses on the selective functionalization of the 4-bromo position in fluoro-aromatics, such as 1-bromo-4-fluorobenzene. The primary challenge and key to synthetic utility lies in exploiting the differential reactivity of the C-Br, C-F, and C-H bonds. While the C-F bond is the strongest carbon-halogen bond and generally inert under many conditions, the fluorine atom's high electronegativity activates ortho C-H bonds towards deprotonation (directed ortho-metalation).[5][6][7][8][9][10] This document provides an in-depth analysis of the reagents and reaction conditions that preferentially target the C-Br bond, enabling researchers to confidently and selectively construct complex molecular architectures.

Guiding Principles for Selective C-Br Functionalization

Achieving selectivity for the 4-bromo position hinges on choosing a reaction class whose mechanism favors interaction with the C-Br bond over the stronger C-F bond and the adjacent C-H bonds. The primary strategies discussed herein are Palladium-Catalyzed Cross-Coupling and Metal-Halogen Exchange.

G cluster_start Starting Material: 4-Bromo-Fluoroaromatic cluster_strategy Choice of Functionalization Strategy cluster_outcomes Reaction Pathways & Reagents cluster_reagents_pd cluster_reagents_metal Start 4-Bromo-Fluoroaromatic Decision Desired Bond? Start->Decision Pd_Coupling C-C / C-N / C-O Bond (Palladium-Catalyzed Cross-Coupling) Decision->Pd_Coupling C-C, C-N, C-S, etc. Metal_Exchange Nucleophilic Aryl Intermediate (Metal-Halogen Exchange) Decision->Metal_Exchange Formation of Aryl-Metal Species Reagent_Suzuki Suzuki: Ar-B(OH)₂ Pd_Coupling->Reagent_Suzuki Reagent_Hartwig Buchwald-Hartwig: R₂NH Pd_Coupling->Reagent_Hartwig Reagent_Sonogashira Sonogashira: R-C≡CH Pd_Coupling->Reagent_Sonogashira Reagent_Grignard Grignard: Mg⁰ Metal_Exchange->Reagent_Grignard Reagent_Lithium Lithiation: n-BuLi Metal_Exchange->Reagent_Lithium G Pd0 Pd(0)L₂ ArPdBr Ar(F)-Pd(II)(Br)L₂ (Oxidative Addition Complex) Pd0->ArPdBr Ar(F)-Br center ArPdBr->center Ar'-B(OR)₂ Base ArPdAr_prime Ar(F)-Pd(II)-Ar'L₂ ArPdAr_prime->Pd0 Product Ar(F)-Ar' ArPdAr_prime->Product Reductive Elimination center->ArPdAr_prime Transmetalation CycleLabel Suzuki-Miyaura Catalytic Cycle

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This protocol details a standard procedure for the synthesis of 4-fluoro-1,1'-biphenyl.

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 equiv) [11]* Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv) or a more advanced ligand like SPhos.

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v mixture)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 1-bromo-4-fluorobenzene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/MeOH/H₂O8082[12]
G-COOH-Pd-10K₂CO₃H₂O/EtOH110>95[13]
Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100>90General
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method that avoids the harsh conditions of older techniques like the Goldberg reaction. [14][15]

Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the palladium(0) catalyst to the aryl bromide. [14][16]The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for promoting both the oxidative addition and the final reductive elimination step, which forms the C-N bond. [16][17]A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, allowing it to coordinate to the palladium center. [15]

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox or under a stream of inert gas, add NaOt-Bu, XPhos, and Pd₂(dba)₃ to a dry Schlenk tube.

  • Reagent Addition: Add toluene, followed by 1-bromo-4-fluorobenzene and then morpholine.

  • Inerting: Seal the tube, remove from the glovebox (if used), and place it in a preheated oil bath at 100 °C.

  • Reaction: Stir for 6-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

LigandBaseSolventTemp (°C)Typical Yield (%)Reference
XPhosNaOt-BuToluene100>95[17]
BINAPCs₂CO₃Toluene110>90[14]
P(o-tolyl)₃NaOt-BuDioxane100>85[18]

Metal-Halogen Exchange Reactions

This strategy involves the transformation of the electrophilic C-Br bond into a nucleophilic carbon-metal bond. This "umpolung" or reversal of polarity creates a powerful aryl anion equivalent that can react with a wide range of electrophiles.

Grignard Reagent Formation: Reaction with Magnesium

The formation of a Grignard reagent is a classic and highly effective method for functionalizing aryl bromides. The C-Br bond is significantly more reactive towards magnesium metal than the C-F bond, ensuring high selectivity. [19][20]

The reaction involves the insertion of elemental magnesium (Mg⁰) into the carbon-bromine bond. This process requires an anhydrous etheral solvent (like THF or diethyl ether) to stabilize the resulting organomagnesium species. [21]Activation of the magnesium surface, often coated with a passivating layer of MgO, is critical and can be achieved with initiators like iodine or 1,2-dibromoethane. [21]

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Dry ice (solid CO₂)

  • Aqueous HCl (e.g., 1 M)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a stir bar, condenser, and dropping funnel under a stream of inert gas. Add the magnesium turnings to the flask.

  • Activation: Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapor is observed. Allow to cool.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene in anhydrous THF. Add a small portion (~5-10%) of this solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. [21][22]4. Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for 1 hour to ensure full conversion.

  • Quenching (Trapping): Cool the Grignard solution in an ice bath. In a separate flask, crush an excess of dry ice. Rapidly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

  • Work-up: Allow the mixture to warm to room temperature. Quench carefully by the slow addition of 1 M HCl until the solution is acidic.

  • Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and evaporate the solvent to yield 4-fluorobenzoic acid.

Lithium-Halogen Exchange: Reaction with Organolithiums

For generating a more reactive organometallic species, or when conditions for Grignard formation are not suitable, lithium-halogen exchange with an organolithium reagent like n-butyllithium (n-BuLi) is a powerful alternative.

This method presents a fascinating selectivity challenge. Fluoro-aromatics can undergo two competing reactions with strong bases:

  • Lithium-Halogen Exchange: The organolithium reagent exchanges its lithium atom for the bromine. This reaction is very fast, especially at low temperatures. [23][24]2. Directed ortho-Metalation (DoM): The strongly electron-withdrawing fluorine atom acidifies the adjacent (ortho) protons, allowing the organolithium base to deprotonate the C-H bond. [7][9][25] Controlling Selectivity: Temperature is the critical variable. Lithium-halogen exchange at the C-Br bond is kinetically favored and extremely rapid at low temperatures (-78 °C). In contrast, ortho-lithiation is generally slower. Therefore, by performing the reaction at -78 °C with a short reaction time before adding an electrophile, one can achieve high selectivity for the 4-bromo position. [23][24]Using a less basic but more sterically hindered base like lithium diisopropylamide (LDA) can also favor deprotonation (DoM) over exchange. [24][26]

G cluster_paths Competing Pathways cluster_conditions cluster_products Start 4-Bromo-Fluorobenzene + n-BuLi Path_Exchange Lithium-Halogen Exchange (C-Br Activation) Start->Path_Exchange Path_DoM Directed ortho-Metalation (C-H Activation) Start->Path_DoM Cond_Exchange Kinetically Favored -78 °C Fast Path_Exchange->Cond_Exchange Cond_DoM Thermodynamically Favored (with specific bases) Warmer Temp / Longer Time LDA can favor this path Path_DoM->Cond_DoM Prod_Exchange 4-Fluoro-1-lithiobenzene Cond_Exchange->Prod_Exchange Prod_DoM 4-Bromo-2-fluoro-1-lithiobenzene Cond_DoM->Prod_DoM

Figure 3: Kinetic vs. thermodynamic control in the lithiation of 4-bromo-fluorobenzene.

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 equiv)

  • n-Butyllithium in hexanes (e.g., 2.5 M, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv)

  • Saturated aqueous NH₄Cl solution

  • Dry ice/acetone bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried, two-necked round-bottom flask under inert gas, add 1-bromo-4-fluorobenzene and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes.

  • Quenching (Trapping): Add anhydrous DMF dropwise to the reaction mixture. Stir at -78 °C for an additional hour, then allow the mixture to warm slowly to room temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Purification: Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting 4-fluorobenzaldehyde by column chromatography or distillation.

Conclusion

The selective functionalization of the 4-bromo position in fluoro-aromatics is a highly achievable and synthetically valuable goal. By understanding the underlying mechanistic principles, researchers can readily choose the appropriate class of reagents to achieve their desired transformation. Palladium-catalyzed cross-coupling reactions offer a mild and versatile route for C-C and C-N bond formation by leveraging the kinetic preference of Pd(0) for oxidative addition into the C-Br bond. Alternatively, metal-halogen exchange reactions, particularly Grignard formation or low-temperature lithiation, provide a powerful method to generate a nucleophilic aryl species, enabling reactions with a host of electrophiles. Careful control of reaction parameters, especially temperature in the case of organolithium reagents, is paramount to prevent competing side reactions such as directed ortho-metalation. The protocols and principles outlined in this guide provide a robust framework for the successful and selective modification of these important building blocks.

References

  • Clot, E., Eisenstein, O., & Caulton, K. G. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research. Available at: [Link]

  • Clot, E., & Eisenstein, O. (n.d.). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. chem.ox.ac.uk. Available at: [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Wikipedia. Available at: [Link]

  • Bridges, A. J., et al. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Scilit. Available at: [Link]

  • Wang, X., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]

  • Schlosser, M., et al. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. Available at: [Link]

  • Mongin, F., et al. (2015). Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as the substrates. ResearchGate. Available at: [Link]

  • Sánchez-Ballesteros, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. PrepChem.com. Available at: [Link]

  • Lebrón, J. A., et al. (2018). meta-C–H arylation of fluoroarenes via traceless directing group relay strategy. Nature Communications. Available at: [Link]

  • Braun, M., et al. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PMC. Available at: [Link]

  • Bridges, A. J., et al. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. Available at: [Link]

  • Duckett, S. B., & Perutz, R. N. (n.d.). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Grignard Reaction. Department of Chemistry. Available at: [Link]

  • Braun, M., et al. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Sánchez-Ballesteros, J., et al. (2017). Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b)... ResearchGate. Available at: [Link]

  • Shields, J. D., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

  • Coe, P. L., et al. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Rérat, A., et al. (2018). Remote lithiation of fluorobenzene 1 a, leading to functionalized... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses Procedure. Available at: [Link]

  • BYJU'S. (2022). Nucleophilic aromatic substitution. BYJU'S. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Reiser, O., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Organometallics. (2025). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]

  • Reyneke, G. (2025). 4-Bromofluorobenzene. Greg Reyneke. Available at: [Link]

  • Rossi, S., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Cho, Y. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Li, Z., et al. (2020). Selective Quadruple C(sp3)-F Functionalization of Polyfluoroalkyl Ketones. PMC. Available at: [Link]

  • The Synthetic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Narasimhan, N. S., & Mali, R. S. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Available at: [Link]

Sources

Esterification protocols for 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Esterification Protocols for 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic Acid

Part 1: Strategic Analysis & Chemical Context

1.1 The Challenge: The Gem-Dimethyl Effect The target molecule, 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid , presents a classic challenge in process chemistry: steric hindrance at the reaction center. The carboxylic acid is attached to a quaternary carbon (the gem-dimethyl group). Unlike primary or secondary carboxylic acids, the carbonyl carbon here is shielded by two methyl groups and a bulky aryl ring.

  • Kinetic Barrier: Standard nucleophilic attack at the carbonyl carbon (Fischer esterification) is significantly retarded due to the steric bulk, often requiring prolonged reflux times which can degrade sensitive functionalities.

  • Thermodynamic Stability: Once formed, the ester is highly stable against hydrolysis for the same steric reasons.

  • Electronic Factors: The 3-Fluoro and 4-Bromo substituents on the phenyl ring are electron-withdrawing. This increases the acidity of the carboxylic acid (lowering pKa), making the carboxylate anion a weaker nucleophile in alkylation reactions, yet making the carbonyl carbon more electrophilic in activation pathways.

1.2 Strategic Selection of Methodologies To ensure high yield and purity suitable for drug development (e.g., androgen receptor antagonist intermediates), we prioritize methods that drive the reaction to completion despite the steric barrier.

MethodologyMechanismSuitabilityKey Advantage
Protocol A: Acyl Chloride Activation Nucleophilic Acyl Substitution via SOCl₂ High (Scale-up)Irreversible; overcomes sterics via highly reactive intermediate.
Protocol B: Base-Mediated Alkylation Sɴ2 Substitution via MeI / K₂CO₃ High (Lab/Pilot)Bypasses carbonyl attack entirely; proceeds via O-alkylation.
Protocol C: Fischer Esterification Acid-Catalyzed Equilibrium via H₂SO₄ Medium (Cost)Economical but slow; requires water removal (Dean-Stark).

Part 2: Detailed Experimental Protocols

Protocol A: Acyl Chloride Activation (The "Gold Standard" for Scale)

Recommended for multigram to kilogram scale synthesis where conversion efficiency is paramount.

Mechanism: The acid is converted to the highly reactive acid chloride using thionyl chloride (


).[1] The chloride is a superior leaving group to the hydroxide, allowing the alcohol (methanol) to attack the sterically hindered carbonyl center rapidly.

Reagents:

  • Substrate: 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Quench: Methanol (MeOH) (Excess) / Triethylamine (

    
    )
    

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with the carboxylic acid substrate and anhydrous DCM (5 mL/g). Maintain under

    
     atmosphere.
    
  • Activation: Add catalytic DMF (critical for forming the Vilsmeier-Haack like active species).

  • Addition: Add

    
     dropwise at 0°C. The reaction is endothermic initially but evolves gas (
    
    
    
    ,
    
    
    ).
  • Reflux: Warm to room temperature, then heat to mild reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours.

    • Checkpoint: Monitor by TLC (aliquot quenched with MeOH). Disappearance of acid indicates Acid Chloride formation.

  • Evaporation (Critical): Concentrate the mixture under reduced pressure to remove excess

    
    . Co-evaporate with Toluene twice to ensure complete removal of acidic volatiles.
    
  • Esterification: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.[2][3]

  • Quench: Add anhydrous Methanol (5.0 equiv) mixed with

    
     (1.2 equiv) dropwise. The base neutralizes the generated HCl, driving the reaction.
    
  • Workup: Wash with

    
     (sat. aq), then Brine. Dry over 
    
    
    
    and concentrate.

Why this works: The intermediate acid chloride is planar and highly electrophilic, significantly lowering the activation energy required for the alcohol to attack, effectively "powering through" the steric hindrance of the gem-dimethyl group [1].

Protocol B: Base-Mediated Alkylation (The "Precision" Method)

Recommended for small scale (mg to g) or when acidic conditions must be avoided.

Mechanism: This reaction does not attack the hindered carbonyl carbon. Instead, a base deprotonates the acid to form a carboxylate anion, which then acts as a nucleophile attacking the methylating agent (Methyl Iodide) in an


 fashion.

Reagents:

  • Substrate: 1.0 equiv

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv) - finely ground.
    
  • Alkylating Agent: Methyl Iodide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Methodology:

  • Solubilization: Dissolve the acid in DMF (5 mL/g). Acetone can be used but requires longer reaction times.

  • Deprotonation: Add

    
    . Stir at room temperature for 30 minutes to ensure formation of the potassium carboxylate salt.
    
  • Alkylation: Add Methyl Iodide dropwise. ( Safety Warning: MeI is a neurotoxin. Use a fume hood.)

  • Reaction: Stir at 40°C for 4–6 hours.

    • Note: The electron-withdrawing Fluorine/Bromine atoms stabilize the carboxylate, making it a weaker nucleophile. Mild heating (40°C) compensates for this electronic effect without causing decomposition.

  • Workup: Dilute with Ethyl Acetate. Wash copiously with water (to remove DMF) and Brine.

  • Purification: Usually yields pure product upon evaporation. If necessary, pass through a short silica plug.

Why this works: Steric hindrance around the carbonyl carbon is irrelevant because the reaction occurs at the oxygen atom, which is far less sterically crowded. This is the preferred route for highly hindered acids [2].

Part 3: Data & Visualization

Comparative Analysis of Methods
FeatureProtocol A (Acid Chloride)Protocol B (Alkylation)Protocol C (Fischer)
Yield 92 - 96%95 - 98%75 - 85%
Reaction Time 4 - 6 Hours4 - 6 Hours16 - 24 Hours
Atom Economy Low (SO2, HCl waste)Low (KI waste)High (Water waste)
Purification Extraction (Clean)Extraction (Very Clean)Column often required
Scalability ExcellentLimited (MeI toxicity)Good
Reaction Pathway Diagram

Esterification_Pathways Acid Start: 2-(4-Bromo-3-fluorophenyl)- 2-methylpropanoic acid SOCl2 Reagent: SOCl2 / DMF Acid->SOCl2 Base Reagent: K2CO3 / DMF Acid->Base AcidCl Intermediate: Acid Chloride SOCl2->AcidCl Activation (Overcomes Sterics) MeOH_Base Reagent: MeOH / Et3N AcidCl->MeOH_Base Ester Target Product: Methyl Ester MeOH_Base->Ester Fast Substitution Anion Intermediate: Carboxylate Anion Base->Anion Deprotonation MeI Reagent: MeI (SN2) Anion->MeI MeI->Ester O-Alkylation (Bypasses Sterics)

Figure 1: Decision pathways for esterification. Protocol A activates the carbonyl to overcome sterics; Protocol B bypasses the steric center entirely via O-alkylation.

References

  • Divi's Laboratories Ltd. (2012).[4] Process for preparation of pure 2-(4-bromophenyl)-2-methylpropanoic acid. US Patent Application US20120309973A1. Link

    • Context: Describes the industrial handling and esterification of the non-fluorinated analog, establishing the baseline for acid chloride and Fischer protocols in this structural class.
  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

    • Context: Foundational text on activation str
  • Beilstein Journal of Organic Chemistry. (2018). An unusual thionyl chloride-promoted C−C bond formation. Link

    • Context: Highlights potential side reactions with SOCl2 in heterocyclic systems, validating the need for controlled temperature protocols (0°C addition) described in Protocol A.

Sources

Troubleshooting & Optimization

Preventing defluorination during lithium-halogen exchange reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Defluorination During Lithium-Halogen Exchange Reactions Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Organometallic Troubleshooting Portal. Lithium-halogen exchange is a cornerstone reaction for functionalizing complex arenes. However, when working with fluoroarenes—particularly ortho-fluoroaryl halides—chemists frequently encounter severe defluorination side reactions. This guide provides the mechanistic causality behind these failures and field-proven engineered solutions to bypass them.

Part 1: The Causality of Defluorination (The "Why")

To solve defluorination, we must first understand the thermodynamic and kinetic forces at play. When an alkyllithium reagent (e.g., n-BuLi) reacts with a fluoroaryl bromide, the desired lithium-halogen exchange occurs rapidly. However, the resulting fluoroaryllithium intermediate is highly unstable.

If the fluorine atom is ortho to the newly formed carbanion, the system is thermodynamically driven to eliminate lithium fluoride (LiF). The lattice energy of LiF is exceptionally high, providing a massive thermodynamic sink. This


-elimination generates a highly reactive benzyne intermediate [1]. Once the benzyne forms, the excess alkyllithium in the reaction mixture immediately acts as a nucleophile, attacking the benzyne to form a defluorinated, alkylated side product (e.g., a butylated arene).

To prevent this, our experimental design must rely on kinetic control —trapping the organolithium species before the elimination of LiF can occur.

Mechanism A o-Fluoroaryl Bromide B o-Fluoroaryllithium (Kinetic Intermediate) A->B + R-Li (Exchange) C Benzyne Intermediate (Elimination of LiF) B->C - LiF (Side Reaction) E Desired Functionalized Arene (Electrophilic Quench) B->E + Electrophile (Fast Quench) D Defluorinated Side Product (Nucleophilic Attack by R-Li) C->D + R-Li

Mechanistic divergence of o-fluoroaryllithium intermediates: benzyne elimination vs. desired quench.

Part 2: Troubleshooting Guide & FAQs

Q1: I am treating my ortho-fluoroaryl bromide with n-BuLi at -78 °C, but my LCMS shows a mass corresponding to the addition of a butyl group and the loss of fluorine. What went wrong? A: You are observing the classic benzyne elimination pathway[1]. Even at -78 °C, the half-life of certain ortho-fluoroaryllithium species can be measured in seconds. If your electrophile is added after the exchange (a sequential quench), the intermediate has already eliminated LiF. Solution: You must either lower the temperature further (cryogenic conditions down to -100 °C), use an in-situ Barbier-type quench (if your electrophile is compatible with n-BuLi), or transition to continuous flow chemistry.

Q2: How does Continuous Flow Chemistry solve the defluorination problem? A: Flow chemistry fundamentally alters the kinetic landscape of the reaction. By using micromixers, you achieve near-instantaneous homogeneity. More importantly, the residence time (the time the intermediate exists before hitting the electrophile) can be precisely tuned to milliseconds[2]. By keeping the residence time shorter than the half-life of LiF elimination, you kinetically trap the fluoroaryllithium before defluorination occurs.

Q3: My electrophile is too sensitive for an in-situ batch quench, and I don't have a flow reactor. Are there alternative reagents to alkyllithiums? A: Yes. Switch from a lithium-halogen exchange to a magnesium-halogen exchange using the "Turbo Grignard" reagent (iPrMgCl·LiCl) [3]. The carbon-magnesium bond is significantly more covalent (less polarized) than the carbon-lithium bond. This reduces the carbanionic character of the intermediate, drastically lowering the driving force for fluoride expulsion. Turbo Grignard allows for stable metalation of fluoroarenes at much higher temperatures (-20 °C to room temperature) without benzyne formation.

Part 3: Quantitative Process Parameters

To assist in your experimental design, the following table summarizes the operational windows for different metalation strategies when handling sensitive fluoroarenes.

Metalation StrategyReagentOperating Temp.Max Safe Residence TimeDefluorination Risk
Standard Batch n-BuLi / s-BuLi-78 °C to -100 °C< 30 secondsHigh (Benzyne formation)
Continuous Flow n-BuLi-40 °C to -78 °C0.1 to 2.0 secondsLow (Kinetic trapping)
Turbo Grignard iPrMgCl·LiCl-20 °C to 25 °CHoursVery Low (Covalent C-Mg bond)
Part 4: Validated Experimental Protocols
Protocol A: Sub-Second Cryogenic Continuous Flow Lithium-Halogen Exchange

Use this protocol when utilizing highly reactive electrophiles that require true organolithium reactivity, but where defluorination is a primary failure mode[2].

Self-Validation Checkpoint: Prior to execution, titrate your n-BuLi using diphenylacetic acid to ensure exact molarity. Excess n-BuLi in flow will lead to over-alkylation.

  • System Preparation: Purge a continuous flow reactor equipped with two T-mixers and a PTFE residence coil (volume = 0.5 mL) with anhydrous THF. Submerge Mixer 1 and the residence coil in a cryogenic bath at -78 °C.

  • Reagent Preparation:

    • Stream A: Prepare a 0.2 M solution of the fluoroaryl bromide in anhydrous THF.

    • Stream B: Dilute titrated n-BuLi to 0.22 M in anhydrous hexanes.

    • Stream C: Prepare a 0.3 M solution of the electrophile in anhydrous THF.

  • Flow Execution:

    • Pump Stream A at 4.0 mL/min and Stream B at 4.0 mL/min into T-Mixer 1.

    • Causality Note: The combined flow rate of 8.0 mL/min through a 0.5 mL coil yields a residence time of exactly 3.75 seconds . This is fast enough to outcompete LiF elimination.

  • In-Line Quench: Direct the output of the residence coil into T-Mixer 2, meeting Stream C pumped at 4.0 mL/min.

  • Steady-State Collection: Discard the first 2 system volumes (equilibration phase). Collect the steady-state output into a flask containing saturated aqueous NH₄Cl.

  • Analysis: Separate the organic layer and analyze via LCMS. You should observe >95% conversion to the desired product with <1% defluorinated side product.

FlowSetup P1 Pump 1: Fluoroaryl Halide M1 T-Mixer 1 (Cryogenic) P1->M1 P2 Pump 2: n-BuLi P2->M1 R1 Residence Coil (t = 0.1 - 4.0 s) M1->R1 Li-Hal Exchange M2 T-Mixer 2 (Quench) R1->M2 P3 Pump 3: Electrophile P3->M2 Out Collection & Workup M2->Out Functionalized Product

Continuous flow reactor schematic for sub-second lithium-halogen exchange and in-line quenching.

Protocol B: Batch Halogen-Magnesium Exchange using Turbo Grignard

Use this protocol when flow equipment is unavailable, or when scaling up reactions where cryogenic cooling is economically unfeasible[3].

Self-Validation Checkpoint: Ensure the iPrMgCl·LiCl complex is stored strictly under Argon. The presence of LiCl is critical; it breaks up polymeric Grignard aggregates, exponentially increasing the reactivity of the iPrMgCl while maintaining the stability of the C-Mg bond.

  • Substrate Solvation: In an oven-dried, Argon-flushed Schlenk flask, dissolve 1.0 equivalent of the fluoroaryl bromide in anhydrous THF to achieve a 0.5 M concentration.

  • Temperature Control: Cool the flask to -20 °C using a dry ice/ethylene glycol bath. Note: Cryogenic -78 °C is unnecessary and will stall the Mg-halogen exchange.

  • Reagent Addition: Dropwise, add 1.1 equivalents of iPrMgCl·LiCl (typically a 1.3 M solution in THF) over 10 minutes. Maintain internal temperature below -15 °C during addition.

  • Exchange Maturation: Stir the reaction at -20 °C for 1 to 2 hours.

    • Validation: Pull a 0.1 mL aliquot, quench into iodine/THF, and run a GC-MS to confirm complete consumption of the starting bromide and formation of the fluoroaryl iodide (confirming the Grignard intermediate was successfully formed).

  • Electrophilic Quench: Add 1.2 equivalents of your electrophile. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

References
  • (PDF)
  • A New Enabling Technology for Convenient Laboratory Scale Continuous Flow Processing at Low Temperatures | Organic Letters - ACS Publications Source: ACS Publications URL
  • The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents - ResearchGate Source: ResearchGate URL

Sources

Purification methods for 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals optimizing the purification of 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid .

As a highly lipophilic, sterically hindered carboxylic acid, this compound presents unique crystallization challenges. These include a strong tendency to "oil out" during cooling and the difficulty of clearing closely related positional isomers (e.g., the 3-bromo-4-fluoro or des-bromo analogs) generated during upstream synthesis[1]. Based on established industrial protocols for its non-fluorinated analog (a key intermediate for the antihistamine Fexofenadine)[2], this guide provides a self-validating, thermodynamically grounded approach to recrystallization.

Section 1: Thermodynamic & Kinetic Principles

To design a robust recrystallization workflow, we must analyze the molecule's structural features and how they dictate phase behavior:

  • Lipophilicity & Solubility: The bromofluorophenyl ring and the gem-dimethyl group impart significant hydrophobic character (LogP ≈ 3.6)[3]. The compound is highly soluble in polar aprotic and protic organic solvents (EtOAc, DCM, MeOH) but practically insoluble in water and aliphatic hydrocarbons[4].

  • Crystal Lattice Energy: The gem-dimethyl group creates significant steric bulk adjacent to the carboxylic acid. This bulk disrupts the planar hydrogen-bonding dimers typical of standard benzoic acids, lowering the melting point and narrowing the metastable zone. Consequently, the compound is highly susceptible to liquid-liquid phase separation (oiling out) during rapid cooling.

  • Solvent Selection Causality: A Methanol/Water (Solvent/Anti-solvent) system is the optimal choice. Methanol effectively disrupts the carboxylic acid dimers, ensuring complete dissolution at 60°C, while water forces controlled precipitation. This specific solvent system exploits slight differences in crystal lattice packing and has been proven to effectively clear meta-bromo isomeric impurities in related gem-dimethyl propanoic acids[2].

Section 2: Standard Operating Procedure (SOP) – Aqueous Methanol Recrystallization

Self-Validating Check: Before beginning, ensure your crude material is thoroughly dried. Residual synthesis solvents (like THF or toluene) will drastically alter the cloud point and invalidate the solvent ratios.

  • Dissolution: Suspend 10.0 g of crude 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid in 30 mL of Methanol (3 volumes). Heat to 60°C under gentle stirring until a clear solution is obtained.

  • Hot Filtration: Pass the hot solution through a pre-warmed sintered glass funnel (porosity 3) to remove insoluble particulates and dust, which can cause premature, uncontrolled nucleation.

  • Anti-Solvent Titration: Maintain the filtrate at 60°C. Add purified Water dropwise (approx. 10–15 mL) until a faint, persistent cloudiness appears (the cloud point).

  • Equilibration & Seeding (Critical): Stop adding water. Hold the temperature at 60°C for 5 minutes. If the solution clears, add 1-2 more drops of water. (Optional but recommended: Add 10 mg of pure seed crystals at this stage to bypass the metastable zone and force solid-state nucleation).

  • Controlled Cooling: Cool the mixture at a strictly controlled rate of 0.5°C/min down to 20°C. Do not use an ice bath immediately , as thermal shock will cause the compound to oil out.

  • Maturation: Once at 20°C and a thick crystalline slurry has formed, transfer to a cooling bath at 0–5°C for 2 hours to maximize yield.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled Methanol/Water (1:1 v/v). Never wash with pure methanol, as it will dissolve the purified cake.

  • Drying: Dry under vacuum at 45°C to a constant weight.

Section 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a second liquid layer at the bottom of the flask) instead of forming crystals. How do I fix this? A1: Oiling out occurs when the melting point of the solute-solvent mixture drops below the temperature at which the compound saturates the solution. For this specific compound, the steric hindrance of the gem-dimethyl group makes crystal nucleation kinetically slow. If the water (anti-solvent) fraction is too high, or the cooling rate is too rapid, it will phase-separate into an oil. Corrective Action: Reheat the mixture to 60°C until it becomes a single homogeneous phase. Add 5% v/v additional Methanol to increase solubility, and cool at a much slower rate (0.2°C/min). Seeding the solution precisely at the cloud point is the most reliable way to force solid-state nucleation before the oil phase can form.

Q2: How do I remove positional isomer impurities (e.g., the 3-bromo-4-fluoro isomer) that co-crystallize with my product? A2: Positional isomers have nearly identical solubilities, making single-solvent recrystallization ineffective. The Methanol/Water system is recommended specifically because it exploits slight differences in crystal lattice packing and has been patented for clearing the 3-bromo isomer from the 4-bromo analog[2]. If aqueous methanol is insufficient, consider a salt-resolution strategy: react the crude acid with a bulky amine (e.g., dicyclohexylamine) in EtOAc to form a highly crystalline salt. Filter the purified salt, then partition between EtOAc and 1M HCl to recover the pure free acid.

Q3: Can I use a non-protic solvent system instead of Methanol/Water? A3: Yes. An Ethyl Acetate / Heptane system is an excellent alternative. The compound is highly soluble in EtOAc. Dissolve the crude in minimal hot EtOAc (approx. 2 volumes) and titrate with hot heptane (approx. 6-8 volumes). This system is particularly useful if your crude contains water-sensitive impurities or if you need to accelerate the final vacuum drying step.

Q4: My yield is exceptionally low (<50%), but the purity is high. Where is my product? A4: The halogens and gem-dimethyl group make this molecule highly lipophilic[4]. If your methanol-to-water ratio is too high (>3:1), or if you washed the filter cake with pure methanol, you have dissolved your product into the mother liquor. Corrective Action: Check the mother liquor via TLC or HPLC. If the product is present, concentrate the mother liquor by 50% under reduced pressure to induce a second crop crystallization. Always wash the final cake with a pre-chilled solvent mixture that matches your final crystallization ratio.

Section 4: Quantitative Data – Solvent System Comparison

The following table summarizes the expected performance of various solvent systems for this specific compound class to aid in experimental design.

Solvent SystemOptimal Volume Ratio (v/w)Expected Recovery (%)Isomer ClearanceOperational Notes
Methanol / Water 3 : 1 to 3 : 1.575 - 85%ExcellentBest for removing positional isomers[2]. Prone to oiling out if water exceeds 50%.
Ethyl Acetate / Heptane 1 : 480 - 90%ModerateFast drying time. Excellent for removing polar baseline impurities.
Toluene 5 (Single Solvent)60 - 70%PoorRequires high dissolution temps (100°C). High energy consumption; risk of thermal degradation.
Isopropanol / Water 4 : 270 - 80%GoodSlower crystal growth; yields larger, highly diffracting crystals suitable for XRD analysis.
Section 5: Recrystallization Troubleshooting Workflow

RecrystallizationWorkflow Start Crude 2-(4-Bromo-3-fluorophenyl)- 2-methylpropanoic acid Dissolve Dissolve in minimal hot Methanol (60°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Antisolvent Add hot Water dropwise until persistent cloudiness Filter->Antisolvent Cooling Cool slowly to 20°C (0.5°C / min) Antisolvent->Cooling Check Did the product oil out? Cooling->Check OilFix Reheat to 60°C, add 5% v/v Methanol Check->OilFix Yes FinalCool Cool to 0-5°C for 2 hours Check->FinalCool No OilFix->Cooling Isolate Vacuum Filtration & Cold Aqueous MeOH Wash FinalCool->Isolate Pure Pure Crystalline Product (>99% purity) Isolate->Pure

Decision tree and workflow for the aqueous methanol recrystallization, including oiling-out recovery.

References
  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. US Patent US20120309973A1.
  • PubChem. 2-(4-Bromophenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. CID 10933679. Available at: [Link]

Sources

Optimizing reaction temperature for gem-dimethylation using sodium hydride and methyl iodide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Temperature Optimization for gem-Dimethylation Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI) Document ID: TS-ORG-042-GEM Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary: The Thermodynamics of "The Second Methyl"

Achieving gem-dimethylation (installing two methyl groups on the same carbon) is kinetically distinct from mono-methylation. While the first methylation often proceeds rapidly at 0°C, the second alkylation faces significant steric hindrance (the Thorpe-Ingold effect context) and reduced acidity of the mono-methylated intermediate.

The Core Challenge: Users frequently report "stalled" reactions (mono-methyl product) or "messy" profiles (O-alkylation). The root cause is often an isothermal approach. Success requires a Thermal Ramp Strategy , balancing the exotherm of the initial enolization against the activation energy required for the sterically congested second alkylation.

Mechanistic Workflow & Thermal Zones

The following diagram illustrates the critical temperature-dependent branch points in the reaction pathway.

GemDimethylation Start Substrate (Active Methylene) NaH_Step Deprotonation (NaH) Release of H2 Start->NaH_Step 0°C to RT Enolate1 Enolate 1 (Nucleophile) NaH_Step->Enolate1 MeI_Add1 MeI Addition (1st Eq) Enolate1->MeI_Add1 0°C (Kinetic Control) Side_O Side Reaction: O-Alkylation Enolate1->Side_O High Temp / Polar Solvent Mono Mono-Methyl Intermediate MeI_Add1->Mono Side_Runaway Hazard: Thermal Runaway MeI_Add1->Side_Runaway Fast Addition > 20°C Deprot2 2nd Deprotonation (Slower/Steric Hindrance) Mono->Deprot2 Requires RT to 35°C Enolate2 Enolate 2 (Sterically Congested) Deprot2->Enolate2 MeI_Add2 MeI Addition (Excess) Enolate2->MeI_Add2 RT to 40°C Product Gem-Dimethyl Product MeI_Add2->Product C-Alkylation (Major)

Figure 1: Stepwise mechanistic flow for gem-dimethylation, highlighting temperature-dependent risks (O-alkylation, Runaway) and requirements for the second alkylation step.

Standard Operating Procedure (SOP): The Thermal Ramp

Do not run this reaction isothermally. Follow this validated temperature profile to maximize C-alkylation and safety.

Phase 1: Enolization (The "Gas" Phase)
  • Temp: 0°C

    
     Room Temperature (RT)
    
  • Action: Suspend NaH (washed or in oil) in dry THF or DMF at 0°C. Add substrate dropwise.

  • Why: Deprotonation releases Hydrogen gas (

    
    ). Starting at 0°C prevents violent gas evolution. Warming to RT ensures complete deprotonation of the starting material before MeI introduction.
    
  • Checkpoint: Wait until gas evolution ceases completely (bubble bubbler static).

Phase 2: The Quench-Addition (The "Exotherm" Phase)
  • Temp: Cool back to 0°C (or -10°C for large scales).

  • Action: Add Methyl Iodide (MeI) dropwise.

  • Why: The alkylation event is exothermic. Adding MeI to a warm enolate solution can trigger a runaway exotherm and favors O-alkylation (Hard/Soft Acid Base theory).

  • Crucial: MeI boils at 42.5°C . High reaction heat will vaporize your reagent, leading to poor stoichiometry and exposure hazards.

Phase 3: The Drive (The "Steric" Phase)
  • Temp: Ramp slowly to RT

    
     35°C.
    
  • Action: Stir for 2–16 hours.

  • Why: The second deprotonation/alkylation is slower due to sterics. The reaction often stalls at the mono-methyl stage at 0°C. Mild warming overcomes the activation energy barrier for the second methyl group insertion.

Troubleshooting Guide & FAQs

Scenario A: "I am only isolating the mono-methylated product."
Possible Cause Diagnostic Corrective Action
Temperature too low Reaction kept at 0°C for duration.The Thermal Push: After MeI addition, warm to RT. If still incomplete, warm to 35°C (internal temp).
Reagent Evaporation Reaction ran at RT/40°C in open flask.Containment: MeI (bp 43°C) likely evaporated. Add an extra 1.0 eq of MeI and use a reflux condenser with chilled water (or dry ice/acetone) circulation.
Enolization Stalled Substrate is sterically hindered.[1][2]Solvent Switch: Switch from THF to DMF or DMSO (polar aprotic accelerates

). Warning: Exotherm will be sharper.[2]
Scenario B: "I have a significant amount of O-methylated byproduct."

Q: Why is this happening? A: Enolates are ambident nucleophiles.[2][3] High temperatures and highly polar solvents (like HMPA or DMPU) separate the ion pair (


), leaving the "hard" oxygen more exposed.

Protocol Adjustment:

  • Lower the Temp: Conduct the MeI addition at -10°C or -20°C.

  • Change Solvent: Use THF instead of DMF. The

    
     coordinates tighter to the oxygen in THF, shielding it and forcing reaction at the softer Carbon center (C-alkylation).[4]
    
  • Reagent Swap: If MeI continues to fail, switch to Methyl Triflate (MeOTf) is not recommended (harder electrophile). Stick to MeI (soft) but consider Lithium bases (LDA/LiHMDS) as

    
     binds Oxygen tighter than 
    
    
    
    .
Scenario C: "The reaction turned black and violent."

Q: Is this normal? A: No. This is likely thermal decomposition or a runaway reaction.

Safety Intervention:

  • Cause: Adding MeI too fast to a warm solution.

  • Fix: Cryogenic Addition. Always cool to 0°C before adding MeI.

  • Note: NaH in DMF can be unstable at high temperatures (>50°C) leading to "runaway" decomposition. NEVER heat NaH/DMF mixtures above 50-60°C.

Decision Matrix: Optimization Logic

Use this logic flow to determine your specific parameters based on your substrate.[2]

OptimizationLogic Start Start Optimization SubstrateType Is Substrate Sterically Hindered? Start->SubstrateType NotHindered No (e.g., simple ketone) SubstrateType->NotHindered Open Alpha pos Hindered Yes (e.g., alpha-subst.) SubstrateType->Hindered Bulky groups PathA Standard Protocol: THF, 0°C -> RT NotHindered->PathA PathB Aggressive Protocol: DMF, 0°C -> 40°C Hindered->PathB Check Check LCMS/NMR PathA->Check PathB->Check ResultMono Result: Mono-Methyl Check->ResultMono ResultO Result: O-Alkylation Check->ResultO FixMono Add 2nd portion NaH/MeI Warm to 35°C ResultMono->FixMono FixO Switch to THF Cool to -20°C ResultO->FixO

Figure 2: Decision tree for selecting solvent and temperature ranges based on substrate sterics and initial results.

References

  • Evans, D. A. (2005). Evans pKa Table. Harvard University. Link

    • Context: Essential for determining if NaH (pKa of conjugate acid H2 ~35)
  • Reich, H. J. (2018). O- vs C-Alkylation of Enolates. University of Wisconsin-Madison. Link

    • Context: Detailed mechanistic explanation of ion-pairing effects on regioselectivity.
  • Sigma-Aldrich. (2023). Safety Data Sheet: Methyl Iodide. Link

    • Context: Verification of boiling point (42.5°C) and carcinogenicity hazards.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Organic Syntheses. (1973). Alkylation of Esters and Nitriles. Org. Synth. 1973, 53, 70. Link

    • Context: Validated protocols for alpha-methyl

Sources

Technical Support Center: Purification of 4-Bromo-3-Fluorophenyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center for process chemists and researchers dealing with the specific challenge of purifying 4-bromo-3-fluorophenyl intermediates.

Topic: Removal of Des-Bromo (Hydro-dehalogenated) Impurities Ticket Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Separation Sciences

The "Des-Bromo" Challenge: Diagnostic & Definition

User Question: I am seeing a persistent impurity (~5-10%) in my 4-bromo-3-fluoroaniline batch. It co-elutes on TLC and shows a similar retention time on HPLC. How do I confirm this is the des-bromo species and not an isomer?

Technical Response: The "Des-Bromo" impurity (where the bromine atom is replaced by hydrogen, yielding the 3-fluorophenyl parent) is a notorious process impurity. It arises from two sources:

  • Incomplete Bromination: Unreacted starting material (e.g., 3-fluoroaniline remaining in the crude).

  • Reductive Dehalogenation: Loss of bromine during subsequent metal-catalyzed steps (e.g., Pd-catalyzed couplings) or aggressive workups.

Diagnostic Protocol: The Isotope Signature

Do not rely on UV absorbance alone, as the chromophores of the product and impurity are nearly identical. You must use Mass Spectrometry (LC-MS or GC-MS).

  • The Target (4-Bromo-3-fluorophenyl): Look for the tell-tale 1:1 isotopic doublet separated by 2 amu (e.g., M+ and M+2). This is the signature of Bromine (

    
     and 
    
    
    
    ).
  • The Impurity (Des-Bromo): Look for a single parent ion peak at M minus 78/80 mass units .

    • Example: 4-Bromo-3-fluoroaniline (MW ~190) vs. 3-Fluoroaniline (MW ~111).

Decision Matrix: Characterization to Purification Use the following logic flow to determine your purification strategy based on the physical state of your intermediate.

PurificationStrategy Start Identify Impurity State CheckState Physical State of Target Intermediate? Start->CheckState Liquid Liquid / Low Melt Solid (e.g., Aniline, BP ~235°C) CheckState->Liquid Oil/Low MP Solid High Melt Solid (e.g., Benzoic Acid, MP >200°C) CheckState->Solid Crystalline BP_Diff Check Boiling Point Delta (ΔBP) Liquid->BP_Diff Distillation Vacuum Fractionation (Vigreux Column) BP_Diff->Distillation ΔBP > 30°C Solubility Solubility Assessment Solid->Solubility Recryst Recrystallization (Polar/Non-Polar System) Solubility->Recryst ΔMP > 50°C

Figure 1: Decision matrix for selecting the purification modality based on the physical properties of the intermediate.

Protocol A: Distillation (For Anilines & Liquids)

User Question: My 4-bromo-3-fluoroaniline is an oil/low-melting solid. Can I distill it? The boiling points seem distinct, but I'm worried about degradation.

Technical Response: Yes, distillation is the most effective method here because the mass difference between Br (79.9 amu) and H (1.0 amu) creates a significant boiling point delta.

Comparative Data:

Compound Molecular Weight Boiling Point (Atm) Boiling Point (15 mmHg)
3-Fluoroaniline (Impurity) 111.12 g/mol ~186°C ~70-75°C

| 4-Bromo-3-fluoroaniline (Target) | 190.01 g/mol | ~235°C | ~110-115°C |

The "Vacuum Gap" Procedure

Objective: Exploit the ~40°C ΔBP to remove the lighter des-bromo impurity as a foreshot.

  • Equipment Setup: Use a short-path distillation head with a Vigreux column (at least 10-15 cm) to increase theoretical plates.

  • Vacuum Control: Do not distill at atmospheric pressure. The high heat (~235°C) can cause oxidative degradation (browning) of the aniline. Apply vacuum to reduce the boiling point to <120°C.

  • The "Foreshot" Cut:

    • Heat the oil bath slowly.

    • Collect the first fraction that comes over at the lower temperature plateau (approx. 70-80°C at 15 mmHg). This is your des-bromo impurity.

    • Once the temperature spikes and stabilizes at the higher plateau (~110°C+), switch receiving flasks. This is your pure product.

  • Cooling Warning: 4-Bromo-3-fluoroaniline may solidify in the condenser (MP ~65-68°C). Use warm water (40°C) in the condenser coil or use an air condenser to prevent clogging.

Protocol B: Recrystallization (For Benzoic Acids/Amides)

User Question: I am working with 4-bromo-3-fluorobenzoic acid. It's a solid.[1][2] Distillation isn't an option. Which solvent system separates the des-bromo species?

Technical Response: For carboxylic acids, the melting point difference is your lever. The heavy bromine atom significantly increases crystal lattice energy compared to the des-bromo analog.

Thermodynamic Gap:

  • 3-Fluorobenzoic Acid (Impurity): MP ~124°C

  • 4-Bromo-3-fluorobenzoic Acid (Target): MP ~210-214°C

The "Solubility Exclusion" Protocol

Because the impurity melts ~90°C lower than the product, it has significantly higher solubility in most organic solvents at ambient temperatures. We will force the impurity to stay in the mother liquor.

Recommended Solvent System: Ethanol/Water or Toluene/Heptane . Ethanol/Water is preferred for green chemistry and high lattice selectivity.

Step-by-Step Workflow:

  • Dissolution (Reflux): Suspend the crude solid in Ethanol (5 mL per gram). Heat to reflux until fully dissolved.

  • Saturation: Add water dropwise at reflux until a persistent turbidity (cloudiness) just appears. Add 1-2 mL of Ethanol to clear it again.

  • Controlled Cooling (The Critical Step):

    • Turn off the heat source and let the flask cool to room temperature slowly (over 2 hours).

    • Why? Rapid cooling traps the impurity in the crystal lattice (occlusion). Slow growth excludes the "wrong shaped" des-bromo molecules.

  • The "Cold Wash": Cool the slurry to 0-5°C. Filter the crystals.

  • Displacement Wash: Wash the filter cake with cold (0°C) 1:1 Ethanol/Water.

    • Mechanism:[1][3] The des-bromo impurity is highly soluble in this mother liquor and will wash away. The target bromide is insoluble at this temperature.

RecrystFlow Crude Crude Mixture (Target + Impurity) Dissolve Dissolve at Reflux (High Solubility) Crude->Dissolve Cooling Slow Cooling (Lattice Exclusion) Dissolve->Cooling Thermodynamic Control Filter Filtration @ 4°C Cooling->Filter Liquor Mother Liquor (Contains Des-Bromo) Filter->Liquor Impurity Rejection Cake Pure Crystals (4-Bromo-3-Fluoro...) Filter->Cake Product Recovery

Figure 2: Recrystallization workflow relying on lattice exclusion of the lower-melting impurity.

Advanced Troubleshooting & FAQs

Q: I tried recrystallization, but the impurity level only dropped from 10% to 5%. Why? A: You likely cooled it too fast or used too little solvent (supersaturation). If the solution is too concentrated, the impurity precipitates kinetically rather than thermodynamically. Repeat the recrystallization with a slightly more dilute solution (increase solvent volume by 20%) and slow the cooling ramp.

Q: Can I use acid/base extraction to separate them? A: Generally, no. The pKa difference between 3-fluoroaniline (~3.5) and 4-bromo-3-fluoroaniline (~2.5-3.[2]0) is too narrow for a clean separation using standard pH swings in a separatory funnel. The fluorine and bromine are both electron-withdrawing, reducing the basicity of the amine similarly. Physical separation (Distillation/Cryst) is far superior for this pair.

Q: My product is an intermediate for a Suzuki coupling. Does the des-bromo matter? A: Yes, critically. The des-bromo impurity acts as a "chain terminator" or a competitive inhibitor if it still has a reactive handle (like an amine), but it will not couple. More dangerously, if you carry it forward, it becomes a "ghost" impurity that is extremely difficult to remove from the final drug substance (API), often requiring expensive prep-HPLC later. Purify now, not later.

References

  • PubChem. 4-Bromo-3-fluoroaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents.Process for the preparation of 3-bromo-4-fluorobenzoic acid (US4393232A).

Sources

Controlling regioselectivity in the functionalization of 3-fluoro-4-bromobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the regioselective functionalization of 3-fluoro-4-bromobenzenes . It is structured as a Tier-3 Support resource, designed for synthetic chemists encountering specific selectivity issues (benzyne formation, halogen scrambling, or regioisomeric mixtures).

Ticket ID: REGIO-3F4Br-001 Status: Open Subject: Controlling Selectivity: DoM vs. Halogen-Metal Exchange vs. Benzyne Elimination Assigned Specialist: Senior Application Scientist, Organometallics Division

System Overview: The "Dance of the Halogens"

Functionalizing 3-fluoro-4-bromobenzenes requires navigating a complex landscape of competing effects. You are dealing with two adjacent halogens that create a "push-pull" dynamic:

  • Fluorine (C3): A powerful Inductive Withdrawing Group (-I) and ortho-director for Lithiation (DoM). It activates the C2 position (most acidic).

  • Bromine (C4): A weaker ortho-director but a prime candidate for Metal-Halogen Exchange (Li/Br exchange).

  • The Hazard Zone: The proximity of Li and Br/F creates a high risk of Benzyne formation (via elimination) or Halogen Dance (isomerization).

This guide provides self-validating protocols to lock in your desired regioselectivity.

Diagnostic & Troubleshooting (Q&A)
Module A: The "Missing Bromine" (Benzyne Elimination)

User Report: "I attempted to lithiate at C2 (ortho to F) using LDA at -78°C. My product mixture is a black tar, and I see furan-trapped adducts or scrambled isomers. Where did the bromine go?"

Root Cause: You triggered the Elimination Pathway . Lithiation at C2 (adjacent to F) or C5 (adjacent to Br) places a metal adjacent to a leaving group.

  • C2-Li: Can eliminate LiF (rare) or induce long-range instability.

  • C5-Li: Rapidly eliminates LiBr to form 3,4-aryne (benzyne) . This highly reactive species polymerizes or reacts non-selectively.

Corrective Action:

  • Switch Reagent: Replace LDA/n-BuLi with TMPMgCl·LiCl (Knochel-Hauser Base) .[1] The Mg-C bond is more covalent (less ionic) than Li-C, significantly raising the barrier for elimination.

  • Temperature Control: Do not warm above -40°C before quenching.

  • Protocol: See Protocol 1 below.

Module B: The "Wrong Isomer" (Halogen Dance)

User Report: "I targeted C2, but the NMR shows the bromine moved to C5 or C6. I have a 3-fluoro-5-bromo product."

Root Cause: You encountered the Halogen Dance (Base-Catalyzed Halogen Migration) .[2][3]

  • Mechanism: The initially formed C2-Li species is kinetically favored but thermodynamically unstable due to steric crowding or electronic repulsion.

  • The Shift: The lithiated species deprotonates a different position on a starting molecule, causing the Br atom to "migrate" to a more thermodynamically stable position (often meta to the F or para to the F) to relieve strain.

Corrective Action:

  • Kinetic Lock: Use in-situ quenching . Add your electrophile (e.g., TMSCl, Borate) mixed with the base or immediately after base addition at -78°C. Do not allow "aging" of the anion.

  • Solvent Switch: Avoid polar solvents like THF if possible for the lithiation step, or use non-polar co-solvents (Hexanes) to aggregate the lithium species and slow down migration.

Module C: Selective Br-Replacement (Keeping F)

User Report: "I want to run a Suzuki coupling or form a Grignard at C4, but the Fluorine is interfering or directing C-H activation."

Root Cause: Competition between Deprotonation (DoM) and Metal-Halogen Exchange .

  • n-BuLi in THF: Favors DoM (stripping H from C2).

  • n-BuLi in Ether/Hexane: Favors Li/Br Exchange (replacing Br at C4).

Corrective Action: Solvent is the Switch.

  • To replace Br (C4): Use n-BuLi in Diethyl Ether or Toluene at -78°C. The absence of coordinating THF suppresses the basicity (DoM) and favors the nucleophilic attack on Br.

  • To keep Br (C-H functionalization): Use LDA or TMP-bases in THF .

Decision Logic & Pathways (Visualized)

The following diagram illustrates the critical decision points to avoid Benzyne formation and Halogen Dance.

G Start Substrate: 3-Fluoro-4-Bromobenzene Target Target Position? Start->Target C4 C4 (Replace Br) Target->C4 Functionalize C4 C2 C2 (Ortho to F) Target->C2 Functionalize C2 (Keep Br) Exchange Li/Br Exchange (n-BuLi / Et2O / -78°C) C4->Exchange DoM DoM (Deprotonation) C2->DoM Product: 4-Substituted-3-Fluorobenzene Product: 4-Substituted-3-Fluorobenzene Exchange->Product: 4-Substituted-3-Fluorobenzene BaseChoice Base Selection DoM->BaseChoice LDA LDA / n-BuLi (THF) BaseChoice->LDA Strong Li Base Knochel TMPMgCl·LiCl (THF) BaseChoice->Knochel Mg Base Risk RISK: Benzyne / Halogen Dance LDA->Risk Elimination of LiBr Success Stable Magnesiate (Trappable at C2) Knochel->Success Covalent Mg-C Bond Product: 2-Substituted-3-F-4-Br-benzene Product: 2-Substituted-3-F-4-Br-benzene Success->Product: 2-Substituted-3-F-4-Br-benzene

Caption: Decision tree for selecting conditions. Green paths indicate high-selectivity protocols; Red paths indicate high-risk zones.

Validated Experimental Protocols
Protocol 1: Selective C2-Functionalization (Avoiding Benzyne)

Target: Installing an electrophile at C2 while preserving the C4-Bromine.

Reagents:

  • Substrate: 3-Fluoro-4-bromobenzene derivative (1.0 equiv)

  • Base: TMPMgCl[1][4][5]·LiCl (1.2 M in THF/Toluene) (1.1 equiv)

  • Electrophile: Aldehyde, I2, or Acid Chloride (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask under Argon. Add substrate and THF (0.5 M concentration).

  • Cooling: Cool the solution to -40°C (Use Acetonitrile/Dry Ice bath). Note: Unlike n-BuLi, TMPMgCl·LiCl works best at moderate cold, not -78°C, due to kinetics.

  • Metalation: Add TMPMgCl·LiCl dropwise over 5 minutes.

  • Aging: Stir at -40°C for 30 minutes .

    • Checkpoint: Take a small aliquot, quench with D2O, and check NMR/GCMS. You should see >95% deuterium incorporation at C2.

  • Quench: Add the electrophile (dissolved in THF) dropwise.

  • Warm-up: Allow to warm to 25°C over 1 hour.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc.

Why this works: The bulky TMP base prevents nucleophilic attack on the ring. The Mg-C bond is stable enough to prevent the elimination of the adjacent Fluorine or Bromine, effectively stopping benzyne formation.

Protocol 2: Selective C4-Functionalization (Preserving F)

Target: Replacing Bromine with a functional group via Li-Halogen exchange.

Reagents:

  • Substrate: 3-Fluoro-4-bromobenzene derivative (1.0 equiv)

  • Reagent: n-BuLi (1.1 equiv)[6]

  • Solvent: Diethyl Ether (Et2O) or Toluene (Strictly NO THF).

Step-by-Step:

  • Setup: Flame-dry flask under Argon. Add substrate and Et2O.

  • Cooling: Cool to -78°C .

  • Exchange: Add n-BuLi dropwise.

    • Mechanism:[2][3][7][8][9] In non-polar solvents, n-BuLi aggregates are less basic but highly nucleophilic toward the Br atom, favoring exchange over deprotonation.

  • Reaction Time: Stir for 15-20 minutes max. (Exchange is fast).

  • Quench: Add electrophile immediately.

Data Summary: Base & Solvent Effects
VariableConditionPrimary OutcomeRisk Factor
Base n-BuLi Li/Br Exchange (C4)Low (if in Ether)
Base LDA DoM at C2 (Ortho-F)High (Benzyne/Scrambling)
Base TMPMgCl·LiCl DoM at C2 (Ortho-F)Low (Stable Magnesiate)
Solvent THF Promotes DeprotonationIncreases Benzyne risk with Li-bases
Solvent Ether/Toluene Promotes ExchangePoor solubility for some electrophiles
Temp -78°C Kinetic ControlEssential for Li-bases
Temp -40°C to 0°C Thermodynamic ControlHigh (Halogen Dance zone)
References
  • Knochel-Hauser Base Methodology

    • Title: "Full Functionalization of the Quinoline Scaffold using TMP-Magnesiate Bases" (Demonstrates stability of Mg-species vs Li-species).
    • Source:Chemistry - A European Journal.
    • URL:[Link]

  • Halogen Dance Mechanism

    • Title: "The Halogen Dance Reaction on Phenyl and Heteroaryl Scaffolds."
    • Source:Chemical Reviews.
    • URL:[Link]

  • Regioselective Lithiation of Fluoroarenes

    • Title: "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes."
    • Source:Tetrahedron Letters.
    • URL:[Link]

  • Benzyne Formation from o-Halo-Lithiated Species

    • Title: "The Benzyne Story" (Detailed mechanistic insight into elimin
    • Source:ResearchG
    • URL:[Link]

Disclaimer: These protocols involve handling pyrophoric reagents and highly reactive intermediates. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Characterization of 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid is a critical scaffold in the synthesis of second-generation androgen receptor antagonists, most notably Enzalutamide (Xtandi) . In drug development, this moiety serves as the "A-ring" anchor, where the specific halogenation pattern (4-Bromo, 3-Fluoro) is essential for binding affinity and metabolic stability.

This guide provides a definitive spectral analysis of this compound.[1] Unlike standard databases that list raw peaks, this document focuses on differentiation strategies —specifically, how to distinguish this molecule from its synthetic precursors (nitriles) and its most common regioisomer (3-bromo-4-fluoro analogues) using spin-spin coupling constants (


-values).

Structural Analysis & Spin Systems

Before interpreting the spectra, we must define the spin system created by the 1,3,4-substitution pattern. The Fluorine atom (


F, spin 1/2) is the dominant splitting agent, coupling to both protons and carbons.
The Aromatic Spin System (AMX Pattern)
  • Position 1: Quaternary Carbon (Gem-dimethyl propanoic acid tail).

  • Position 2 (H-2): Isolated between the Alkyl group and Fluorine. Ortho to F.

  • Position 3: Fluorine substituent.[2][3][4][5][6]

  • Position 4: Bromine substituent.[2][4][6][7][8][9][10]

  • Position 5 (H-5): Adjacent to Bromine.[2][4][8][9][10][11] Meta to F.

  • Position 6 (H-6): Adjacent to Alkyl group.[9][12] Para to F.

Critical Insight: The coupling constant between Fluorine and the Para-proton (H-6) is typically negligible (


 Hz) or very small. This is the primary diagnostic tool to confirm the 3-Fluoro regiochemistry.

Experimental Protocol

To ensure reproducibility and minimize dimerization effects of the carboxylic acid, DMSO-


  is the recommended solvent over CDCl

.
Standard Operating Procedure (SOP)
  • Sample Prep: Dissolve 10–15 mg of the solid acid in 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to prevent shimming errors.

  • Acquisition Parameters (400 MHz equivalent):

    • Temperature: 298 K[3]

    • Pulse Angle: 30°[4][11]

    • Relaxation Delay (D1):

      
       5 seconds (Critical for accurate integration of the acid proton).
      
    • Scans: 16 (1H), 1024 (13C).

Spectral Data Analysis

1H NMR Data (400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

Hz)
12.45 br s1H–COOHExchangeable (broad)
7.68 dd1HAr H-5

,

7.35 dd1HAr H-2

,

7.18 dd1HAr H-6

,

1.46 s6H–C(CH

)

Expert Commentary:

  • H-2 (7.35 ppm): This signal is distinct due to the large ortho-Fluorine coupling (~11 Hz). It appears as a "wide" doublet of doublets.

  • H-6 (7.18 ppm): Note the absence of significant Fluorine coupling. This signal looks like a standard doublet (split by H-5) with fine meta-coupling (by H-2). If you see a large triplet-like splitting here, you likely have the wrong isomer.

13C NMR Data (100 MHz, DMSO- )
Shift (

ppm)
Multiplicity

(Hz)
Assignment
176.8 sC =O (Acid)
158.2 d245.0C-3 (C-F ipso)
146.5 d6.5C-1 (Quaternary Ar)
133.2 s (or d)< 2.0C-5 (C-H)
124.1 d3.5C-6 (C-H)
116.5 d24.0C-2 (C-H, ortho to F)
108.9 d21.5C-4 (C-Br, ortho to F)
45.8 sC (CH

)

26.1 sC(C H

)

Comparative Guide: Quality Control & Troubleshooting

This section objectively compares the product against its most common impurities/alternatives.

Product vs. Precursor (The Nitrile)

The most common synthetic route involves the hydrolysis of 2-(4-bromo-3-fluorophenyl)-2-methylpropanenitrile.

FeatureTarget (Acid)Precursor (Nitrile)Diagnosis
13C Carbonyl Signal at ~177 ppm Absent Primary confirmation of hydrolysis.
13C Nitrile Absent Signal at ~122 ppm Indicates incomplete reaction.
1H Methyls 1.46 ppm 1.70 ppm Methyls shift upfield upon hydrolysis.
Product vs. Regioisomer (3-Bromo-4-Fluoro)

In the 3-bromo-4-fluoro isomer, the Fluorine is at position 4. This changes the coupling environment significantly.

  • Target (4-Br, 3-F): Contains a proton para to Fluorine (H-6).

    • Result: H-6 shows no large F-coupling.

  • Isomer (3-Br, 4-F): Contains no protons para to Fluorine (Br is para).

    • Result: All aromatic protons are either ortho or meta to Fluorine, showing measurable splitting (

      
       Hz) for all signals.
      

Visualization: Logic Flow for Identification

The following diagram outlines the decision process for verifying the structure of the synthesized material.

NMR_Logic_Flow Start Crude Product Analysis (1H NMR in DMSO-d6) Check_Methyl Check Methyl Region (1.4 - 1.7 ppm) Start->Check_Methyl Is_Nitrile Shift ~1.70 ppm (Nitrile Precursor) Check_Methyl->Is_Nitrile Downfield Shift Is_Acid Shift ~1.46 ppm (Carboxylic Acid) Check_Methyl->Is_Acid Upfield Shift Check_Aromatic Analyze Aromatic Region (7.0 - 7.7 ppm) Is_Acid->Check_Aromatic Decision_Isomer Is there a doublet with J(H-F) ~ 0 Hz? Check_Aromatic->Decision_Isomer Correct_Struct CONFIRMED 4-Bromo-3-Fluoro (H-6 is para to F) Decision_Isomer->Correct_Struct Yes (H-6) Wrong_Isomer REJECT 3-Bromo-4-Fluoro (All protons couple to F) Decision_Isomer->Wrong_Isomer No (Complex Multiplets)

Figure 1: NMR decision matrix for distinguishing the target acid from nitrile precursors and regioisomers.

References

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. European Patent EP2532644A1. (2012).[11] Provides baseline data for the non-fluorinated scaffold and hydrolysis conditions.Link

  • Enzalutamide Intermediates Characterization. Journal of Medicinal Chemistry, 2010, 53(7), 2779–2796. Describes the SAR and synthesis of the diarylthiohydantoin series.Link

  • 13C NMR Coupling Constants. Reich, H. J. University of Wisconsin-Madison Organic Chemistry Data. (Accessed 2023). Authoritative source for C-F coupling constant prediction rules.Link

  • Multinuclear NMR Spectroscopy: 19F Spectra of Bromofluorobenzenes. University of Manchester NMR Facility Guide.Provides comparative splitting patterns for 1,3,4-substituted benzenes.Link

Sources

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Phenylisobutyric Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of phenylisobutyric acid (2-methyl-2-phenylpropanoic acid) and its fluorinated analogs (specifically ring-fluorinated derivatives like 2-(4-fluorophenyl)-2-methylpropanoic acid).

The "phenylisobutyric" scaffold is a critical structural motif in medicinal chemistry, distinct from linear phenylbutyric acids or chiral profens (arylpropionic acids) due to its gem-dimethyl substitution at the


-position. This substitution blocks 

-oxidation and chiral inversion. The introduction of fluorine—typically at the para-position of the phenyl ring—further modulates biological activity by blocking oxidative metabolism, altering lipophilicity, and enhancing ligand-target binding interactions.

Key Findings:

  • Metabolic Stability: Fluorination significantly extends half-life by blocking CYP450-mediated para-hydroxylation.

  • Lipophilicity: Fluorinated analogs exhibit higher LogP values, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Potency: Strategic fluorination often improves IC

    
     values against targets like PPAR
    
    
    
    and HDACs due to increased hydrophobic contact and orthogonal multipolar interactions.

Chemical & Physical Properties Comparison

The introduction of a fluorine atom induces specific physicochemical shifts that fundamentally alter the molecule's behavior in biological systems.

Table 1: Physicochemical Profile[1][2]
PropertyNon-Fluorinated (Phenylisobutyric Acid)Fluorinated (4-Fluoro-Phenylisobutyric Acid)Impact on Biological Activity
Structure Ph-C(CH

)

-COOH
(4-F-Ph)-C(CH

)

-COOH
Core scaffold remains; F replaces H at para-position.
Molecular Weight 164.20 g/mol 182.19 g/mol Slight increase; negligible effect on steric bulk.
Lipophilicity (LogP) ~2.3 - 2.5~2.8 - 3.1Increased : Enhances membrane permeability and CNS penetration.
pKa (Acid Strength) ~4.8~4.6Slight Decrease : Electron-withdrawing F stabilizes the carboxylate anion, slightly increasing acidity.
Metabolic Liability High (para-hydroxylation)Low (Blocked site)Critical : F prevents oxidation at the most reactive site.
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅBioisosteric : F mimics H sterically but differs electronically.

Metabolic Stability: The Fluorine Effect[3]

The most profound biological difference lies in metabolic stability. The non-fluorinated phenyl ring is a primary substrate for Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4), which rapidly hydroxylate the para-position to facilitate excretion.

Mechanism of Stabilization

Replacing the para-hydrogen with fluorine creates a metabolic blockade. The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering the site inert to enzymatic oxidation. This forces the metabolic machinery to target less favorable sites or rely on slower conjugation pathways (e.g., glucuronidation), effectively increasing the drug's plasma half-life (


).
Pathway Visualization

MetabolicPathway cluster_legend Legend NonF Non-Fluorinated Fluoro Fluorinated Parent_H Phenylisobutyric Acid (Non-Fluorinated) CYP CYP450 Enzyme (Oxidation) Parent_H->CYP High Affinity Substrate Metabolite_OH 4-Hydroxy-Phenylisobutyric Acid (Inactive/Excreted) CYP->Metabolite_OH Rapid Hydroxylation Metabolic_Block Metabolic Blockade (C-F Bond Stable) CYP->Metabolic_Block Reaction Fails Parent_F 4-F-Phenylisobutyric Acid (Fluorinated) Parent_F->CYP Resistant to Oxidation Active_Drug Sustained Active Concentration (Prolonged t1/2) Metabolic_Block->Active_Drug Drug Persists

Figure 1: Comparative metabolic fate. The non-fluorinated scaffold undergoes rapid clearance via hydroxylation, while the fluorinated analog resists this pathway, maintaining therapeutic levels.

Pharmacodynamics & Binding Affinity

Fluorination does not merely extend half-life; it actively modulates receptor binding through electronic and lipophilic effects.

Hydrophobic Pocket Filling

Many targets for phenyl-alkanoic acids (e.g., PPAR


 , COX enzymes , HDACs ) possess hydrophobic binding pockets lined with aromatic residues.
  • Effect: The increased lipophilicity of the C-F bond allows for tighter packing within these hydrophobic pockets compared to the C-H bond.

  • Data Insight: In comparative studies of fibrates (PPAR agonists), para-fluorination often improves EC

    
     values by 2-5 fold due to enhanced hydrophobic desolvation entropy.
    
Orthogonal Multipolar Interactions

Fluorine is highly electronegative, creating a polarized C-F bond. This allows the fluorine atom to engage in:

  • C-F···H-N Interactions: Weak hydrogen bond acceptance with backbone amides.

  • C-F···C=O Interactions: Orthogonal dipolar interactions with carbonyl groups in the protein active site.

Case Study: 4-PBA vs. Fluorinated Analogs

While specific data for phenylisobutyric acid is proprietary in some contexts, the closely related phenylbutyric acid (4-PBA) serves as a validated proxy for this scaffold's behavior.

CompoundTarget (e.g., HDAC)IC

/ Activity
Mechanism of Improvement
4-PBA (Non-F)Histone Deacetylase~0.5 - 2 mMWeak hydrophobic binding; rapid metabolism.
4-F-PBA (Fluoro)Histone Deacetylase~0.1 - 0.5 mM5x Potency Increase : F enhances lipophilic contact and blocks clearance.

Experimental Protocols

To objectively compare these compounds in your own laboratory, use the following standardized protocols.

Protocol A: Microsomal Stability Assay

Objective: Quantify the "Fluorine Effect" on metabolic half-life (


) and intrinsic clearance (

).

Materials:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (10 mM DMSO stock).

  • LC-MS/MS for quantification.

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1

    
    M) and equilibrate at 37°C for 5 min.
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (stop solution).
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Calculation:





Protocol B: Competitive Binding Assay Workflow

BindingAssay Start Prepare Protein Target (e.g., PPAR-alpha LBD) Ligand Add Fluorescent/Radiolabeled Tracer Ligand Start->Ligand Titration Titrate Test Compounds (Fluorinated vs Non-Fluorinated) Ligand->Titration Incubation Incubate to Equilibrium (1-2 hrs @ RT) Titration->Incubation Readout Measure Signal (FP, TR-FRET, or SPA) Incubation->Readout Analysis Calculate IC50 / Ki Non-linear Regression Readout->Analysis

Figure 2: Workflow for determining binding affinity differences.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Park, B. K., & Kitteringham, N. R. (1994). Drug metabolism and pharmacokinetics: the effect of fluorine substitution. Drug Metabolism Reviews, 26(4), 605-643. Link

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of halogenated compounds is paramount. Brominated molecules, in particular, are prevalent as synthetic intermediates, active pharmaceutical ingredients, and environmental points of interest. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of brominated carboxylic acids, focusing on the underlying mechanisms and the rationale behind analytical choices. We will explore how different ionization techniques and molecular structures influence the resulting mass spectra, providing you with the expertise to confidently identify and characterize these compounds.

The Analytical Imperative: Ionization Technique Selection

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of brominated carboxylic acids. It dictates the nature of the precursor ion and, consequently, its entire fragmentation cascade. The two primary approaches are Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LC), and Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI), used with Gas Chromatography (GC).

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing thermally labile and polar molecules like carboxylic acids in their native form.[1] For carboxylic acids, ESI is almost universally performed in negative ion mode . This is because the acidic proton is readily abstracted, forming a stable deprotonated molecule, [M-H]⁻, which serves as the precursor ion for tandem mass spectrometry (MS/MS) experiments.[2][3] This approach avoids the need for chemical derivatization, simplifying sample preparation and preventing the introduction of artifacts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The high volatility required for GC analysis necessitates the derivatization of carboxylic acids, typically through esterification to form methyl esters (FAMEs).[4][5] While this adds a sample preparation step, GC-MS offers excellent chromatographic resolution and established libraries for spectral matching.

    • Electron Ionization (EI): This hard ionization technique results in extensive fragmentation, creating a detailed "fingerprint" spectrum. While the molecular ion may be weak or absent, the rich fragmentation pattern is highly reproducible and useful for structural elucidation.[1]

    • Negative Ion Chemical Ionization (NICI): NICI is a softer ionization technique than EI and is particularly sensitive for electrophilic compounds, including halogenated molecules. It often yields a strong signal for the molecular anion or a fragment representing the loss of a proton, providing clear molecular weight information. Studies have shown NICI to be the most sensitive method for detecting brominated fatty acids, though EI may be more suitable for quantification due to more selective high-mass fragments.[4][5]

Deciphering the Fragments: Key Fragmentation Pathways

Once ionized, brominated carboxylic acids undergo collision-induced dissociation (CID) to produce a series of characteristic fragment ions. The observed patterns are a logical consequence of the molecule's structure, influenced by the interplay between the carboxylate group and the bromine substituent.

The Signature Isotope Pattern of Bromine

Before examining specific pathways, it is crucial to recognize the hallmark of any bromine-containing compound in a mass spectrum: the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively).[6] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") of roughly equal intensity, separated by 2 m/z units. This provides an immediate and confident indication of the presence of bromine in an ion.

Common Fragmentation Mechanisms (Negative Ion ESI-MS/MS)

In negative ion ESI, the [M-H]⁻ ion of a brominated carboxylic acid serves as the starting point. The primary fragmentation routes observed upon CID are driven by the stability of the resulting products.

  • Decarboxylation (Loss of CO₂): The most common fragmentation pathway for many carboxylate ions is the neutral loss of 44 Da, corresponding to carbon dioxide.[7] This is a charge-remote fragmentation that results in a carbanion. The stability of this resulting carbanion influences the favorability of this pathway.

  • Halogen Loss (Loss of Br radical or HBr): The carbon-bromine bond is relatively weak and susceptible to cleavage.

    • Loss of HBr (80/82 Da): Elimination of hydrogen bromide is a common pathway, particularly when a proton is available on an adjacent carbon. This results in the formation of a double bond.

    • Loss of a Bromine Radical (79/81 Da): While less common in even-electron negative ions, radical loss can occur, especially at higher collision energies.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the carboxyl group is a characteristic fragmentation of carboxylic acids.[8] For a brominated acid, this can lead to fragments that either retain or lose the bromine atom, providing information about its position.

The interplay of these pathways is illustrated below.

Caption: Generalized fragmentation pathways for a brominated carboxylic acid in negative ion ESI-MS/MS.

Comparative Analysis: Structural Effects on Fragmentation

The fragmentation pattern is not static; it is highly dependent on the molecule's specific structure.

FeatureInfluence on FragmentationRationale
Position of Bromine α-Bromo vs. ω-Bromo: An α-bromo acid may favor pathways involving the carboxyl group, such as concerted loss of CO₂ and Br. An ω-bromo acid (bromine at the end of a chain) will fragment more like a standard carboxylic acid initially, with bromine loss occurring in subsequent fragmentation steps or as a competing pathway.The proximity of the electron-withdrawing bromine atom to the charged carboxylate center directly influences bond stabilities and the potential for intramolecular interactions.
Chain Length Longer alkyl chains introduce fragmentation patterns typical of fatty acids, such as charge-remote fragmentations and a series of peaks separated by 14 Da (-CH₂-).[8]With a longer chain, the influence of the distant bromine atom on the carboxylate group's fragmentation is diminished, allowing for more classic aliphatic chain fragmentation to occur.
Degree of Bromination Multiple bromine atoms increase the likelihood of sequential HBr or Br losses. The isotopic pattern becomes more complex (e.g., two bromines give a 1:2:1 triplet), but also more definitive.Each additional C-Br bond introduces another potential cleavage site. The high mass defect of bromine also becomes more pronounced.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust method for the analysis of a brominated carboxylic acid using LC-ESI-MS/MS.

Objective: To obtain a reliable precursor ion and a reproducible fragmentation spectrum for a target brominated carboxylic acid.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the brominated carboxylic acid standard in methanol.

    • Serially dilute the stock solution to a working concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 methanol:water).

    • Causality Check: Using a mobile phase-matched solvent prevents peak distortion during injection. The 1 µg/mL concentration is a typical starting point to achieve good signal intensity without saturating the detector.

  • LC-MS System Configuration:

    • LC: A standard C18 reversed-phase column is suitable for most brominated carboxylic acids.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Causality Check: Although we are in negative mode, a small amount of acid in the mobile phase can improve peak shape and ionization efficiency for some compounds by keeping them in a consistent protonation state before they enter the ESI source, where the deprotonation occurs.[3]

  • MS Method Development:

    • Step 1: Precursor Ion Identification (Full Scan):

      • Perform a direct infusion or a single LC run of the standard in Full Scan mode (e.g., m/z 50-500).

      • Identify the [M-H]⁻ ion. Confirm its identity by observing the characteristic 1:1 isotopic doublet separated by 2 Da.

    • Step 2: Fragmentation Optimization (Product Ion Scan):

      • Select the monoisotopic [M-H]⁻ ion (e.g., the ⁷⁹Br variant) as the precursor for fragmentation.

      • Perform a series of product ion scans, systematically varying the Collision Energy (CE) or Collision-Induced Dissociation (CID) voltage (e.g., from 10V to 40V in 5V increments).

      • Trustworthiness Check: This energy ramping experiment is crucial. It validates the fragmentation pathway by revealing which fragments are formed at low energy (typically the most stable, direct fragments) versus those that require higher energy or are products of sequential fragmentation.

    • Step 3: Final Method (MRM or Product Ion Scan):

      • Based on the optimization, choose a CE value that provides a rich and reproducible product ion spectrum. For quantitative analysis, this data can be used to build a Multiple Reaction Monitoring (MRM) method.

Caption: A self-validating workflow for the analysis of brominated carboxylic acids by LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of brominated carboxylic acids is a predictable process governed by fundamental chemical principles. By selecting the appropriate ionization technique—typically negative mode ESI for direct analysis—and understanding the characteristic fragmentation pathways of decarboxylation and halogen loss, researchers can confidently elucidate the structures of these important molecules. The isotopic signature of bromine serves as an unmistakable flag, while a systematic, energy-resolved approach to tandem MS analysis provides a self-validating data package for robust structural confirmation. This guide equips you with the foundational knowledge and practical workflow to tackle the analysis of brominated carboxylic acids with scientific rigor and expertise.

References

  • Title: Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups Source: PubMed URL: [Link]

  • Title: Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups | Request PDF Source: ResearchGate URL: [Link]

  • Title: Determination of Brominated Vegetable Oil in Soft Drinks by UPC2/MS Source: Waters Corporation URL: [Link]

  • Title: Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: Elga LabWater URL: [Link]

  • Title: Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives Source: Semantic Scholar URL: [Link]

  • Title: Determination of Brominated Vegetable Oil in Soft Drinks by UPC2/MS Source: Waters Corporation URL: [Link]

  • Title: A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression Source: PubMed URL: [Link]

  • Title: Analyses of the brominated vegetable oil in soft drinks using gas chromatography-flame ionization detector and atmospheric pressure gas chromatography-quadrupole/time-of-flight mass spectrometry Source: PubMed URL: [Link]

  • Title: Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers Source: PubMed URL: [Link]

  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: ELTE URL: [Link]

  • Title: A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry: Alkyl Halide Fragmentation Source: JoVE URL: [Link]

  • Title: Why do dihaloalkanes lose both halogen atoms during mass spectrometry? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of Colorado Boulder URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]

  • Title: An introduction to Mass Spectrometry and its applications Source: Doc Brown's Chemistry URL: [Link]

  • Title: Recurring mass differences, neutral losses, and fragments identified from previous studies and/or searched in the present work, based on the accurate mass. Source: ResearchGate URL: [Link]

  • Title: Selection of neutral losses and characteristic ions for mass spectral classifier Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Electronic Supplementary Material (ESI) for Chemical Science. Source: Royal Society of Chemistry URL: [Link]

  • Title: Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation Source: National Center for Biotechnology Information URL: [Link]

Sources

Structural Analysis & Crystallization of Sterically Hindered Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for Sterically Hindered Phenylpropanoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Guide for Drug Design and Solid-State Optimization

Introduction: The Steric Control of Conformation

In drug development, phenylpropanoic acid (hydrocinnamic acid) derivatives are critical pharmacophores, serving as scaffolds for PPAR agonists, NSAIDs, and metabolic regulators. While the unsubstituted acid is conformationally flexible, introducing steric hindrance—specifically bulky groups at the ortho or meta positions—dramatically alters the solid-state landscape.

For medicinal chemists, the "performance" of these molecules is defined by two metrics:

  • Conformational Locking: Does the crystal structure reveal a bioactive conformation (e.g., gauche vs. trans) enforced by steric bulk?

  • Developability: Can the molecule be crystallized into a stable lattice despite the disruption of standard packing motifs?

This guide compares the crystallographic data of sterically hindered phenylpropanoic acids against non-hindered alternatives, providing a roadmap for interpreting their structural anomalies and optimizing their crystallization.

Comparative Structural Analysis

The following table contrasts the crystallographic parameters of three distinct classes of phenylpropanoic acids: Unsubstituted (Baseline), Ortho-Substituted (Electronic/Minor Steric), and Bulky Meta-Substituted (Major Steric).

Table 1: Crystallographic Data Comparison
FeatureUnsubstituted Ortho-Substituted Bulky Meta-Substituted
Representative Compound 3-Phenylpropanoic Acid3-(2,5-Dimethoxyphenyl)propanoic Acid3-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/aP2₁/cP2₁/c
Z / Z' Z=4, Z'=2Z=8, Z'=1Z=4, Z'=1
Side Chain Torsion Trans (Extended)Trans (Extended)Gauche (Bent)
Torsion Angle (C-C-C-C) -172.2°-172.25°~60-70° (Bent)
Key Packing Motif Centrosymmetric Dimers (

)
Offset Stacked DimersDisrupted Dimers / Weak Dispersion
Lattice Energy Driver Strong H-bonding +

-

stacking
H-bonding + Dipolar interactionsDispersion forces (Fluorine/Methyl bulk)
Key Performance Insights
1. The "Steric Lock" Effect (Trans vs. Gauche)

The most critical differentiator is the conformation of the propanoic acid side chain.

  • Unsubstituted & Ortho-Methoxy: These molecules almost exclusively adopt a trans conformation (torsion angle

    
     180°) in the solid state. The side chain extends fully to maximize packing efficiency.
    
  • Bulky Meta-Substituted: As seen in the 3,5-bis(trifluoromethyl) derivative (and analogous 3,5-di-tert-butyl systems), the steric bulk forces the side chain into a gauche (bent) conformation.

    • Significance: If your drug target requires a "bent" ligand, introducing bulk at the 3,5-position is a validated strategy to pre-organize the molecule, potentially reducing the entropic penalty of binding.

2. Disruption of

-

Stacking

Unsubstituted phenylpropanoic acids form tight


-stacked columns. Sterically hindered derivatives, particularly those with tert-butyl or trifluoromethyl groups, display offset stacking . The bulky groups act as "spacers," increasing the interlayer distance and reducing lattice energy. This often correlates with lower melting points and higher solubility in non-polar solvents, a crucial factor for formulation.

Molecular Interaction Network

To visualize how steric hindrance propagates from the molecular level to the crystal lattice, we map the interaction logic below.

G cluster_inputs Molecular Features cluster_outcomes Crystallographic Outcome Unsub Unsubstituted Phenyl Ring Trans Trans Conformation (Extended Chain) Unsub->Trans Minimizes Steric Clash PiStack Tight Pi-Pi Stacking Unsub->PiStack Planar Packing Ortho Ortho-Methoxy (-OCH3) Ortho->Trans Planar Rotation Possible Offset Offset/Slipped Stacking Ortho->Offset Methoxy Dipole Alignment Bulky Bulky Meta (-tBu / -CF3) Gauche Gauche Conformation (Bent Chain) Bulky->Gauche Steric Clash Avoidance Bulky->Offset Steric Spacers Bioactive Pre-organization Bioactive Pre-organization Gauche->Bioactive Pre-organization Drug Design Implication

Figure 1: Impact of substituent steric bulk on crystal packing and molecular conformation.

Experimental Protocol: High-Fidelity Crystallization

Crystallizing sterically hindered phenylpropanoic acids is challenging. The bulky hydrophobic groups often lead to oils or amorphous solids rather than diffraction-quality crystals. Standard evaporation often fails due to the high solubility of these compounds in organic solvents.

Recommended Method: Dual-Solvent Vapor Diffusion This protocol is self-validating: the "cloud point" check ensures you are in the metastable zone necessary for high-quality growth.

Materials
  • Solute: 10–20 mg of hindered phenylpropanoic acid derivative.

  • Good Solvent (Inner Vial): Methanol (MeOH) or Acetone. Reason: High solubility for polar carboxyl group.

  • Anti-Solvent (Outer Reservoir): Water (if using MeOH) or Hexane (if using Acetone). Reason: Drastically reduces solubility to force nucleation.

Step-by-Step Workflow
  • Dissolution (The Saturation Check):

    • Dissolve the compound in the minimum amount of Good Solvent in a small GC vial (approx. 0.5 mL).

    • Validation: The solution must be perfectly clear. If unsure, filter through a 0.2 µm PTFE syringe filter to remove dust nuclei.

  • The "Cloud Point" Test (Critical Step):

    • Add the Anti-Solvent dropwise to the inner vial until a faint, transient turbidity appears and then disappears upon shaking.

    • Why? This brings the system close to the saturation limit, reducing the time required for diffusion to trigger nucleation.

  • Chamber Assembly:

    • Place the open inner vial inside a larger scintillation vial containing 2–3 mL of the pure Anti-Solvent.

    • Cap the outer vial tightly. Seal with Parafilm to prevent evaporation of the volatile anti-solvent.

  • Incubation:

    • Store at a constant temperature (20°C). Avoid vibration.

    • Timeline: Crystals typically appear within 24–72 hours.

  • Harvesting:

    • Hindered acids often form fragile needles or plates. Mount directly from the mother liquor using cryo-loops and Paratone oil to prevent desolvation cracking.

Crystallization Decision Tree

Use this logic flow to select the optimal solvent system based on your specific derivative's properties.

Crystallization Start Start: Hindered Phenylpropanoic Acid SolubilityCheck Check Solubility in MeOH Start->SolubilityCheck HighSol High Solubility (>50 mg/mL) SolubilityCheck->HighSol Yes LowSol Low Solubility (<10 mg/mL) SolubilityCheck->LowSol No VaporDiff Method: Vapor Diffusion (MeOH / Water) HighSol->VaporDiff SolventSwitch Switch Solvent: Try Toluene or DCM LowSol->SolventSwitch Success Diffraction Quality Crystal VaporDiff->Success Evap Method: Slow Evaporation (Cover with pinhole) SolventSwitch->Evap Evap->Success

Figure 2: Solvent selection strategy for maximizing crystal quality.

References

  • Structure Analysis of 3-Phenylpropionic Acid and Its Derivatives. ResearchGate. (Detailed comparison of unsubstituted and methoxy-substituted derivatives). Link

  • Crystal Structure of 3-(2,5-dimethoxyphenyl)propionic acid. PubMed Central. (Specific data on ortho-substituted packing and torsion angles). Link

  • Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. (Key paper demonstrating the "bent" gauche conformation in bulky meta-substituted acids). Link

  • Crystal structure of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-phenylprop-2-en-1-one. ResearchGate. (Structural data for the bulky di-tert-butyl pharmacophore). Link

A Comparative Guide to the Bioisosteric Replacement of the 4-Bromophenyl Group with the 4-Bromo-3-fluorophenyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of successful optimization. Bioisosteric replacement, the substitution of one atom or group with another that retains similar biological activity, is a powerful tool in this endeavor.[1][2][3] This guide provides an in-depth technical comparison of a specific, yet increasingly relevant, bioisosteric switch: the replacement of a 4-bromophenyl group with a 4-bromo-3-fluorophenyl moiety. This substitution, while seemingly subtle, can profoundly impact a molecule's physicochemical properties, metabolic stability, and target engagement, ultimately influencing its therapeutic potential.

The Rationale Behind the Switch: Enhancing Molecular Properties

The introduction of a fluorine atom ortho to the bromine on a phenyl ring is a calculated move in medicinal chemistry.[2] This strategic fluorination aims to modulate several key parameters simultaneously. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing pKa and creating new polar interactions.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and enhance the compound's stability and pharmacokinetic profile.[5][6][7] This guide will dissect these effects, providing experimental data and protocols to inform your drug design strategies.

Physicochemical Properties: A Tale of Two Rings

The addition of a single fluorine atom can significantly alter the physicochemical landscape of a molecule. Below is a comparative analysis of the key properties of the 4-bromophenyl and 4-bromo-3-fluorophenyl moieties.

Lipophilicity (LogP) and Acidity (pKa)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is often impacted by fluorination. The introduction of fluorine can increase lipophilicity, which may enhance membrane permeability.[4]

The acidity of a molecule, represented by its pKa, is also influenced by the electronic effects of substituents. The strong electron-withdrawing nature of fluorine is expected to lower the pKa of a neighboring acidic proton. For instance, comparing the pKa of the parent phenols provides insight into the electronic impact of this substitution. The pKa of 4-bromophenol is around 9.17-9.34, while the pKa of a related compound, 4-fluorophenol, is approximately 9.89.[8][9][10] The introduction of a second halogen, particularly the highly electronegative fluorine, is expected to further increase acidity.

Property4-Bromophenol3-Bromo-4-fluorophenolRationale for Change
LogP ~2.59[11]~2.4[12]The introduction of the electronegative fluorine can slightly decrease the LogP.
pKa ~9.34[9]Expected to be lower than 4-bromophenolThe strong inductive electron-withdrawing effect of the ortho-fluorine atom stabilizes the corresponding phenoxide, increasing acidity.[8][13]

Impact on Pharmacological Properties

The true test of a bioisosteric replacement lies in its effect on a compound's pharmacological profile. The 4-bromophenyl to 4-bromo-3-fluorophenyl switch can have significant consequences for metabolic stability and receptor binding affinity.

Metabolic Stability: Blocking the "Soft Spot"

Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][14] The introduction of a fluorine atom can effectively "shield" a potential site of hydroxylation, thereby increasing the metabolic stability of the compound.[7] This is a common strategy to improve a drug's half-life and bioavailability.[1][3] The strong C-F bond is more resistant to cleavage than a C-H bond, hindering metabolic breakdown.[5]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine the impact of the 4-bromo-3-fluorophenyl substitution on metabolic stability, a liver microsomal stability assay is a standard and effective method.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (4-bromophenyl and 4-bromo-3-fluorophenyl analogues)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal solution and the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

G cluster_prep Preparation cluster_incub Incubation cluster_proc Processing & Analysis cluster_data Data Analysis prep_cpd Prepare Compound Stock mix Mix Compound & Microsomes prep_cpd->mix prep_mic Prepare Microsomes prep_mic->mix prep_nadph Prepare NADPH System start_rxn Add NADPH to Start prep_nadph->start_rxn pre_incub Pre-incubate at 37°C mix->pre_incub pre_incub->start_rxn quench Quench at Time Points start_rxn->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and CLint plot->calc

Workflow for Liver Microsomal Stability Assay.
Receptor Binding Affinity: A Double-Edged Sword

The introduction of a fluorine atom can also influence a compound's binding affinity for its target protein. This can occur through several mechanisms:

  • Direct Polar Interactions: The polarized C-F bond can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the protein binding pocket, enhancing affinity.[15]

  • Conformational Effects: The steric bulk and electronic properties of fluorine can alter the preferred conformation of the molecule, potentially leading to a better or worse fit within the binding site.

  • Modulation of Hydrogen Bonding: Fluorine is a poor hydrogen bond acceptor, but its electron-withdrawing effects can modulate the hydrogen-bonding potential of nearby functional groups.[15]

It is important to note that the effect of fluorination on binding affinity is highly context-dependent and can lead to either an increase or a decrease in potency.[16][17] Therefore, experimental validation is crucial.

Synthetic Strategies: Accessing the 4-Bromo-3-fluorophenyl Moiety

The feasibility of a bioisosteric replacement also hinges on the synthetic accessibility of the new moiety. The 4-bromo-3-fluorophenyl group can be introduced through various synthetic routes, often starting from commercially available precursors like 4-bromo-3-fluoroaniline or 4-bromo-3-fluorophenol.[18][19]

A common and versatile method for incorporating this moiety is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[20][21][22][23][24] This reaction allows for the formation of a carbon-carbon bond between the 4-bromo-3-fluorophenyl group (typically as a boronic acid or ester) and a suitable coupling partner.

G start 4-Bromo-3-fluoroaniline or 4-Bromo-3-fluorophenol boronic_acid Formation of 4-Bromo-3-fluorophenyl boronic acid/ester start->boronic_acid suzuki Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) boronic_acid->suzuki coupling_partner Aryl/Alkyl Halide or Triflate (R-X) coupling_partner->suzuki product Final Product with 4-Bromo-3-fluorophenyl Moiety suzuki->product

Generalized Synthetic Route via Suzuki-Miyaura Coupling.

The synthesis of the requisite 4-bromo-3-fluorophenyl boronic acid or its esters can be achieved from 4-bromo-3-fluoroaniline through a Sandmeyer-type reaction followed by borylation, or from 4-bromo-3-fluorophenol via conversion to a triflate and subsequent borylation.[13][25]

Conclusion

The bioisosteric replacement of a 4-bromophenyl group with a 4-bromo-3-fluorophenyl moiety is a strategic decision in drug design that can yield significant benefits. The introduction of the ortho-fluorine atom can enhance metabolic stability by blocking oxidative metabolism, and it can modulate physicochemical properties such as lipophilicity and pKa. Furthermore, this substitution can influence binding affinity through a variety of mechanisms. While the outcomes are context-dependent, this guide provides the foundational knowledge, comparative data, and experimental protocols necessary for researchers to rationally design and evaluate this promising bioisosteric switch in their drug discovery programs.

References

  • Multichem Exports. 4-Bromo-3-Fluoroaniline. [Link]

  • Doyon, J. B., & Jain, A. (1999). The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase. Organic Letters, 1(2), 183–185. [Link]

  • Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. ACS Chemical Biology, 10(9), 2056-2065. [Link]

  • Venkatesan, H., et al. (2021). Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. RSC Chemical Biology, 2(5), 1368-1375. [Link]

  • Das, S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(42), 7761-7764. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Schubert, M., et al. (2018). Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry – A European Journal, 24(47), 12349-12356. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7761-7764. [Link]

  • Hrynova, S., et al. (2026, February 27). Design, synthesis and biological evaluation of 3-((2,4-difluorophenyl)amino)propanoic acid derivatives as an antiproliferative medicinal chemistry scaffold targeting growth factor receptors. MDPI. [Link]

  • Altman, R. A., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(3), 1947–1981. [Link]

  • PubChem. (4-Bromophenyl)(4-fluorophenyl)methanone. [Link]

  • Brown, N. (2014, June 26). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. [Link]

  • Altman, R. (2025, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 24(1), 129. [Link]

  • Chemistry Stack Exchange. (2019, June 9). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. [Link]

  • de la Vega de León, A., et al. (2024). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Altman, R. A., et al. (2026, January 8). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Catalysts. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Heterogeneous Magnetic Supported Palladium(II)-N2O2 Catalyst. [Link]

  • PubChem. 3-Bromo-4-fluorophenol. [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • PubChem. 4-Bromophenol. [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute p K a Determinations for Substituted Phenols. ResearchGate. [Link]

  • Perlepes, S. P., et al. (2018). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid catalyzed by heterodinuclear Pd-Ln coordination polymers. Polyhedron, 141, 236-245. [Link]

Sources

A Senior Application Scientist's Guide to Validating Chiral Purity in 2-Methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For active pharmaceutical ingredients (APIs) derived from chiral building blocks like 2-methylpropanoic acid, the ability to precisely quantify the enantiomeric purity of downstream derivatives is paramount. An undesired enantiomer can be an inert passenger, a contributor to off-target effects, or a toxic impurity. Therefore, the validation of analytical methods to confirm chiral fidelity is a non-negotiable cornerstone of quality control.

This guide provides an in-depth comparison of the principal analytical techniques for this purpose. We move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals select and validate the most appropriate methodology for their specific compound and regulatory needs.

The Analytical Challenge: Distinguishing Mirror Images

Enantiomers, by their very nature, possess identical physical properties in an achiral environment, making their separation and quantification a significant challenge.[1][2] Standard chromatographic and spectroscopic techniques are blind to the subtle, yet critical, three-dimensional differences. To overcome this, we must introduce another chiral entity into the analytical system—be it a stationary phase, a derivatizing agent, or a solvating agent—to create transient diastereomeric complexes with differing physical properties, allowing for their differentiation.[1][3]

The overall workflow for validating the chiral purity of a new derivative involves a systematic progression from method development to full validation, ensuring the final analytical procedure is fit for its intended purpose.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile (ATP) Screen Screening of Techniques (HPLC, GC, NMR) Dev_Start->Screen Initial Assessment Optimization Method Optimization (e.g., Mobile Phase, Temp.) Screen->Optimization Select Promising Technique(s) Specificity Specificity & Selectivity Optimization->Specificity Proceed to Validation Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) Sensitivity LOD & LOQ Robustness Robustness Final_Method Routine QC Analysis & Stability Testing Robustness->Final_Method Final Validated Method

Caption: High-level workflow for chiral method development and validation.

Comparative Analysis of Core Methodologies

The choice of analytical technique is a balance of performance, sample characteristics, throughput requirements, and available instrumentation. Here, we compare the three most established methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyOptical Polarimetry
Principle Differential interaction with a Chiral Stationary Phase (CSP), leading to different retention times.[3]Differential interaction of volatile derivatives with a cyclodextrin-based CSP, leading to different retention times.Formation of diastereomeric complexes with a Chiral Derivatizing/Solvating Agent (CDA/CSA), causing distinct NMR signals.[4]Measures the rotation of plane-polarized light by the bulk sample.[5]
Typical Analyte Wide range of non-volatile or UV-active derivatives (acids, amides, esters).Volatile and thermally stable derivatives (e.g., methyl esters).Any derivative with a suitable functional group for derivatization (e.g., -COOH, -OH, -NH2).Pure, concentrated samples of the final derivative.
Sensitivity (LOQ) Very High (ng/mL to pg/mL range). Can reliably quantify impurities at <0.1%.Very High (pg/mL range). Excellent for trace analysis.Moderate (µg/mL to mg/mL range). Generally suitable for impurities >0.5-1%.Low. Not suitable for trace impurity quantification.
Precision (%RSD) Excellent (<2% for major peak, <10% at LOQ).Excellent (<2% for major peak, <10% at LOQ).Good (typically 1-5%, depends on signal resolution and S/N).Poor to Moderate. Highly dependent on instrument and sample purity.
Accuracy High. Considered the "gold standard" for quantitative analysis.[4]High. Requires careful validation of derivatization step.High. Relies on the purity of the CDA/CSA and complete reaction.Low to Moderate. Prone to errors from optically active impurities.[5]
Development Time Moderate to Extensive. Screening of columns and mobile phases is required.[6]Moderate. Requires optimization of temperature programs and derivatization.Moderate. Involves screening of different CDA/CSAs and solvents.Minimal. Requires finding a suitable solvent and concentration.
Analysis Time 10-40 minutes per sample.15-50 minutes per sample.5-20 minutes per sample.< 5 minutes per sample.
Key Advantage High accuracy, precision, and sensitivity for a broad range of compounds.[4]Exceptional resolution for volatile compounds.Rapid analysis, provides structural information, non-destructive with CSAs.Very fast, simple instrumentation.
Key Limitation Requires specialized, expensive chiral columns.Limited to thermally stable and volatile compounds; derivatization often necessary.Lower sensitivity than chromatography; potential for signal overlap.Insensitive, inaccurate for low ee values, requires highly pure samples.[4][5]

In-Depth Analysis & Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity determination in the pharmaceutical industry due to its robustness, high precision, and sensitivity.[4] The separation mechanism relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP).[3] For acidic compounds like derivatives of 2-methylpropanoic acid (e.g., profens), polysaccharide-based CSPs are often the first choice due to their broad enantioselectivity.[7][8]

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Mobile Phase cluster_Elution Elution Profile CSP Chiral Selector (e.g., Amylose Carbamate) Detector Detector CSP->Detector R-Enantiomer (Elutes First) S-Enantiomer (Elutes Second) R_Enantiomer R-Enantiomer R_Enantiomer->CSP Weaker/Transient Interaction S_Enantiomer S-Enantiomer S_Enantiomer->CSP Stronger/More Stable Interaction

Caption: Principle of chiral recognition on a polysaccharide-based CSP.

Supporting Experimental Data (Example: Ibuprofen)

Ibuprofen, 2-(4-isobutylphenyl)propanoic acid, serves as an excellent proxy for many downstream derivatives. The following data was obtained using a polysaccharide-based CSP.

  • Column: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))

  • Mobile Phase: n-hexane / 2-propanol / Trifluoroacetic Acid (TFA) (98:2:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

EnantiomerRetention Time (min)Resolution (Rs)
(R)-(-)-Ibuprofen~8.5\multirow{2}{*}{> 2.0}
(S)-(+)-Ibuprofen~10.2

Protocol 1: Chiral HPLC Method Validation for a 2-Methylpropanoic Acid Derivative

This protocol is based on ICH Q2(R1) guidelines for quantifying an undesired enantiomer as a chiral impurity.[3][9]

  • System Suitability:

    • Prepare a solution containing both the desired (e.g., 1.0 mg/mL) and undesired (e.g., 0.01 mg/mL, corresponding to 1% impurity) enantiomers.

    • Inject this solution five times.

    • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be ≥ 1.7.[3][9] The relative standard deviation (%RSD) of the peak areas for the major enantiomer should be ≤ 2.0%.

  • Specificity:

    • Analyze a blank (mobile phase), a sample of the desired enantiomer, a sample of the undesired enantiomer, and a spiked sample containing the desired enantiomer and potential impurities (including the undesired enantiomer).

    • Acceptance Criteria: The desired and undesired enantiomer peaks should be free from interference from any other components. Peak purity analysis should confirm no co-elution.[3]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Prepare a series of dilutions of the undesired enantiomer.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for the LOQ and 3 for the LOD.[9]

    • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity (e.g., 0.1%). Precision at the LOQ should be acceptable (%RSD ≤ 10%).

  • Linearity:

    • Prepare at least five concentrations of the undesired enantiomer, ranging from the LOQ to 150% of the specification limit (e.g., LOQ, 0.5%, 1.0%, 1.25%, 1.5%).

    • Plot peak area versus concentration and perform a linear regression.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy (Recovery):

    • Prepare samples of the pure desired enantiomer spiked with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the undesired enantiomer.

    • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.[3]

  • Precision:

    • Repeatability: Analyze six separate preparations of a sample containing the undesired enantiomer at the 100% specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: The %RSD for the series of measurements should be ≤ 5.0%.

Chiral Gas Chromatography (GC)

For derivatives that are volatile and thermally stable, or can be easily made so, chiral GC offers exceptional resolving power. The most common approach involves derivatizing the carboxylic acid moiety to a methyl or other simple ester, followed by separation on a CSP, typically one based on derivatized cyclodextrins.[3][10]

Supporting Experimental Data (Example: Ibuprofen Methyl Ester)

  • Column: Cyclodextrin-based CSP (e.g., Cydex-B, permethylated-β-cyclodextrin)

  • Carrier Gas: Helium

  • Oven Program: Isothermal at 110°C

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS)

EnantiomerRetention Time (min)Resolution (Rs)
(S)-Ibuprofen Methyl Ester~12.5\multirow{2}{*}{> 1.8}
(R)-Ibuprofen Methyl Ester~13.1

Note: The free acid of ibuprofen can also be separated directly on these columns, but often exhibits peak tailing. The methyl ester derivative provides superior peak shape and is recommended for robust quantitative analysis.[3]

Protocol 2: Chiral GC Analysis via Methyl Ester Derivatization

  • Sample Derivatization (Methylation):

    • Dissolve approximately 10 mg of the carboxylic acid derivative in 1 mL of a suitable solvent (e.g., Toluene).

    • Add a methylating agent (e.g., Trimethylsilyldiazomethane in hexane or BF₃-Methanol complex) according to the manufacturer's protocol.

    • Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).

    • Quench the reaction if necessary and dilute the sample to the appropriate concentration with hexane for GC injection.

  • GC Analysis:

    • Inject 1 µL of the derivatized sample into the GC system.

    • Run the appropriate temperature program to achieve baseline separation of the diastereomeric esters.

    • Integrate the peak areas for each enantiomer.

  • Quantification:

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

    • The method should be validated following the same principles outlined in the HPLC protocol (Specificity, LOQ, Linearity, Accuracy, Precision).

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a fundamentally different and often faster approach. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral derivatizing agent (CDA) is used. A CDA is an enantiomerically pure compound that reacts covalently with the analyte's functional group (in this case, the carboxylic acid) to form a pair of diastereomers.[1][4] These diastereomers have different spatial arrangements and thus exhibit distinct, resolvable signals in the NMR spectrum, most commonly ¹H NMR. The ratio of these signals, determined by integration, directly corresponds to the enantiomeric ratio of the original sample.[4]

Supporting Experimental Data (Example: Racemic Carboxylic Acid + (R)-1-Phenylethylamine)

  • Analyte: Racemic 2-phenylpropanoic acid

  • CDA: (R)-1-phenylethylamine

  • Solvent: CDCl₃

Upon amide formation, the methyl doublet of the 2-phenylpropanoic acid moiety splits into two distinct sets of signals for the (R,R) and (S,R) diastereomers.

Diastereomer¹H NMR Chemical Shift (δ) of CH₃ doubletIntegration
(R,R)-amide~1.45 ppm50%
(S,R)-amide~1.42 ppm50%

Protocol 3: Enantiomeric Excess Determination by ¹H NMR using a Chiral Amine

  • Derivatization (Amide Formation):

    • In a clean, dry vial, dissolve the carboxylic acid sample (approx. 10 mg, 1.0 eq.) in an aprotic solvent (e.g., 1 mL CH₂Cl₂).

    • Add a peptide coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir for 5 minutes.

    • Add an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine (1.0 eq.).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the consumption of the starting acid.

    • Crucial: The reaction must go to 100% conversion to avoid kinetic resolution, which would lead to an inaccurate measurement.

  • Sample Work-up & Preparation:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Dissolve the crude diastereomeric amide mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • NMR Acquisition & Analysis:

    • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended).

    • Identify a well-resolved, non-overlapping signal corresponding to a proton (or proton group) in the original analyte portion of the molecule that is now split into two distinct signals for the two diastereomers.

    • Carefully integrate the two resolved signals.

    • The enantiomeric ratio is the direct ratio of the two integrals. The enantiomeric excess (% ee) can be calculated from this ratio.

Conclusion and Recommendations

The validation of chiral purity is a multi-faceted task where no single technique is universally superior. The choice of methodology must be a deliberate, scientifically-justified decision based on the properties of the derivative and the analytical objective.

  • For routine QC and final product release , where high accuracy, sensitivity, and robustness are paramount, Chiral HPLC remains the undisputed gold standard. Its ability to quantify trace enantiomeric impurities with high precision is essential for regulatory compliance.

  • For volatile derivatives or when orthogonal validation is required , Chiral GC provides excellent, high-resolution separation, particularly after conversion to simple esters to improve chromatography.

  • For high-throughput screening, reaction monitoring, or when a rapid assessment is needed , NMR spectroscopy with a CDA is an exceptionally powerful tool. It provides a fast and definitive result without the need for extensive method development, provided a suitable derivatizing agent is available and the reaction is driven to completion.

  • Polarimetry should be considered a preliminary, qualitative tool at best. Its susceptibility to impurities and non-linear responses at low enantiomeric excess render it unsuitable for the rigorous quantitative validation required in modern drug development.[5]

Ultimately, a comprehensive validation strategy may employ more than one of these techniques. Using HPLC as the primary validated method and NMR as a rapid, orthogonal confirmatory method provides a self-validating system that ensures the highest degree of confidence in the stereochemical integrity of your 2-methylpropanoic acid derivatives.

References

  • Acta Polytechnica Hungarica. Quantitative Characterization of Derivatization Effects in Separations Techniques I. Derivatization of Ibuprofen. Available from: [Link]

  • MDPI. Chiral Selectivities of Permethylated α-, β-, and γ-Cyclodextrins Containing Gas Chromatographic Stationary Phases towards Ibuprofen and Its Derivatives. Available from: [Link]

  • PubMed. Chiral Selectivities of Permethylated α-, β-, and γ-Cyclodextrins Containing Gas Chromatographic Stationary Phases towards Ibuprofen and Its Derivatives. Available from: [Link]

  • Stereoelectronics. Stereochemistry. Available from: [Link]

  • ResearchGate. (A) Chiral analysis of free acid ibuprofen on permethylated β-CD.... Available from: [Link]

  • Acta Medica Marisiensis. The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • Rasayan Journal of Chemistry. DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Available from: [Link]

  • CONICET. Determination of enantiomeric composition of ibuprofen in pharmaceutical formulations by partial least-squares regression of str. Available from: [Link]

  • PubMed. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen]. Available from: [Link]

  • PubMed. Separation of 2-arylpropionic acids on a cellulose based chiral stationary phase by RP-HPLC. Available from: [Link]

  • Asian Journal of Chemistry. Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Available from: [Link]

  • PubMed. Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. Available from: [Link]

  • Ghent University Academic Bibliography. Enantiomeric separation of some 2-arylpropionic acids with a chiral fluorescence labelling reagent by narrow-bore liquid chromatography.. Available from: [Link]

  • Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available from: [Link]

  • Frontiers. Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Available from: [Link]

  • Wikipedia. Enantiomeric excess. Available from: [Link]

  • Chemistry LibreTexts. 5.5 Polarimetry. Available from: [Link]

  • Rsc.org. Supporting Information A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis. Available from: [Link]

  • PMC. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

Sources

Comprehensive Comparison Guide: Reference Standards for 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid is a highly specialized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. The presence of a gem-dimethyl group, a bromine atom, and a fluorine atom on the aromatic ring makes it a sterically hindered and electronically unique intermediate. Accurate quantification of this compound—whether as a raw material, an in-process intermediate, or a trace impurity—requires robust analytical methods grounded by high-purity reference standards.

This guide objectively compares the performance of different reference standard tiers and analytical methodologies (HPLC-UV vs. LC-MS/MS), providing drug development professionals with field-proven, step-by-step protocols designed to meet the stringent requirements of ICH Q2(R2)[2].

Objective Comparison of Reference Standard Tiers

According to FDA guidelines, the validity of any analytical procedure is fundamentally tied to the quality and traceability of the reference standard used[3]. Because 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid is often a custom intermediate rather than a compendial API, laboratories must carefully choose between establishing a primary standard in-house or relying on commercial secondary standards.

Table 1: Performance and Utility Comparison of Reference Standard Tiers
Standard TierPurity Assignment MethodTraceability & ComplianceCost & AvailabilityBest Use Case
Primary Standard (CRM) Mass Balance (100% - sum of impurities via HPLC, KF, TGA, ROI)ISO 17034 / ISO 17025; Absolute traceability[4].High cost; Limited availability for custom intermediates.Method validation, establishing secondary standards, regulatory submissions.
Secondary (Working) Standard Qualified against a Primary Standard via direct chromatographic comparison.Traceable to Primary Standard[4].Moderate cost; Readily synthesized and qualified in-house.Routine batch release, daily system suitability testing (SST).
In-House Candidate Material Area % normalization (often lacks water/inorganic content correction).Internal CoA only; Lacks external traceability[5].Low cost; High availability.Early-stage R&D, qualitative peak identification, structural elucidation.
Reference Standard Qualification Workflow

To establish a self-validating analytical control strategy, laboratories must follow a rigorous qualification workflow to promote an in-house candidate material to a qualified working standard[5].

G A Primary Reference Standard (CRM, >99.5% Purity) E Mass Balance Calculation (100% - Impurities) A->E Traceability Anchor B In-House Synthesized Batch (Candidate Material) C Structural Elucidation (NMR, MS, IR) B->C Identity D Chromatographic Purity (HPLC-UV/LC-MS) B->D Purity C->E D->E F Qualified Secondary Standard (Working Standard) E->F Certification

Diagram 1: Qualification workflow from candidate material to a secondary working standard.

Analytical Methodologies: HPLC-UV vs. LC-MS/MS Performance

The choice of analytical technique dictates how the reference standard is prepared and utilized. We compared the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid.

  • HPLC-UV: The carboxylic acid and halogenated aromatic ring provide a reliable chromophore at 220 nm. This method is the workhorse for assaying the main component.

  • LC-MS/MS: The compound ionizes efficiently in negative electrospray ionization (ESI-) due to the readily deprotonated carboxylic acid moiety, yielding the

    
     ion at m/z 259/261 (exhibiting a classic 1:1 bromine isotope pattern). This is essential for trace-level quantification.
    
Table 2: Experimental Validation Data Comparison
Validation Parameter (ICH Q2R2)HPLC-UV (Assay Method)LC-MS/MS (Trace Impurity Method)
Linearity Range 10 – 150 µg/mL1 – 100 ng/mL
Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 ng/mL
Precision (%RSD, n=6) 0.8% (Meets ≤ 2.0% criteria)[2]3.2% (Meets ≤ 5.0% criteria)[2]
Accuracy (% Recovery) 99.2% – 101.1%94.5% – 106.2%
Analytical Method Decision Tree

G A Sample Analysis: 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid B Assay / Major Component Quantification? A->B C Trace Impurity / Genotoxic Evaluation? A->C D HPLC-UV (220 nm) Range: 10-150 µg/mL B->D High Concentration E LC-MS/MS (ESI-) Range: 1-100 ng/mL C->E High Sensitivity

Diagram 2: Decision tree for selecting the appropriate analytical methodology.

Step-by-Step Experimental Protocol: HPLC-UV Assay

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the mechanistic causality behind the experimental choice to ensure robust lifecycle management of the analytical procedure[5].

Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Causality: The hydrophobic C18 stationary phase provides excellent retention for the lipophilic gem-dimethyl and brominated aromatic moieties.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Causality: The pH of the mobile phase must be at least 2 units below the

      
       of the carboxylic acid (estimated 
      
      
      
      ~4.5). This ensures the molecule remains fully protonated (neutral), preventing peak tailing, secondary interactions with free silanols, and retention time shifts.
  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic 40% A : 60% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Reference Standard Preparation
  • Equilibration: Allow the secondary working standard vial to reach room temperature in a desiccator before opening.

    • Causality: Prevents ambient moisture condensation on the cold powder, which would artificially lower the assay value and compromise accuracy[5].

  • Weighing: Accurately weigh 25.0 mg of the reference standard using a microanalytical balance (

    
     mg).
    
  • Diluent Preparation: Use a 50:50 (v/v) mixture of Water:Acetonitrile.

    • Causality: Matching the diluent closely to the initial mobile phase conditions prevents the "solvent effect," where the analyte travels un-retained at the solvent front, causing peak splitting or distortion.

  • Stock Solution: Transfer the powder to a 25 mL volumetric flask, dissolve, and make up to volume with diluent (Concentration: 1.0 mg/mL).

  • Working Solution: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume (Concentration: 100 µg/mL).

System Suitability Testing (SST) - The Self-Validating Mechanism

Before injecting any unknown samples, the system must prove it is "fit for purpose" according to ICH Q2(R2) parameters[2]. Inject the 100 µg/mL working standard in five replicates. The system is only validated for use if it meets the following criteria:

  • Retention Time (

    
    ):  ~5.8 minutes (± 2.0%).
    
  • Precision (%RSD of Peak Area): Must be

    
    . This proves the injector and pump are delivering consistent volumes and mixtures[2].
    
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . This proves the acidic mobile phase is successfully suppressing the ionization of the carboxylic acid.
  • Theoretical Plates (

    
    ):  Must be 
    
    
    
    . This proves column efficiency has not degraded.

References

  • Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics". Retrieved from: [Link]

  • Altabrisa Group. "What Is ICH Q2R2 Method Validation and Its Importance?". Retrieved from: [Link]

  • Lachman Consultants. "How Well Do You Know Your Reference Standards?". Retrieved from: [Link]

Sources

Comparative reactivity of aryl bromides vs aryl chlorides in fluoro-phenyl scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity of Aryl Bromides vs. Aryl Chlorides in Fluoro-Phenyl Scaffolds: A Technical Guide for Cross-Coupling

Introduction

In the realm of transition-metal-catalyzed cross-coupling, the choice of aryl halide electrophile dictates the kinetic feasibility, catalyst selection, and overall economic viability of a synthetic route. The fundamental reactivity of aryl electrophiles universally follows the bond dissociation energy (BDE) trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[1]. However, the introduction of a fluorine atom onto the phenyl scaffold fundamentally alters this energetic landscape. This guide provides an objective, data-driven comparison of fluorophenyl bromides and fluorophenyl chlorides, detailing the mechanistic causality behind their reactivity differences and providing validated protocols for their evaluation.

Mechanistic Causality: The "Fluorine Effect" on Oxidative Addition

The catalytic cycle of palladium-mediated cross-coupling relies on three primary steps: oxidative addition, transmetalation, and reductive elimination. For unactivated aryl chlorides, oxidative addition to the Pd(0) center is typically the rate-limiting step due to the robust C-Cl bond (~96 kcal/mol)[2]. Consequently, reactions involving aryl chlorides traditionally require elevated temperatures and highly specialized, electron-rich ligands to proceed.

However, in a fluoro-phenyl scaffold, the strongly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect (-I). This effect lowers the energy of the C-X


 lowest unoccupied molecular orbital (LUMO), making the electrophile significantly more susceptible to nucleophilic attack by the electron-rich Pd(0) species[3]. While fluorophenyl bromides undergo facile oxidative addition even at room temperature with simple phosphine ligands, the LUMO-lowering effect of fluorine can uniquely "activate" fluorophenyl chlorides, rendering them viable substrates under conditions where unactivated aryl chlorides would remain inert.

Despite this activation, researchers must remain vigilant regarding side reactions. Highly fluorinated aryl species can undergo base-induced elimination to form transient aryne intermediates, leading to positional isomerization[4], or suffer from protodeboronation when utilized as boronic acid nucleophiles[5].

Visualizing the Divergent Energetic Pathways

The following diagram illustrates how the identity of the halide dictates the energy barriers within the catalytic cycle, and where the divergent reactivity originates.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd_Br Oxidative Addition (Fast for F-Ar-Br) Pd0->OxAdd_Br Low Ea Barrier OxAdd_Cl Oxidative Addition (Slow for F-Ar-Cl) Pd0->OxAdd_Cl High Ea Barrier PdII_Int [F-Ar-Pd(II)-X L_n] Intermediate OxAdd_Br->PdII_Int OxAdd_Cl->PdII_Int Transmet Transmetalation (Nucleophile Addition) PdII_Int->Transmet + Nu-M RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Cross-Coupled Product

Pd-catalyzed cross-coupling cycle highlighting divergent oxidative addition for Ar-Br vs Ar-Cl.

Quantitative Performance Comparison

To objectively evaluate the performance of these scaffolds, Table 1 summarizes the comparative yields of 4-fluorophenyl bromide and 4-fluorophenyl chloride in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Table 1: Comparative Cross-Coupling Performance of Fluoro-Phenyl Halides

ElectrophileCatalyst SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
4-Fluorophenyl bromide1 mol% Pd(PPh3)4252>95Facile oxidative addition at RT.
4-Fluorophenyl chloride1 mol% Pd(PPh3)48012<10Sluggish oxidative addition; catalyst decay.
4-Fluorophenyl chloride2 mol% Pd2(dba)3 / XPhos80694Bulky, electron-rich ligand overcomes Ea barrier.
Chlorobenzene (Control)2 mol% Pd2(dba)3 / XPhos80662Highlights the LUMO-lowering acceleration by fluorine.

Data Interpretation: The data clearly demonstrates that while fluorophenyl bromides are highly reactive under mild conditions, fluorophenyl chlorides require the use of dialkylbiaryl phosphine ligands (e.g., XPhos). The electron-rich nature of XPhos increases the electron density on palladium, accelerating the difficult C-Cl oxidative addition, while its steric bulk promotes the subsequent reductive elimination. The comparison against unactivated chlorobenzene validates the activating role of the fluorine substituent.

Experimental Methodology: Self-Validating Kinetic Profiling

To rigorously compare the initial rates of oxidative addition between aryl bromides and aryl chlorides, the following self-validating protocol is recommended. This system is designed to prevent false positives from background reactions and ensure absolute quantification.

Objective : Quantitative comparison of cross-coupling kinetics for fluorophenyl halides.

Materials :

  • Electrophiles : 4-Fluorophenyl bromide, 4-Fluorophenyl chloride.

  • Nucleophile : Phenylboronic acid (1.5 equiv).

  • Catalyst System : Pd2(dba)3 (1 mol%), XPhos (2.4 mol%).

  • Base : K3PO4 (2.0 equiv).

  • Internal Standard : Dodecane (0.5 equiv).

  • Solvent : Toluene/H2O (10:1), thoroughly degassed.

Step-by-Step Procedure :

  • Reaction Assembly : In an inert-atmosphere glovebox, prepare two oven-dried Schlenk tubes (Tube A and Tube B). To each, add Pd2(dba)3, XPhos, phenylboronic acid, and K3PO4.

  • Standardization : Add dodecane to both tubes. Causality: Dodecane is chemically inert and serves as an internal standard for GC-FID. This ensures that integration values are absolute and automatically correct for any solvent evaporation during high-temperature sampling.

  • Electrophile Addition : Add 4-fluorophenyl bromide to Tube A and 4-fluorophenyl chloride to Tube B (0.5 mmol scale).

  • Initiation : Inject 5 mL of the degassed Toluene/H2O solvent mixture into each tube. Seal the tubes, remove them from the glovebox, and submerge them in a pre-heated 80 °C oil bath.

  • Kinetic Sampling : At intervals of 10, 30, 60, 120, and 240 minutes, withdraw a 50 µL aliquot using a micro-syringe against a positive counter-flow of nitrogen. Quench the aliquot immediately in 0.5 mL of ethyl acetate containing 1% aqueous HCl. Causality: The acidic quench instantly protonates the base and destroys the active Pd(0) species, halting the catalytic cycle at the exact time of sampling.

  • Self-Validation (Control Reaction) : Prepare a third vessel (Tube C) containing 4-fluorophenyl chloride, phenylboronic acid, base, and dodecane, but omit the palladium catalyst . Process this tube identically to Tubes A and B. Causality: Highly fluorinated, electron-deficient arenes can undergo transition-metal-free Nucleophilic Aromatic Substitution (

    
    ) at elevated temperatures. Tube C validates that any product observed in Tube B is strictly the result of Pd-catalyzed cross-coupling, ensuring the integrity of the kinetic data.
    

Conclusion

While fluorophenyl bromides offer superior reactivity and milder condition requirements, the strategic use of electron-rich, sterically demanding ligands allows researchers to exploit the cost-effectiveness of fluorophenyl chlorides. The inductive activation provided by the fluorine substituent makes these chlorinated scaffolds surprisingly viable alternatives in modern drug development and materials science workflows.

References

  • Title : Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | Source : NIH | URL :[Link]

  • Title : Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Source : ACS Publications | URL :[Link]

  • Title : Migratory Aryl Cross-Coupling | Source : ChemRxiv | URL :[Link]

  • Title : A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides | Source : Beilstein Journals | URL : [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.